Technical Documentation Center

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
  • CAS: 1259489-92-3

Core Science & Biosynthesis

Foundational

The Ascendancy of 2-Azaspiro[3.3]heptane: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can unlock new biological targets and improve the properties of drug candidates is a perpetual driving force in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new biological targets and improve the properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, the 2-azaspiro[3.3]heptane core has emerged as a particularly compelling motif. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to enhanced target selectivity and improved physicochemical properties compared to more traditional, "flat" aromatic rings. This technical guide provides an in-depth exploration of the discovery and synthesis of 2-azaspiro[3.3]heptane scaffolds, offering a valuable resource for researchers looking to leverage this promising core in their drug discovery programs.

From Obscurity to a Pillar of Modern Medicinal Chemistry

While the 2,6-diazaspiro[3.3]heptane ring system was first reported in the mid-20th century, the broader significance of the 2-azaspiro[3.3]heptane scaffold in drug discovery has been a more recent revelation.[1] The turning point came with the recognition of its potential as a bioisostere for the ubiquitous piperidine ring.[2] This realization, coupled with a growing emphasis on exploring novel chemical space, has propelled the 2-azaspiro[3.3]heptane core from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique spirocyclic nature provides a fixed, three-dimensional arrangement of substituents, which can be exploited to optimize interactions with biological targets.

Key Synthetic Strategies for Assembling the 2-Azaspiro[3.3]heptane Core

The construction of the strained dual-cyclobutane system of 2-azaspiro[3.3]heptanes requires specialized synthetic approaches. Several effective strategies have been developed, each with its own advantages and applications.

Synthesis of Functionalized 2-Azaspiro[3.3]heptanes

A versatile and widely employed route for the synthesis of functionalized 2-azaspiro[3.3]heptanes involves the construction of a substituted cyclobutane ring followed by the formation of the azetidine ring. A key intermediate in this approach is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Two scalable syntheses for this important building block have been reported.[3][4]

Route 1: From Epibromohydrin

This multi-step synthesis begins with the inexpensive starting material epibromohydrin and proceeds through a series of transformations to construct the spirocyclic core. While longer, this route provides access to various useful intermediates.

Route 2: From N-Boc-azetidin-3-one

A more convergent approach starts from the commercially available but more expensive N-Boc-azetidin-3-one. This route is particularly efficient for large-scale synthesis of the target ketone.

A detailed experimental protocol for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is provided below.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The synthesis of the diaza-analogue, 2,6-diazaspiro[3.3]heptane, often involves a reductive amination followed by an intramolecular cyclization. A practical route utilizes a readily available aldehyde, which undergoes reductive amination with a primary amine or aniline, followed by a base-mediated cyclization to furnish the desired spirocyclic diamine.[1]

The following table summarizes the quantitative data for the synthesis of a representative 2,6-diazaspiro[3.3]heptane derivative.

StepReactantsReagents and ConditionsProductYield
11-benzyl-3-chloromethylazetidine-3-carbaldehyde, Aniline1. Acetic acid, Dichloroethane; 2. Sodium triacetoxyborohydride(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamineGood
2(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminePotassium tert-butoxide, THF, 70 °C2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane70%

Experimental Protocols

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[3][4]

Materials:

  • N-Boc-azetidin-3-one

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Trichloroacetyl chloride

  • Triethylamine

  • Zinc dust

  • Acetic acid

  • Diethyl ether

Procedure:

  • Wittig Reaction: To a solution of N-Boc-azetidin-3-one in DCM, add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • [2+2] Cycloaddition: Cool the resulting crude enamine to 0 °C and add triethylamine, followed by the dropwise addition of trichloroacetyl chloride. Allow the reaction to warm to room temperature and stir overnight.

  • Dechlorination: Dilute the reaction mixture with diethyl ether and add zinc dust and acetic acid. Stir vigorously at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, wash the filtrate with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Biological Significance and Signaling Pathways

The rigid framework of the 2-azaspiro[3.3]heptane scaffold makes it an ideal platform for the design of potent and selective inhibitors of various biological targets. A notable example is the development of 2-azaspiro[3.3]heptane derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6]

The STAT3 pathway is a critical regulator of cell growth, proliferation, and apoptosis.[7][8][9] Its aberrant activation is implicated in a wide range of cancers and immunological diseases.[5]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation and DNA Binding Inhibitor 2-Azaspiro[3.3]heptane Inhibitor Inhibitor->STAT3_active Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription Activation

As illustrated in the diagram, the binding of cytokines or growth factors to their receptors on the cell surface activates Janus kinases (JAKs).[7] Activated JAKs then phosphorylate STAT3 proteins.[8] This phosphorylation event triggers the dimerization of STAT3, which then translocates to the nucleus.[9] In the nucleus, the STAT3 dimer binds to specific DNA sequences, leading to the transcription of target genes that promote cell proliferation and survival.[10] 2-Azaspiro[3.3]heptane-based inhibitors have been designed to interfere with this pathway, often by preventing the dimerization or DNA binding of STAT3, thereby blocking its downstream effects.[5][6]

Conclusion

The 2-azaspiro[3.3]heptane scaffold has transitioned from a niche chemical entity to a powerful tool in modern drug discovery. Its unique structural features and synthetic accessibility have made it a valuable bioisostere for piperidine and a versatile platform for the development of novel therapeutics. The successful application of this scaffold in targeting challenging signaling pathways, such as the STAT3 pathway, underscores its potential to deliver the next generation of innovative medicines. This guide provides a foundational understanding of the discovery and synthesis of this important core, empowering researchers to explore its full potential in their own research endeavors.

References

Exploratory

Spectroscopic and Synthetic Insights into the Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate Core

For the attention of Researchers, Scientists, and Drug Development Professionals. Spectroscopic Data of Key Analogs The following tables summarize the key spectroscopic data for prominent derivatives of the 2-azaspiro[3....

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Spectroscopic Data of Key Analogs

The following tables summarize the key spectroscopic data for prominent derivatives of the 2-azaspiro[3.3]heptane core, namely the 6-oxo and 2,6-diaza analogs. This information is crucial for the characterization and identification of novel compounds based on this spirocyclic system.

Table 1: ¹H NMR Spectroscopic Data of Tert-butyl 2-azaspiro[3.3]heptane Derivatives

CompoundSolventChemical Shift (δ) ppm
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateCDCl₃4.15 (s, 4H), 3.31 (s, 4H), 1.47 (s, 9H)[1]
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalateD₂O4.20 (s, 4H), 4.07 (s, 4H), 1.31 (s, 9H)[2]
Tert-butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylateCDCl₃7.69 (d, J=8.2 Hz, 2H), 7.34 (d, J=8.2 Hz, 2H), 3.82 (s, 4H), 3.47 (s, 2H), 3.13 (s, 4H), 2.44 (s, 3H)[3]

Table 2: ¹³C NMR Spectroscopic Data of a Tert-butyl 2,6-diazaspiro[3.3]heptane Derivative

CompoundSolventChemical Shift (δ) ppm
Tert-butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylateCDCl₃143.9, 137.2, 131.2, 129.6, 128.2, 128.1, 127.1, 63.7, 63.3, 60.3, 33.2, 21.7[3]

Table 3: IR and Mass Spectrometry Data of a Tert-butyl 2,6-diazaspiro[3.3]heptane Derivative

CompoundIR (thin film, cm⁻¹)HRMS (EI) m/z
Tert-butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate2977, 2936, 2875, 1702, 1613, 1529, 1405, 1322, 1179, 1109, 1066, 824Calculated for C₁₇H₂₁F₃N₂O₂ (M+): 342.1550, Found: 342.1551[3]

Experimental Protocols: Synthesis of the Azaspiro[3.3]heptane Core

The synthesis of the 2-azaspiro[3.3]heptane core often involves multi-step sequences. Below is a representative protocol for the synthesis of a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be a precursor to the title compound.

Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [1][4]

This synthesis involves the reduction of (1-hydroxymethyl-3,3-dimethoxycyclobutyl)methanol, followed by tosylation, ring closure with o-nitrobenzenesulfonamide, reaction with thiophenol, and a final reaction with di-tert-butyl dicarbonate (Boc₂O).[4]

A detailed five-step synthesis is outlined in a patent, starting from a compound (14) which is reduced using lithium aluminum hydride.[1] The subsequent steps involve protection with a tosyl group, cyclization with o-nitrobenzenesulfonamide in the presence of potassium carbonate, reaction with thiophenol in DMF, and finally, ketal deprotection under acidic conditions followed by Boc protection under alkaline conditions to yield the desired product.[1] The total yield for this multi-step process is reported to be around 41%.[1]

Visualizing the Synthetic and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate derivative, a process central to drug discovery and development.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction1 Multi-step Synthesis of Azaspiro[3.3]heptane Core Start->Reaction1 Reaction2 Functional Group Interconversion / Derivatization Reaction1->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification Product Final Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data

Caption: Synthetic and analytical workflow for azaspiro[3.3]heptane derivatives.

References

Foundational

Conformational Analysis of 2-Azaspiro[3.3]heptane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a conformationally restricted bioisostere for piperidine an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a conformationally restricted bioisostere for piperidine and other cyclic amines.[1][2] Its rigid, three-dimensional structure provides a unique platform for the precise spatial orientation of substituents, making it a valuable building block in the design of novel therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the conformational analysis of 2-azaspiro[3.3]heptane derivatives, detailing the experimental and computational methodologies required to elucidate their structural features.

Solid-State Conformational Analysis: X-ray Crystallography

X-ray crystallography offers an unambiguous determination of the molecular structure of 2-azaspiro[3.3]heptane derivatives in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. This information is foundational for understanding the inherent conformational preferences of the spirocyclic system.

Key Structural Features from Crystallographic Data

The defining feature of the 2-azaspiro[3.3]heptane core is the spirocyclic fusion of two four-membered rings. X-ray diffraction studies of various derivatives have confirmed this rigid structure.[5] The planarity and puckering of the azetidine and cyclobutane rings are of particular interest in conformational analysis.

Table 1: Selected Crystallographic Data for 2-Azaspiro[3.3]heptane Derivatives

CompoundCCDC Deposition No.Crystal SystemSpace GroupKey Dihedral Angles (°)Reference
Aza-spiro[3.3]heptane derivative 1Data not availableData not availableData not availableData not available[Hypothetical]
Aza-spiro[3.3]heptane derivative 2Data not availableData not availableData not availableData not available[Hypothetical]
Experimental Protocol: Single-Crystal X-ray Diffraction

A standard protocol for the crystallographic analysis of a novel 2-azaspiro[3.3]heptane derivative is as follows:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

  • Data Validation and Deposition: The final refined structure is validated using software such as CHECKCIF and deposited in a crystallographic database like the CCDC.

Solution-State Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution. For 2-azaspiro[3.3]heptane derivatives, ¹H and ¹³C NMR are used for initial structural characterization, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide through-space correlations that are crucial for conformational elucidation.

Key NMR Parameters for Conformational Analysis
  • Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment and can provide initial clues about the molecular conformation.

  • Coupling Constants (J): Vicinal (³J) proton-proton coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. However, the rigidity of the four-membered rings in 2-azaspiro[3.3]heptane can make the interpretation of coupling constants complex.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between spatially close nuclei. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances up to ~5 Å.[6]

Table 2: Representative ¹H NMR Data for a Hypothetical 2-Substituted-2-azaspiro[3.3]heptane

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Key NOE Correlations
H1α/β~3.5-3.8d~8-10H3α/β, H7α/β
H3α/β~3.5-3.8d~8-10H1α/β, H4α/β
H4α/β~2.0-2.3m-H3α/β, H5α/β
H5α/β~2.0-2.3m-H4α/β, H6α/β
H6α/β~2.0-2.3m-H5α/β, H7α/β
H7α/β~2.0-2.3m-H1α/β, H6α/β

Note: This table represents expected values and correlations. Actual data will vary depending on the specific substitution pattern and solvent.

Experimental Protocol: 2D NOESY

The following protocol outlines the acquisition and analysis of a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment:

  • Sample Preparation: A solution of the 2-azaspiro[3.3]heptane derivative is prepared in a suitable deuterated solvent at a concentration of approximately 5-10 mg/mL. The sample is filtered into a high-quality NMR tube.

  • NMR Data Acquisition:

    • A standard ¹H NMR spectrum is acquired to determine the chemical shifts and multiplicities of all proton resonances.

    • A 2D NOESY spectrum is acquired using a standard pulse sequence. Key parameters to optimize include the mixing time (τm), which is typically set to be on the order of the T1 relaxation time of the protons of interest (usually 500-1000 ms for small molecules).[7] A series of mixing times may be used to build up an NOE curve for more quantitative distance restraints.

  • Data Processing and Analysis:

    • The 2D NOESY data is processed with appropriate window functions and Fourier transformed.

    • Cross-peaks in the NOESY spectrum, which indicate spatial proximity between protons, are identified and integrated.

    • The intensities of the cross-peaks are used to qualitatively or quantitatively determine internuclear distances. For quantitative analysis, a reference distance between two protons with a known, fixed geometry (e.g., geminal protons) is often used for calibration.

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of 2-azaspiro[3.3]heptane derivatives. These methods can be used to calculate the relative energies of different conformers, predict NMR parameters, and visualize the molecular orbitals.

Conformational Searching and Energy Calculations

A computational conformational analysis typically involves a conformational search to identify all low-energy conformers, followed by geometry optimization and energy calculation at a higher level of theory.

Table 3: Calculated Relative Energies of Puckered Conformers of a Hypothetical 2-Azaspiro[3.3]heptane

ConformerPuckering DescriptionRelative Energy (kcal/mol)Boltzmann Population (%)
1Planar Azetidine, Puckered CyclobutaneCalculated ValueCalculated Value
2Puckered Azetidine, Planar CyclobutaneCalculated ValueCalculated Value
3Puckered Azetidine, Puckered CyclobutaneCalculated ValueCalculated Value

Note: This table is illustrative. Actual calculations are required to determine the specific conformational preferences of a given derivative.

Experimental Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation: A 3D model of the 2-azaspiro[3.3]heptane derivative is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

  • DFT Geometry Optimization: The geometries of the low-energy conformers identified in the conformational search are then optimized using DFT, for example, with the B3LYP functional and a 6-31G* basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated for the optimized geometries using methods like the GIAO (Gauge-Including Atomic Orbital) method. These calculated parameters can then be compared with experimental data to validate the predicted conformation.

Visualizing Workflows and Relationships

Graphviz diagrams can be used to visualize the workflows for conformational analysis and the relationships between different experimental and computational techniques.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr_sample NMR Sample Preparation purification->nmr_sample xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution oneD_nmr 1D NMR (1H, 13C) nmr_sample->oneD_nmr twoD_noesy 2D NOESY nmr_sample->twoD_noesy

Experimental Workflow for Conformational Analysis.

computational_workflow start Initial 3D Structure conf_search Conformational Search (MM) start->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc nmr_calc NMR Parameter Calculation dft_opt->nmr_calc comparison Comparison with Experimental Data nmr_calc->comparison

Computational Workflow for Conformational Analysis.

data_integration xray X-ray Data (Solid State) model 3D Conformational Model xray->model Definitive solid conformation noe NOE Data (Solution State) noe->model Distance restraints dft DFT Calculations (Gas/Solvent Phase) dft->model Energy ranking & validation

Integration of Conformational Analysis Data.

Conclusion

The conformational analysis of 2-azaspiro[3.3]heptane derivatives is a multifaceted process that relies on the synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling. While the inherent rigidity of the spirocyclic scaffold limits the conformational space, a thorough analysis is crucial for understanding the precise three-dimensional arrangement of substituents, which in turn governs the molecule's biological activity. This guide provides the foundational knowledge and experimental frameworks necessary for researchers in drug discovery and medicinal chemistry to effectively characterize the conformation of this important class of molecules.

References

Exploratory

A Technical Guide to the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of a Novel Bioisostere In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vas...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of a Novel Bioisostere

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast number of approved pharmaceutical agents. Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the pursuit of novel chemical matter with improved drug-like properties is a constant driver of innovation. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.

Recently, 2-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for the piperidine motif.[1][2] This rigid, three-dimensional spirocyclic amine offers a unique set of properties that can overcome some of the liabilities associated with piperidine, such as metabolic instability. By replacing a traditional six-membered ring with a spiro[3.3]heptane system, chemists can significantly alter a molecule's shape, basicity, and lipophilicity, often leading to improvements in aqueous solubility and metabolic stability.[3] This guide provides an in-depth technical overview of this bioisosteric shift, covering synthesis, comparative physicochemical data, pharmacological implications, and detailed experimental protocols.

Synthesis of the 2-Azaspiro[3.3]heptane Core

The construction of the strained 2-azaspiro[3.3]heptane ring system can be achieved through several synthetic strategies. A common approach involves the sequential construction of the two four-membered rings. One notable and scalable method involves a [2+2] cycloaddition to form one of the rings, followed by intramolecular cyclization to complete the spirocyclic core.

A general workflow for synthesizing a key intermediate, Boc-protected 6-oxo-2-azaspiro[3.3]heptane, is outlined below. This intermediate is particularly useful as it allows for further functionalization at the cyclobutane ring.

G cluster_0 Synthetic Workflow: Boc-6-oxo-2-azaspiro[3.3]heptane A N-Boc-azetidine Olefin C [2+2] Cycloaddition A->C Reactant 1 B 1,2-Dichloroketene B->C Reactant 2 D Crude Dichloroketone Intermediate C->D Forms E Dechlorination (e.g., Zn, AcOH) D->E Purification/ Reaction F Target: Boc-6-oxo-2-azaspiro[3.3]heptane E->F Yields

Caption: General workflow for the synthesis of a key 2-azaspiro[3.3]heptane intermediate.

Physicochemical Properties: A Comparative Analysis

The primary motivation for replacing piperidine with 2-azaspiro[3.3]heptane is to modulate physicochemical properties favorably. The spirocyclic nature of the latter imparts significant structural rigidity and alters the spatial arrangement of substituents compared to the chair conformations of piperidine. This leads to distinct differences in key drug-like parameters.

One of the most interesting, and somewhat counterintuitive, effects is the change in lipophilicity. Despite the net addition of a carbon atom, the replacement of a C-linked piperidine with a 2-azaspiro[3.3]heptane often leads to a decrease in the distribution coefficient (logD), which can be attributed to an increase in the molecule's basicity (pKa).[3]

Table 1: Comparative Physicochemical Properties of Model Compounds

PropertyPiperidine Derivative (A)2-Azaspiro[3.3]heptane Derivative (B)1-Azaspiro[3.3]heptane Derivative (C)Reference
Structure N-benzylpiperidineN-benzyl-2-azaspiro[3.3]heptaneN-benzyl-1-azaspiro[3.3]heptane[4]
Solubility (µM) in PBS 1361213[4]
cLogP 3.122.852.85[4]
Experimental logD (pH 7.4) 2.051.251.55[4]
pKa (of HCl salt) Not Reported9.8 ± 0.110.3 ± 0.1[4]
Metabolic Stability (t½, min) 1023>60[4]
Intrinsic Clearance (CLint) 20896<23[4]

Pharmacological Profile and Applications

The structural and physicochemical changes resulting from the piperidine-to-azaspiroheptane switch have profound implications for a compound's pharmacological profile.

  • Metabolic Stability: The rigid spirocyclic core can block sites of metabolism that are accessible in the more flexible piperidine ring. This often leads to increased metabolic stability and a longer half-life, as demonstrated in Table 1.[4]

  • Aqueous Solubility: The increased three-dimensionality and altered polarity can lead to improved aqueous solubility, a critical parameter for oral bioavailability.

  • Target Engagement: The fixed exit vectors of the azaspiro[3.3]heptane scaffold provide a more defined orientation for substituents to interact with target proteins. This can lead to altered binding affinity and selectivity profiles.

Case Study: Fetal Hemoglobin (HbF) Inducers

A notable application of this bioisosteric replacement is in the development of orally bioavailable inducers of fetal hemoglobin (HbF).[5] Reactivating the γ-globin gene is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. In one study, optimization of a hit compound led to a potent 2-azaspiro[3.3]heptane derivative that demonstrated a significant dose-dependent increase in globin switching in vivo and a better safety profile than the standard-of-care drug, hydroxyurea.[5]

Table 2: Pharmacological Profile Comparison (Hypothetical Example based on Published Data)

ParameterPiperidine-Containing PrecursorOptimized 2-Azaspiro[3.3]heptane Drug Candidate
Target γ-Globin Expressionγ-Globin Expression
In Vitro Potency (EC₅₀) ModerateHigh
Metabolic Stability (HLM) Low to ModerateHigh
Oral Bioavailability (in vivo) LowHigh
Safety Profile Genotoxic concernsNo genotoxic effects observed

Signaling Pathway for HbF Induction

Several signaling pathways are implicated in the pharmacological reactivation of γ-globin. One key pathway involves the p38 mitogen-activated protein kinase (MAPK).[6][7] Stress-inducing agents can activate the p38 MAPK pathway, which in turn leads to the phosphorylation and activation of transcription factors like CREB1. Activated CREB1 can then bind to response elements in the γ-globin gene promoter, enhancing its transcription.[6][8]

G cluster_0 γ-Globin Induction Pathway Drug HbF Inducer (e.g., Azaspiroheptane Derivative) Stress Cellular Stress Sensors Drug->Stress p38 p38 MAPK Activation Stress->p38 CREB1 CREB1 Phosphorylation p38->CREB1 Phosphorylates Promoter γ-Globin Gene Promoter (G-CRE Element) CREB1->Promoter Binds to Transcription Increased γ-Globin Transcription Promoter->Transcription Activates HbF Increased Fetal Hemoglobin (HbF) Transcription->HbF

Caption: Simplified p38 MAPK/CREB1 signaling pathway for γ-globin gene induction.

Experimental Protocols

Synthesis: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from established synthetic routes.[9]

G cluster_0 Workflow: Synthesis Protocol A 1. Prepare Reactants - N-Boc-3-methyleneazetidine in solvent - Trichloroacetyl chloride & Zn-Cu couple B 2. Generate Ketene Add trichloroacetyl chloride to activated Zn-Cu couple suspension to form dichloroketene in situ. A->B C 3. Cycloaddition React N-Boc-3-methyleneazetidine with the in situ generated dichloroketene at 0-25°C. B->C D 4. Quench & Workup Quench reaction, filter solids, and perform aqueous workup. Purify crude dichloroketone. C->D E 5. Dechlorination Treat dichloroketone with activated zinc powder and acetic acid in an ethereal solvent. D->E F 6. Isolation & Purification Filter reaction mixture, perform aqueous workup, and purify by chromatography to yield the final product. E->F

Caption: Experimental workflow for the synthesis of a key azaspiroheptane building block.

Methodology:

  • Dichloroketene Generation & Cycloaddition: To a stirred suspension of activated zinc-copper couple in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (N₂), a solution of trichloroacetyl chloride is added dropwise, maintaining the temperature. A solution of N-Boc-3-methyleneazetidine in the same solvent is then added concurrently. The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).

  • Workup and Dechlorination: The reaction mixture is filtered through celite, and the filtrate is subjected to a standard aqueous workup. The crude dichloroketone intermediate is then dissolved in a solvent like acetic acid or ethanol. Activated zinc dust is added portion-wise, and the mixture is stirred until the reaction is complete.

  • Purification: The mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Shake-Flask logD₇.₄ Determination

This protocol follows the standard shake-flask method, considered the gold standard for lipophilicity measurement.[10][11][12][13][14]

G cluster_0 Workflow: logD Determination A 1. Phase Preparation Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa. B 2. Sample Preparation Dissolve a known amount of test compound in one of the phases (e.g., n-octanol). A->B C 3. Partitioning Combine known volumes of the organic and aqueous phases in a vial. Shake vigorously to ensure equilibrium (e.g., 1-2 hours). B->C D 4. Phase Separation Centrifuge the mixture to achieve complete separation of the two phases. C->D E 5. Quantification Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., LC-MS/UV). D->E F 6. Calculation Calculate logD = log([Compound]octanol / [Compound]PBS) E->F

Caption: Experimental workflow for shake-flask logD determination.

Methodology:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by shaking them together overnight and then separating the layers.

  • Partitioning: A stock solution of the test compound is prepared in the pre-saturated n-octanol. A defined volume of this solution is mixed with a defined volume of pre-saturated PBS in a vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Separation & Analysis: The mixture is centrifuged to ensure a clean separation of the two phases. The concentration of the compound in each phase is determined by a suitable analytical method like LC-MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potentiometric pKa Determination

This protocol outlines the determination of acid dissociation constants (pKa) via potentiometric titration.[15][16][17][18][19]

G cluster_0 Workflow: pKa Determination A 1. System Calibration Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, 10). B 2. Sample Preparation Dissolve a precise weight of the compound in a suitable solvent (e.g., water or co-solvent) to a known concentration (e.g., 1-10 mM). A->B C 3. Initial pH Adjustment Adjust the initial pH of the solution to the acidic or basic extreme using a strong acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). B->C D 4. Titration Titrate the solution by adding small, precise increments of the titrant (strong base or acid). Record the pH after each addition once the reading has stabilized. C->D E 5. Data Analysis Plot pH versus the volume of titrant added. Determine the inflection point(s) of the titration curve. The pH at the half-equivalence point corresponds to the pKa. D->E

Caption: Experimental workflow for potentiometric pKa determination.

Methodology:

  • Setup: Calibrate a potentiometer with standard pH buffers.

  • Sample Prep: Prepare a solution of the test compound (typically as its hydrochloride salt for a basic amine) of known concentration (e.g., 1 mM) in water or a water/co-solvent mixture.

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition has stabilized.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, typically by analyzing the first or second derivative of the curve.

In Vitro Metabolic Stability Assay

This protocol measures a compound's stability in the presence of liver microsomes, a key indicator of Phase I metabolism.[20][21][22][23][24]

G cluster_0 Workflow: Microsomal Stability Assay A 1. Prepare Incubation Mixture Combine liver microsomes (e.g., human) and test compound in buffer (pH 7.4) and pre-incubate at 37°C. B 2. Initiate Reaction Add a solution of NADPH (cofactor) to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control. A->B C 3. Time-Point Sampling At specific time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot of the reaction mixture. B->C D 4. Quench Reaction Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. C->D E 5. Sample Processing & Analysis Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. D->E F 6. Data Calculation Plot the natural log of the % remaining compound vs. time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope. E->F

Caption: Experimental workflow for the in vitro microsomal stability assay.

Methodology:

  • Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., human, 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[5][25][26][27][28]

G cluster_0 Workflow: Receptor Binding Assay A 1. Prepare Reagents - Receptor source (membranes/cells) - Radioligand (at a concentration near its Kd) - Test compound (serial dilutions) - Buffer B 2. Incubation Combine receptor, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) in assay plates. A->B C 3. Equilibrate Incubate the plates at a specific temperature for a set time to allow binding to reach equilibrium. B->C D 4. Separate Bound/Free Ligand Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor and bound radioligand are trapped on the filter. C->D E 5. Wash & Dry Quickly wash the filters with ice-cold buffer to remove unbound radioligand. Dry the filters. D->E F 6. Quantify Radioactivity Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter. E->F G 7. Data Analysis Plot % inhibition vs. log[test compound]. Fit the curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation. F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Assay Setup: In a multi-well plate, a constant amount of a receptor source (e.g., cell membranes), a constant concentration of a specific radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound are combined in an appropriate assay buffer.

  • Controls: Three types of incubations are performed:

    • Total Binding: Receptor + radioligand.

    • Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled ligand known to bind to the target.

    • Competition: Receptor + radioligand + test compound at various concentrations.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane represents a powerful strategy in modern drug discovery. This novel scaffold offers medicinal chemists a valuable tool to escape the confines of "flatland" chemistry and explore new, three-dimensional chemical space. The demonstrated ability to improve metabolic stability, solubility, and other key ADME properties while maintaining or enhancing biological activity makes it an attractive alternative to the traditional piperidine ring. As synthetic routes to this and related spirocyclic systems become more accessible and scalable, the application of the 2-azaspiro[3.3]heptane core is expected to grow, leading to the development of safer and more effective therapeutics across a range of disease areas.

References

Foundational

An In-depth Technical Guide on the Reactivity of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold serves as a bioisosteric replacement for commonly used motifs like piperidine, offering improved physicochemical properties and novel chemical space for analogue synthesis. This technical guide provides a comprehensive overview of the reactivity of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, with a particular focus on its reactions with electrophiles. While the nitrogen atom, protected by the tert-butoxycarbonyl (Boc) group, exhibits limited reactivity, this guide will delve into the functionalization of the spirocyclic core, primarily through transformations of the cyclobutane ring.

Core Reactivity Principles

The reactivity of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is largely dictated by the presence of the Boc protecting group on the nitrogen atom. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the nitrogen, rendering it unreactive towards most electrophiles under standard conditions. Consequently, the majority of synthetic transformations involving this scaffold necessitate a deprotection step to liberate the secondary amine, which can then readily participate in a wide array of nucleophilic reactions.

However, the cyclobutane ring of the spirocycle presents opportunities for functionalization even with the Boc group intact. The C6 position, in particular, is amenable to oxidation, providing a key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a versatile precursor for a variety of derivatives.

Functionalization of the Cyclobutane Ring

The primary pathway for introducing electrophiles into the tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate scaffold, while the nitrogen remains protected, is through the synthesis and subsequent reaction of the 6-oxo derivative.

Oxidation to Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The oxidation of the methylene group at the C6 position to a ketone is a crucial first step for further functionalization. This transformation can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [1][2][3]

A common method for this oxidation involves a multi-step sequence starting from a suitable precursor. One reported scalable synthesis involves the oxidation of a corresponding alcohol precursor. While direct C-H oxidation methods are conceivable, they are less commonly reported for this specific substrate. A general representation of the synthetic approach is outlined below. The process often starts from a more readily available functionalized cyclobutane precursor which is then elaborated to the desired spirocycle.[1][2][3]

Table 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Azaspiro[3.3]heptane derivative1. Protection with Boc₂O, 2. Oxidationtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateNot specified in detail for a single step[1][2][3]
Reactions of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The ketone functionality in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile handle for introducing a variety of substituents via reactions with nucleophiles, which are effectively reactions with the electrophilic carbon of the carbonyl group.

The ketone can be reduced to the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, using standard reducing agents.

Experimental Protocol: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified.

Table 2: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Electrophile (Reducing Agent)Reagents and ConditionsProductYield (%)Reference
H⁻ (from NaBH₄)NaBH₄, Methanol, 0 °C to rttert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateHighGeneral knowledge

The ketone can undergo reductive amination to introduce an amino group at the C6 position, yielding tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. This is a powerful method for installing nitrogen-containing substituents.

Experimental Protocol: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

A mixture of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an amine source (e.g., ammonium acetate or a primary/secondary amine), and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is stirred in a suitable solvent like methanol or dichloromethane. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified.

Table 3: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Amine SourceReducing AgentReagents and ConditionsProductYield (%)Reference
NH₃ (e.g., from NH₄OAc)NaBH₃CN or NaBH(OAc)₃Methanol or Dichloromethane, rttert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateModerate to HighGeneral procedure
R-NH₂NaBH(OAc)₃Dichloromethane, rttert-Butyl 6-(alkylamino)-2-azaspiro[3.3]heptane-2-carboxylateModerate to HighGeneral procedure

The Wittig reaction provides a means to convert the ketone into an exocyclic alkene, offering a route to further functionalization.

Experimental Protocol: Wittig Reaction on tert-Butyl 6-oxo-2-azaspiro[3.e]heptane-2-carboxylate [4]

A phosphonium ylide, prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium), is reacted with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at an appropriate temperature until the starting material is consumed. The product is then isolated and purified.

Table 4: Wittig Reaction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Phosphonium YlideReagents and ConditionsProductYield (%)Reference
Ph₃P=CH₂n-BuLi, THFtert-Butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylateModerate to High[4]
Ph₃P=CHRn-BuLi, THFtert-Butyl 6-(alkylidene)-2-azaspiro[3.3]heptane-2-carboxylateModerate to High[4]

Reactivity of the N-Boc Group

As previously stated, the N-Boc group is generally unreactive towards electrophiles. Its primary role is to protect the nitrogen atom during other transformations. The most common reaction involving the N-Boc group is its removal (deprotection).

Deprotection and Subsequent Functionalization

Deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. The resulting secondary amine is highly nucleophilic and readily reacts with a wide range of electrophiles. This two-step, one-pot procedure of deprotection followed by reaction with an electrophile is a cornerstone of the synthetic utility of this scaffold.

Experimental Protocol: Deprotection and N-Alkylation

To a solution of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane, trifluoroacetic acid is added, and the mixture is stirred at room temperature until deprotection is complete. The solvent and excess acid are removed under reduced pressure. The resulting amine salt is then dissolved in a suitable solvent, a base (e.g., triethylamine or diisopropylethylamine) is added, followed by the alkylating agent (e.g., an alkyl halide). The reaction is monitored until completion, and the product is isolated and purified.

Table 5: Representative Reactions of 2-Azaspiro[3.3]heptane after Boc Deprotection

Reaction TypeElectrophileReagents and ConditionsProductGeneral Yield Range
N-AlkylationR-X (Alkyl Halide)1. TFA, DCM; 2. R-X, Base (e.g., Et₃N)2-Alkyl-2-azaspiro[3.3]heptaneHigh
Reductive AminationRCHO (Aldehyde)1. TFA, DCM; 2. RCHO, NaBH(OAc)₃2-(Alkyl)-2-azaspiro[3.3]heptaneHigh
N-AcylationRCOCl (Acyl Chloride)1. TFA, DCM; 2. RCOCl, Base (e.g., Et₃N)2-Acyl-2-azaspiro[3.3]heptaneHigh
N-Arylation (Buchwald-Hartwig)Ar-X (Aryl Halide)1. TFA, DCM; 2. Ar-X, Pd catalyst, Ligand, Base2-Aryl-2-azaspiro[3.3]heptaneModerate to High

Signaling Pathways and Experimental Workflows

The functionalized derivatives of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate are of significant interest in drug discovery. For instance, they are incorporated into molecules targeting various biological pathways. A common application is in the design of PROTACs (Proteolysis Targeting Chimeras), where the spirocycle can act as a rigid linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (contains 2-azaspiro[3.3]heptane linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism utilizing a 2-azaspiro[3.3]heptane linker.

The general workflow for synthesizing and screening derivatives of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate in a drug discovery context is depicted below.

Drug_Discovery_Workflow Start tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate Functionalization Functionalization of Cyclobutane Ring (e.g., Oxidation, Reductive Amination) Start->Functionalization Deprotection Boc Deprotection Start->Deprotection Functionalization->Deprotection Coupling Coupling with Electrophiles (Alkylation, Acylation, etc.) Deprotection->Coupling Library Compound Library Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Drug discovery workflow for 2-azaspiro[3.3]heptane derivatives.

Conclusion

References

Exploratory

Thermodynamic vs. Kinetic Control in 2-Azaspiro[3.3]heptane Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane motif is a valuable bioisostere for the piperidine ring, increasingly incorporated into drug candidates to enhance properties suc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane motif is a valuable bioisostere for the piperidine ring, increasingly incorporated into drug candidates to enhance properties such as metabolic stability and aqueous solubility.[1][2] The synthesis of substituted 2-azaspiro[3.3]heptanes often involves the formation of a strained four-membered ring, a step where the principles of thermodynamic and kinetic control can significantly influence product distribution, particularly when diastereomers can be formed. This guide provides a detailed examination of these concepts in the context of 2-azaspiro[3.3]heptane synthesis, offering insights into how reaction conditions can be manipulated to achieve desired stereochemical outcomes.

Core Concepts: Kinetic and Thermodynamic Control

In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic factors.

  • Kinetic Control : At low temperatures and short reaction times, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, proceeding through the transition state with the lowest activation energy. This is known as the kinetic product.[3]

  • Thermodynamic Control : At higher temperatures, with longer reaction times, the reaction becomes reversible. This allows for an equilibrium to be established between the products. The major product will be the most stable one, which has the lowest Gibbs free energy. This is referred to as the thermodynamic product.[4]

The choice between kinetic and thermodynamic control is crucial in diastereoselective syntheses, where the relative stability of diastereomeric products and the activation energies for their formation can differ.

Hypothetical Case Study: Diastereoselective Synthesis of a Substituted 2-Azaspiro[3.3]heptane

To illustrate these principles, we will consider a hypothetical intramolecular cyclization to form a substituted 2-azaspiro[3.3]heptane. The reaction involves the deprotonation of a precursor molecule followed by a nucleophilic attack to form the azetidine ring. This cyclization can lead to two different diastereomers, a cis and a trans product, which may have different thermodynamic stabilities.

The following diagram illustrates the general reaction energy profile for the formation of a kinetic versus a thermodynamic product.

G cluster_main Reaction Energy Profile start Starting Material ts_kinetic TS_kinetic start->ts_kinetic ts_thermodynamic TS_thermodynamic start->ts_thermodynamic kinetic_product Kinetic Product ts_kinetic->kinetic_product thermodynamic_product Thermodynamic Product ts_thermodynamic->thermodynamic_product E0 E0 E1 E1 E0->E1 Energy R0 R0 R1 R1 R0->R1 Reaction Coordinate label_Ea_k ΔG‡ (kinetic) label_Ea_t ΔG‡ (thermodynamic) label_G_k ΔG (kinetic) label_G_t ΔG (thermodynamic) G start Define Target Diastereomer is_thermodynamically_stable Is the target the most thermodynamically stable diastereomer? start->is_thermodynamically_stable kinetic_protocol Select Kinetic Control Protocol: - Low Temperature (-78 °C) - Strong, Non-hindered Base (LDA) - Short Reaction Time is_thermodynamically_stable->kinetic_protocol No thermodynamic_protocol Select Thermodynamic Control Protocol: - High Temperature (80 °C) - Weaker Base (KOtBu) - Long Reaction Time is_thermodynamically_stable->thermodynamic_protocol Yes end_process Synthesize Target Compound kinetic_protocol->end_process thermodynamic_protocol->end_process

References

Foundational

An In-depth Technical Guide to N-Boc-2-azaspiro[3.3]heptane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-Boc-2-azaspiro[3.3]heptane, also known as tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, is a saturated heterocyclic compound that has garn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-azaspiro[3.3]heptane, also known as tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, is a saturated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core makes it an attractive building block for the synthesis of novel therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled, sequential chemical modifications, rendering it a versatile intermediate in complex synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-2-azaspiro[3.3]heptane, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

Quantitative experimental data for the physical properties of N-Boc-2-azaspiro[3.3]heptane are not extensively reported in the literature. The data presented below is a combination of information for the title compound and closely related analogs to provide a useful reference.

Table 1: Physical and Chemical Properties of N-Boc-2-azaspiro[3.3]heptane and Related Compounds

PropertyValueCompoundSource
Molecular Formula C₁₁H₁₉NO₂N-Boc-2-azaspiro[3.3]heptane-
Molecular Weight 197.27 g/mol N-Boc-2-azaspiro[3.3]heptane-
Appearance Solidtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1]Ambeed, Inc.[1]
Melting Point 129.0 to 133.0 °Ctert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateTCI Chemicals[2]
Boiling Point 140-142 °C2-Azaspiro[3.3]heptane (unprotected)ChemicalBook[3]
Density Predicted: 1.14 g/cm³N-Boc-6-azaspiro[3.4]octan-2-ol[4]ChemicalBook[4]
Solubility Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.General observation from synthetic procedures.-
CAS Number 928649-76-3N-Boc-2-azaspiro[3.3]heptane-

Experimental Protocols

Synthesis of N-Boc-2-azaspiro[3.3]heptane

The most common method for the synthesis of N-Boc-2-azaspiro[3.3]heptane is the protection of the secondary amine of 2-azaspiro[3.3]heptane using di-tert-butyl dicarbonate (Boc₂O). The starting material, 2-azaspiro[3.3]heptane, is often available as a hydrochloride salt, which requires neutralization prior to or during the reaction.

Diagram 1: Synthetic Scheme for N-Boc-2-azaspiro[3.3]heptane

G cluster_0 Synthesis of N-Boc-2-azaspiro[3.3]heptane cluster_1 start 2-Azaspiro[3.3]heptane (or its HCl salt) reagents + Boc₂O + Base (e.g., Triethylamine, NaOH) in Solvent (e.g., Dichloromethane, THF) start->reagents product N-Boc-2-azaspiro[3.3]heptane reagents->product reagents_box Boc₂O, Base Solvent, rt

Caption: General reaction scheme for the Boc protection of 2-azaspiro[3.3]heptane.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • If starting from the hydrochloride salt: To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 30 minutes to generate the free amine in situ.

  • Boc Protection: To the stirred solution containing the free amine, add di-tert-butyl dicarbonate (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-2-azaspiro[3.3]heptane can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization

The structure and purity of the synthesized N-Boc-2-azaspiro[3.3]heptane should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the protons of the spirocyclic core and a singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.

    • ¹³C NMR will display signals for the carbon atoms of the azaspiro[3.3]heptane framework and the Boc group, including the quaternary spiro carbon and the carbonyl carbon of the carbamate.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or other adducts consistent with the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the carbamate at approximately 1680-1700 cm⁻¹.

Applications in Drug Discovery

The rigid spiro[3.3]heptane scaffold is considered a valuable bioisostere for more common cyclic structures like piperidine.[5] Its three-dimensional nature allows for the exploration of new chemical space and can lead to improved pharmacological properties such as target selectivity and metabolic stability.

Role in PROTAC Synthesis

A significant application of N-Boc-2-azaspiro[3.3]heptane is as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in orienting the POI and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.

Diagram 2: Workflow for the Utilization of N-Boc-2-azaspiro[3.3]heptane in PROTAC Synthesis

G cluster_0 PROTAC Synthesis Workflow A N-Boc-2-azaspiro[3.3]heptane (Functionalized) B Couple to POI Ligand A->B C Boc Deprotection (e.g., TFA) B->C D Couple to E3 Ligase Ligand C->D E Final PROTAC Molecule D->E

Caption: A generalized workflow illustrating the role of a functionalized N-Boc-2-azaspiro[3.3]heptane derivative in the stepwise synthesis of a PROTAC.

In this workflow, a functionalized derivative of N-Boc-2-azaspiro[3.3]heptane (e.g., containing a hydroxyl or amino group for coupling) is first attached to a ligand for the protein of interest. The Boc group is then removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the amine, which is subsequently coupled to a ligand for an E3 ligase, completing the synthesis of the PROTAC molecule.

Conclusion

N-Boc-2-azaspiro[3.3]heptane is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid, three-dimensional structure and the presence of the synthetically tractable Boc protecting group make it an important tool for medicinal chemists. While comprehensive experimental data on its physical properties remains somewhat limited, the established synthetic routes and its demonstrated utility, particularly in the burgeoning field of targeted protein degradation, underscore its significance in modern drug discovery. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

Foundational

Commercial Availability and Synthetic Methodologies of 2-Azaspiro[3.3]heptane Building Blocks: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery, offering a unique three-dimensional profile that can enhance molecular properties such as solubility an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery, offering a unique three-dimensional profile that can enhance molecular properties such as solubility and metabolic stability while providing novel exit vectors for molecular elaboration. This technical guide provides a comprehensive overview of the commercial availability of key 2-azaspiro[3.3]heptane derivatives and detailed experimental protocols for their synthesis, catering to the needs of researchers, scientists, and drug development professionals.

Commercial Availability of 2-Azaspiro[3.3]heptane Building Blocks

The commercial landscape for 2-azaspiro[3.3]heptane building blocks is diverse, with several specialized chemical suppliers offering a range of derivatives. These compounds are available in various forms, including as free bases, hydrochloride salts, and with protecting groups such as tert-butoxycarbonyl (Boc), facilitating their direct use in synthetic workflows. Below are tables summarizing the availability of some of the most commonly sought-after 2-azaspiro[3.3]heptane cores and their functionalized analogs.

Table 1: Core 2-Azaspiro[3.3]heptane Scaffolds

Compound NameStructureCAS NumberRepresentative SuppliersPurityAvailable Quantities
2-Azaspiro[3.3]heptane665-04-3Ambeed, BLD Pharm, ChemScene≥95%100mg, 250mg, 1g, 5g
2-Azaspiro[3.3]heptane hydrochloride1420271-08-4Ambeed, BLD Pharm, Sigma-Aldrich[1]≥98%100mg, 250mg, 1g, 5g
2,6-Diazaspiro[3.3]heptane174-77-6Ambeed, Combi-Blocks≥97%250mg, 1g, 5g
2,6-Diazaspiro[3.3]heptane dihydrochloride1184963-68-5AChemBlock, Ambeed, Sigma-Aldrich[2]≥95%100mg, 250mg, 1g, 5g
2-Oxa-6-azaspiro[3.3]heptane174-78-7TCI Chemicals, ChemScene, Sigma-Aldrich[3][4]≥98%1g, 5g, 25g
2-Oxa-6-azaspiro[3.3]heptane oxalate1045709-32-7TCI Chemicals, J&K Scientific≥97%1g, 5g

Table 2: Functionalized 2-Azaspiro[3.3]heptane Derivatives

Compound NameStructureCAS NumberRepresentative SuppliersPurityAvailable Quantities
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate1041026-70-3Combi-Blocks, Enamine≥95%250mg, 1g, 5g
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid1211526-53-2AChemBlock, Apollo Scientific, BLDpharm, Sigma-Aldrich[5][6][7][8]≥97%250mg, 1g, 5g
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5Enamine, PharmaBlock≥95%250mg, 1g
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride1630082-57-3Ambeed, Sigma-Aldrich≥96%100mg, 250mg, 1g, 5g

Experimental Protocols for the Synthesis of 2-Azaspiro[3.3]heptane Building Blocks

The following section provides detailed experimental methodologies for the synthesis of key 2-azaspiro[3.3]heptane cores, adapted from peer-reviewed scientific literature.

Protocol 1: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization

This protocol describes a practical route to functionalized 2,6-diazaspiro[3.3]heptanes.[9]

Step 1: Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

The synthesis begins with the reduction of a readily available chloroester followed by Swern oxidation to yield the corresponding aldehyde.

Step 2: Reductive Amination

Reductive alkylation of the aldehyde with primary amines or anilines is performed. For anilines, the iminium ion is first formed in dichloroethane in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride. For alkyl amines, a stepwise procedure involving imine formation in a toluene-methanol mixture, followed by reduction with sodium borohydride in methanol, is employed.

Step 3: Cyclization to 2,6-Diazaspiro[3.3]heptane

The final cyclization to the spirocyclic bisazetidine is achieved by treating the product from Step 2 with potassium tert-butoxide in THF and heating the mixture.

Detailed Experimental Procedure for 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane:

To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), potassium tert-butoxide (1.53 mL of a 1.0 M solution in THF, 1.53 mmol) is added. The reaction is heated at 70 °C in a sealed tube. After 90 minutes, an additional portion of potassium tert-butoxide (0.7 mL of a 1.0 M solution in THF, 0.7 mmol) is added, and heating is continued for another hour. The reaction is then cooled to room temperature, filtered to remove potassium chloride, and the solvent is evaporated under reduced pressure to yield the product.[9]

Protocol 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

This protocol outlines an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, focusing on the formation of more stable and soluble sulfonate salts.[3][4]

Step 1: Synthesis of N-Nosyl-2-oxa-6-azaspiro[3.3]heptane

3,3-Bis(hydroxymethyl)oxetane is converted to the corresponding dimesylate. The dimesylate is then reacted with 2-nitrobenzenesulfonamide in the presence of a base such as cesium carbonate in DMF at elevated temperature to afford N-nosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane

The nosyl protecting group is removed using a suitable deprotection agent, such as thiophenol and potassium carbonate in acetonitrile, to give the free base of 2-oxa-6-azaspiro[3.3]heptane.

Step 3: Formation of Sulfonate Salts

The free base is then treated with the desired sulfonic acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) in a suitable solvent like isopropanol to precipitate the corresponding stable and crystalline sulfonate salt.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in the experimental protocols.

Synthesis_of_2_6_Diazaspiro_3_3_heptanes cluster_step1 Step 1: Aldehyde Formation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Cyclization Chloroester Chloroester Aldehyde 1-Benzyl-3-chloromethylazetidine- 3-carbaldehyde Chloroester->Aldehyde 1. LiAlH4 2. Swern Oxidation Amine_Intermediate Amine Intermediate Aldehyde->Amine_Intermediate Primary Amine, Reducing Agent Diazaspiroheptane Functionalized 2,6-Diazaspiro[3.3]heptane Amine_Intermediate->Diazaspiroheptane t-BuOK, THF, 70 °C

Figure 1: Synthetic pathway to functionalized 2,6-diazaspiro[3.3]heptanes.

Synthesis_of_2_Oxa_6_azaspiro_3_3_heptane_Sulfonate_Salts cluster_step1 Step 1: Nosylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation Dimesylate 3,3-Bis(mesyloxymethyl)oxetane Nosyl_Intermediate N-Nosyl-2-oxa-6-azaspiro[3.3]heptane Dimesylate->Nosyl_Intermediate 2-Nitrobenzenesulfonamide, Cs2CO3, DMF Free_Base 2-Oxa-6-azaspiro[3.3]heptane Nosyl_Intermediate->Free_Base Thiophenol, K2CO3, MeCN Sulfonate_Salt 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt Free_Base->Sulfonate_Salt RSO3H, IPA

Figure 2: Synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts.

Application in Drug Discovery: A Workflow Perspective

The incorporation of 2-azaspiro[3.3]heptane building blocks into drug discovery programs often follows a structured workflow. This involves the initial selection of a suitable spirocyclic core, followed by its functionalization and subsequent biological evaluation.

Drug_Discovery_Workflow Start Identify Target and Lead Compound Select_Scaffold Select 2-Azaspiro[3.3]heptane Building Block Start->Select_Scaffold Synthesis Synthesize Analogs Select_Scaffold->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) Screening->ADME In_Vivo In Vivo Efficacy and Pharmacokinetics ADME->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Iterative Improvement Lead_Optimization->Select_Scaffold

Figure 3: A generalized workflow for the integration of 2-azaspiro[3.3]heptane building blocks in a drug discovery project.

This guide provides a foundational resource for chemists and pharmacologists interested in leveraging the unique properties of 2-azaspiro[3.3]heptane scaffolds. The combination of readily available starting materials and robust synthetic protocols facilitates the exploration of this important chemical space in the quest for novel therapeutics.

References

Exploratory

In-Depth Technical Guide on the Initial Characterization of Novel Azaspiro[3.3]heptane Analogues

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial characterization of novel azaspiro[3.3]heptane analogues, a class of compounds of grow...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel azaspiro[3.3]heptane analogues, a class of compounds of growing interest in drug discovery. This document details their synthesis, biological activities, and key physicochemical and pharmacokinetic properties, presenting quantitative data in structured tables and offering detailed experimental protocols.

Introduction to Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by a spirocyclic scaffold containing at least one nitrogen atom. This rigid, three-dimensional structure has made them attractive as bioisosteres for commonly used saturated heterocycles in medicinal chemistry, such as piperidines and morpholines. Their unique topology can lead to improved physicochemical properties, including increased aqueous solubility and metabolic stability, which are crucial for the development of successful drug candidates.[1]

Recent research has focused on the synthesis and evaluation of a variety of azaspiro[3.3]heptane analogues, leading to the discovery of compounds with promising biological activities, including potential as antibacterial agents, STAT3 inhibitors, and fetal hemoglobin inducers. This guide will delve into the initial characterization of these novel analogues.

Synthesis of Azaspiro[3.3]heptane Analogues

The synthesis of the azaspiro[3.3]heptane core and its derivatives can be achieved through several synthetic routes. A common and effective method involves a [2+2] cycloaddition reaction followed by reduction.

A general workflow for the synthesis of 1-azaspiro[3.3]heptanes is depicted below:

Synthesis_Workflow Start Endocyclic Alkene + Graf Isocyanate Cycloaddition Thermal [2+2] Cycloaddition Start->Cycloaddition Lactam Spirocyclic β-Lactam Cycloaddition->Lactam Reduction Reduction (e.g., with Alane) Lactam->Reduction Final_Product 1-Azaspiro[3.3]heptane Reduction->Final_Product

Caption: General workflow for the synthesis of 1-azaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptanes

This protocol describes a general two-step procedure for the synthesis of 1-azaspiro[3.3]heptanes from endocyclic alkenes.

Step 1: Thermal [2+2] Cycloaddition

  • An endocyclic alkene is reacted with Graf isocyanate (ClO₂S-NCO) in a suitable solvent.

  • The reaction mixture is heated to induce a thermal [2+2] cycloaddition.

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude spirocyclic β-lactam is purified, typically by column chromatography.

Step 2: Reduction of the β-Lactam Ring

  • The purified spirocyclic β-lactam is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • A solution of a reducing agent, such as alane (AlH₃), is added dropwise at a controlled temperature.

  • The reaction is stirred until the reduction is complete, as monitored by TLC or LC-MS.

  • The reaction is carefully quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated to yield the 1-azaspiro[3.3]heptane product, which may be further purified by distillation or chromatography.

Biological Activities of Azaspiro[3.3]heptane Analogues

Novel azaspiro[3.3]heptane analogues have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Fetal Hemoglobin Induction

Certain 2-azaspiro[3.3]heptane derivatives have been identified as potent inducers of fetal hemoglobin (HbF).[1] The reactivation of γ-globin gene expression to produce HbF is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia.[1] A phenotypic screen of a compound library in human erythroid progenitor cells led to the identification of a hit compound which was subsequently optimized to improve its ADME properties, resulting in a more rigid and unique 2-azaspiro[3.3]heptane derivative.[1]

Table 1: Structure-Activity Relationship of 2-Azaspiro[3.3]heptane Analogues as Fetal Hemoglobin Inducers

Compound IDR1-GroupR2-Groupγ-globin induction (% of control)
1 HPhenyl100
2 MethylPhenyl125
3 H4-Fluorophenyl150
4 Methyl4-Fluorophenyl180

Note: Data is illustrative and based on trends described in the literature.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis. Small molecule inhibitors targeting STAT3 are therefore of significant interest in oncology. While specific azaspiro[3.3]heptane-based STAT3 inhibitors with detailed SAR are still emerging, the azaspiro[3.3]heptane scaffold is being explored for this purpose due to its favorable properties for kinase inhibitor design.

The following diagram illustrates the STAT3 signaling pathway and the points of potential inhibition.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Azaspiro[3.3]heptane Analogue (Inhibitor) Inhibitor->STAT3_dimer Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: The STAT3 signaling pathway and potential inhibition by azaspiro[3.3]heptane analogues.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial agents. Azaspiro[3.3]heptane analogues have been investigated as novel antibacterial compounds. For example, analogues of the antibiotic linezolid incorporating an azaspiro[3.3]heptane moiety have been synthesized and evaluated for their activity against various bacterial strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of Azaspiro[3.3]heptane Analogues against Selected Bacteria

Compound IDR-GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
A-1 H832
A-2 4-Fluorophenyl216
A-3 3,5-Difluorophenyl18
Linezolid (Reference)216

Note: Data is illustrative and based on trends described in the literature.

Experimental Protocols for Biological Evaluation

STAT3 Luciferase Reporter Assay

This assay is used to determine the inhibitory effect of compounds on STAT3 transcriptional activity.

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of the azaspiro[3.3]heptane analogues.

  • STAT3 Activation: Cells are stimulated with a STAT3 activator, such as Interleukin-6 (IL-6).

  • Luciferase Assay: After incubation, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 values are then determined from the dose-response curves.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the antibacterial compounds.

  • Preparation of Compounds: The azaspiro[3.3]heptane analogues are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Physicochemical and Pharmacokinetic Properties

A key driver for the interest in azaspiro[3.3]heptanes is their potential to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Table 3: In Vitro ADME and Pharmacokinetic Properties of a Lead Azaspiro[3.3]heptane Analogue

ParameterValue
Aqueous Solubility (pH 7.4) > 100 µM
LogD (pH 7.4) 1.8
Human Liver Microsomal Stability (% remaining after 60 min) 85%
Plasma Protein Binding (human) 75%
Oral Bioavailability (rat) 45%

Note: Data is illustrative and based on trends described in the literature.

The workflow for assessing these properties is outlined below:

ADME_Workflow Compound Azaspiro[3.3]heptane Analogue Solubility Aqueous Solubility Assay Compound->Solubility Lipophilicity LogD Determination Compound->Lipophilicity Stability Microsomal Stability Assay Compound->Stability Binding Plasma Protein Binding Assay Compound->Binding InVivo In Vivo PK Study (e.g., in rats) Stability->InVivo Binding->InVivo Data ADME/PK Profile InVivo->Data

Caption: Workflow for the in vitro ADME and in vivo pharmacokinetic characterization.

Conclusion

Novel azaspiro[3.3]heptane analogues represent a promising class of compounds in modern drug discovery. Their unique structural features can confer advantageous physicochemical and pharmacokinetic properties. The initial characterization of these analogues has revealed their potential in diverse therapeutic areas, including the treatment of genetic blood disorders, cancer, and bacterial infections. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this exciting chemical scaffold. Continued investigation into the structure-activity relationships and in vivo efficacy of azaspiro[3.3]heptane derivatives is warranted to fully realize their therapeutic potential.

References

Foundational

An In-Depth Technical Guide to the 2-Azaspiro[3.3]heptane Core: Ring Strain, Stability, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational profile that has been successfully exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of the 2-azaspiro[3.3]heptane core, with a particular focus on its inherent ring strain, overall stability, and its application as a pharmacologically active agent, including its role as a novel inducer of fetal hemoglobin.

Physicochemical Properties and Stability

The 2-azaspiro[3.3]heptane core is a saturated heterocyclic system characterized by a central quaternary carbon atom shared by two four-membered azetidine and cyclobutane rings. This spirocyclic arrangement imparts significant conformational rigidity, a desirable trait in drug design for enhancing target specificity and reducing off-target effects.

Ring Strain Analysis

The defining feature of the 2-azaspiro[3.3]heptane core is the presence of two strained four-membered rings. The ideal bond angle for an sp³-hybridized carbon atom is approximately 109.5°. In a cyclobutane ring, the internal bond angles are closer to 90°, leading to significant angle strain. This deviation from the ideal geometry results in increased potential energy within the molecule, a phenomenon known as ring strain.

Table 1: Structural Parameters of the 2-Azaspiro[3.3]heptane Core (Illustrative)

ParameterValueSource
C-C Bond Length (cyclobutane)~1.54 ÅGeneral Cyclobutane Data
C-N Bond Length (azetidine)~1.47 ÅGeneral Azetidine Data
C-C-C Bond Angle (cyclobutane)~88-90°General Cyclobutane Data
C-N-C Bond Angle (azetidine)~90°General Azetidine Data

Note: The values in this table are illustrative and based on general data for cyclobutane and azetidine rings. Specific, experimentally determined values for the 2-azaspiro[3.3]heptane core are not currently available in the public domain.

Thermodynamic Stability

The thermodynamic stability of a molecule is a critical factor in its suitability as a drug candidate. It influences storage, formulation, and in vivo half-life. The stability of the 2-azaspiro[3.3]heptane core, despite its ring strain, is sufficient for its use in medicinal chemistry. The covalent bonds within the scaffold are stable under physiological conditions.

Derivatives of 2-azaspiro[3.3]heptane have been shown to possess favorable metabolic stability.[1] This is attributed, in part, to the sp³-rich character of the scaffold, which can be less susceptible to oxidative metabolism compared to more flexible or aromatic systems.

Experimental Protocols

The synthesis and characterization of the 2-azaspiro[3.3]heptane core and its derivatives are well-documented in the scientific literature. Below are representative experimental protocols.

Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde followed by cyclization.[2]

Step 1: Reductive Amination To a solution of 1-benzyl-3-formylazetidine in dichloroethane, add one equivalent of the desired primary amine and one equivalent of acetic acid. Stir the mixture at room temperature to form the iminium ion. Subsequently, add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

Step 2: Cyclization Dissolve the product from Step 1 in tetrahydrofuran (THF). Add potassium tert-butoxide and heat the mixture to reflux. The cyclization to the 2,6-diazaspiro[3.3]heptane derivative is typically complete within a few hours.

Purification: The crude product can be purified by column chromatography on silica gel.

Characterization of Thermodynamic Stability by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the melting point and enthalpy of fusion, providing insights into the thermal stability of a compound.

General Protocol:

  • A small, accurately weighed sample (typically 1-5 mg) of the 2-azaspiro[3.3]heptane derivative is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A temperature program is initiated, typically with a heating rate of 10 °C/min, under an inert nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic transition, and the enthalpy of fusion is calculated by integrating the area under the melting peak.

Application in Drug Discovery: Fetal Hemoglobin Induction

A significant recent development in the application of the 2-azaspiro[3.3]heptane core is its incorporation into orally bioavailable inducers of fetal hemoglobin (HbF). Pharmacological reactivation of the γ-globin gene, which is silenced after birth, is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.

One study identified a 2-azaspiro[3.3]heptane derivative as a potent inducer of HbF.[2] While the precise molecular target of this compound was not disclosed, the general signaling pathways involved in HbF induction by small molecules have been elucidated.

Signaling Pathway for γ-Globin Gene Reactivation

Several signaling pathways are implicated in the reactivation of γ-globin gene expression. Key pathways include the p38 MAPK and cGMP signaling cascades.[3][4] Small molecule inducers can trigger these pathways, leading to the activation of transcription factors that bind to the promoter region of the γ-globin gene and enhance its transcription.

G General Signaling Pathway for Small Molecule-Induced γ-Globin Reactivation Inducer 2-Azaspiro[3.3]heptane Derivative Receptor Cell Surface or Intracellular Target Inducer->Receptor Binds to CellMembrane Cell Membrane p38_MAPK p38 MAPK Pathway Receptor->p38_MAPK Activates cGMP cGMP Pathway Receptor->cGMP Activates CREB1 CREB1 p38_MAPK->CREB1 Phosphorylates/ Activates Other_TFs Other Transcription Factors cGMP->Other_TFs Activates gamma_Globin_Gene γ-Globin Gene CREB1->gamma_Globin_Gene Binds to Promoter Other_TFs->gamma_Globin_Gene Bind to Regulatory Elements gamma_Globin_mRNA γ-Globin mRNA gamma_Globin_Gene->gamma_Globin_mRNA Transcription HbF Fetal Hemoglobin (HbF) gamma_Globin_mRNA->HbF Translation

Caption: Small molecule-induced γ-globin reactivation pathway.

Experimental Workflow for Screening HbF Inducers

The discovery of novel HbF inducers often involves a high-throughput screening process using cellular models of erythropoiesis.

G Workflow for Screening Fetal Hemoglobin Inducers Start Start: Compound Library (including 2-azaspiro[3.3]heptane derivatives) Cell_Culture Erythroid Progenitor Cell Culture Start->Cell_Culture Compound_Treatment Treat Cells with Test Compounds Cell_Culture->Compound_Treatment Incubation Incubate for Erythroid Differentiation Compound_Treatment->Incubation Analysis Analyze γ-Globin Expression Incubation->Analysis qPCR RT-qPCR for γ-Globin mRNA Analysis->qPCR Flow_Cytometry Flow Cytometry for HbF Protein Analysis->Flow_Cytometry Hit_Identification Hit Identification (Increased γ-Globin) qPCR->Hit_Identification Flow_Cytometry->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds End End: Preclinical Candidate Lead_Optimization->End

Caption: High-throughput screening workflow for HbF inducers.

Conclusion

The 2-azaspiro[3.3]heptane core represents a valuable and increasingly utilized scaffold in drug discovery. Its inherent ring strain contributes to a rigid, three-dimensional structure that can impart favorable pharmacological properties. While a quantitative understanding of its strain energy and detailed thermodynamic stability is still an area for further investigation, its synthetic accessibility and demonstrated biological activity, particularly as an inducer of fetal hemoglobin, highlight its significant potential for the development of novel therapeutics. Future research focusing on the precise elucidation of its structural and energetic properties will undoubtedly accelerate the rational design of new and improved drug candidates based on this promising heterocyclic system.

References

Exploratory

Quantum Mechanical Calculations on 2-azaspiro[3.3]heptane Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Azaspiro[3.3]heptane is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and utility as a bioisostere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[3.3]heptane is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and utility as a bioisostere for common saturated heterocycles. This guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum mechanical analysis of 2-azaspiro[3.3]heptane conformers. While specific experimental or calculated quantitative data for the parent 2-azaspiro[3.3]heptane is not extensively available in peer-reviewed literature, this document outlines the established methodologies for such a study, including data presentation and workflow visualization, to empower researchers in their drug discovery and development endeavors.

Introduction to 2-azaspiro[3.3]heptane

The 2-azaspiro[3.3]heptane scaffold, characterized by two cyclobutane rings sharing a single carbon atom with one ring containing a nitrogen atom at the 2-position, has garnered significant attention in drug design. Its rigid structure offers a predictable spatial arrangement of substituents, which can lead to improved target selectivity and pharmacological properties. Understanding the conformational landscape of this spirocycle is paramount for rational drug design, as even subtle changes in geometry can significantly impact biological activity.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries, relative energies, and interconversion pathways of different conformers. This guide details the theoretical and practical aspects of performing such calculations on 2-azaspiro[3.3]heptane.

Conformational Possibilities of 2-azaspiro[3.3]heptane

The conformational flexibility of 2-azaspiro[3.3]heptane is primarily dictated by the puckering of the two four-membered rings. Each cyclobutane ring can exist in a puckered (non-planar) conformation to relieve ring strain. The relative orientation of these puckered rings gives rise to different conformers. The key conformational descriptors are the ring-puckering coordinates, which define the extent and nature of the non-planarity.

The primary conformers of 2-azaspiro[3.3]heptane can be categorized based on the symmetry and relative orientation of the puckering of the azetidine and cyclobutane rings. A systematic conformational search would typically identify several low-energy minima on the potential energy surface.

Experimental and Computational Protocols

A thorough quantum mechanical investigation of 2-azaspiro[3.3]heptane conformers involves a multi-step computational workflow.

Computational Methodology

A robust and widely accepted method for studying the conformational preferences of organic molecules is Density Functional Theory (DFT). A common and effective combination of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries and relative energies.

Experimental Protocol for a Computational Study:

  • Initial Structure Generation: Generate an initial 3D structure of 2-azaspiro[3.3]heptane.

  • Conformational Search: Perform a systematic conformational search to identify all possible low-energy conformers. This can be achieved through methods like molecular mechanics force fields followed by DFT optimization of the unique conformers found.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-311++G(d,p) level of theory. This step locates the stationary points on the potential energy surface corresponding to energy minima.

  • Frequency Calculations: Perform frequency calculations for each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE), thermal energies, and entropies.

  • Transition State Search: To understand the interconversion between conformers, a search for transition state structures connecting the minima is necessary. This can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located (identified by a single imaginary frequency), IRC calculations are performed to confirm that it connects the two desired minima.

  • Single-Point Energy Refinement: For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).

Data Presentation

The quantitative results of the quantum mechanical calculations should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Calculated Relative Energies of 2-azaspiro[3.3]heptane Conformers

ConformerRelative Energy (kcal/mol) (B3LYP/6-311++G(d,p))Relative Free Energy (kcal/mol) (B3LYP/6-311++G(d,p))Boltzmann Population (%) (298.15 K)
Conformer A 0.000.0090.0
Conformer B 1.501.459.5
Conformer C 3.002.900.5

Table 2: Key Geometric Parameters of 2-azaspiro[3.3]heptane Conformers (B3LYP/6-311++G(d,p))

ParameterConformer AConformer BConformer C
Ring Puckering Angle 1 (°) 25.028.020.0
Ring Puckering Angle 2 (°) 25.0-28.022.0
N-H Bond Length (Å) 1.0121.0131.011
C-N-C Bond Angle (°) 92.592.393.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Computational Workflow

Visualizing the logical flow of the computational study is crucial for understanding the relationships between the different stages of the investigation.

Computational_Workflow cluster_input Initial Input cluster_methodology Computational Methodology cluster_analysis Data Analysis and Presentation cluster_output Final Output start 2-Azaspiro[3.3]heptane Initial 3D Structure conf_search Conformational Search (Molecular Mechanics/DFT) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (STQN Method) geom_opt->ts_search rel_energies Relative Energies and Thermodynamics freq_calc->rel_energies geometries Geometric Parameters freq_calc->geometries irc_calc IRC Calculation (Confirm Connections) ts_search->irc_calc pes_map Potential Energy Surface Mapping irc_calc->pes_map tables Data Tabulation rel_energies->tables geometries->tables report Technical Guide/ Whitepaper pes_map->report tables->report

Caption: Computational workflow for the quantum mechanical analysis of 2-azaspiro[3.3]heptane conformers.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how different conformers might interact with a biological target is crucial. While there are no specific signaling pathways directly modulated by the parent 2-azaspiro[3.3]heptane, a logical diagram can illustrate the relationship between conformational preference and biological activity.

Logical_Relationship cluster_molecule Molecular Properties cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome conformers 2-Azaspiro[3.3]heptane Conformational Ensemble low_energy Low-Energy Conformers (e.g., A and B) conformers->low_energy high_energy High-Energy Conformers (e.g., C) conformers->high_energy binding_pocket Target Binding Pocket low_energy->binding_pocket Good Fit active_conf Bioactive Conformation low_energy->active_conf high_energy->binding_pocket Poor Fit no_activity No/Low Activity high_energy->no_activity binding_pocket->active_conf activity Biological Activity active_conf->activity

Caption: Logical relationship between conformer stability and potential biological activity.

Conclusion

The quantum mechanical study of 2-azaspiro[3.3]heptane conformers is a critical step in harnessing its full potential in drug discovery. Although detailed published data on the parent molecule is scarce, the computational protocols outlined in this guide provide a robust framework for researchers to conduct their own investigations. By systematically exploring the conformational landscape, scientists can gain valuable insights into the structure-activity relationships of 2-azaspiro[3.3]heptane derivatives, ultimately leading to the design of more potent and selective therapeutics. The use of clear data presentation and workflow visualization, as demonstrated, is essential for the effective communication and interpretation of these complex computational studies.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

The choice of linker impacts several key properties of the PROTAC, including its solubility, cell permeability, and the geometric orientation of the two ligands. Rigid, non-linear linkers, such as those derived from spirocyclic scaffolds, are of increasing interest as they can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and improving degradation efficiency. Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a versatile building block for the construction of such rigid linkers, offering a defined three-dimensional structure.

These application notes provide detailed protocols for the synthesis of PROTAC linkers and their incorporation into final PROTAC molecules, utilizing tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a key starting material.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the proximity-induced ubiquitination of the target protein by an E3 ligase. Once polyubiquitinated, the target protein is recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC Molecule PROTAC->POI PROTAC->E3 PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC PROTAC Recycling Degraded_POI Proteasome->Degraded_POI PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate B Functionalization of Spirocyclic Core (Protocol 1) A->B C Bifunctional Linker Intermediate B->C E Coupling to E3 Ligand (Protocol 2) C->E D E3 Ligase Ligand (with COOH) D->E F Linker-E3 Ligase Conjugate E->F H Final Coupling to POI Ligand (Protocol 3) F->H G POI Ligand (with COOH) G->H I Final PROTAC Molecule H->I J Purification and Characterization I->J

Application

Application of 2-Azaspiro[3.3]heptanes in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly impact the physicochemical and pharmacological properties of drug candidates. Its rigid structure and distinct exit vectors provide a compelling alternative to more traditional saturated heterocycles like piperidine and morpholine. This document provides detailed application notes, quantitative data comparisons, and experimental protocols related to the use of 2-azaspiro[3.3]heptanes in drug discovery.

Application Notes

The primary application of the 2-azaspiro[3.3]heptane scaffold in medicinal chemistry is as a bioisosteric replacement for common saturated heterocycles. This substitution can lead to improvements in key drug-like properties.

Key Advantages of Incorporating 2-Azaspiro[3.3]heptanes:

  • Improved Physicochemical Properties: Replacement of piperidine or morpholine with a 2-azaspiro[3.3]heptane moiety often leads to a decrease in lipophilicity (logD), which can be advantageous for improving solubility and reducing off-target effects.[1] This counterintuitive effect, where adding a carbon atom reduces lipophilicity, is often attributed to the increased basicity of the spirocyclic nitrogen.[1]

  • Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to piperidines, which can be susceptible to oxidation.[2][3]

  • Novel Chemical Space: The rigid, three-dimensional nature of the 2-azaspiro[3.3]heptane scaffold provides access to novel chemical space, allowing for different spatial arrangements of substituents compared to their monocyclic counterparts.[4] This can lead to improved target engagement and selectivity.

  • Patentability: The novelty of this scaffold can provide a strategic advantage in securing intellectual property for new chemical entities.[2]

Common Applications:

  • Piperidine Bioisostere: 2-Azaspiro[3.3]heptane is frequently used as a substitute for 2-, 3-, and 4-substituted piperidines.[2][4][5]

  • Scaffold for Diverse Functionalization: The core can be readily functionalized at various positions, allowing for the exploration of structure-activity relationships (SAR).[6]

Data Presentation

The following tables summarize quantitative data comparing 2-azaspiro[3.3]heptane derivatives to their non-spirocyclic counterparts in various biological contexts.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

Compound PairScaffoldclogPlogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½ in human liver microsomes, min)Reference
Amide 57 vs. 58 [3]
57Piperidine2.42.413615
582-Azaspiro[3.3]heptane2.12.112>60
Amide 57 vs. 59 [3]
591-Azaspiro[3.3]heptane2.12.113>60

Table 2: Biological Activity of 2-Azaspiro[3.3]heptane Derivatives and Their Analogs

TargetCompound (Scaffold)IC50 / EC50Fold Difference (Spiro vs. Non-Spiro)Reference
CXCR2 Antagonist [1]
27aPiperidine~2-fold less potent than 27b2
27b2-Azaspiro[3.3]heptaneMore potent
TACE Inhibitor [1]
28aPiperidineNot specified-
28b2-Azaspiro[3.3]heptanePotency maintained~1
mGlu2 Negative Allosteric Modulator (NAM) [1]
30aPiperidine~10-fold more potent than 30b0.1
30b2-Azaspiro[3.3]heptaneLess potent
Fetal Hemoglobin Inducer [7]
Compound 182-Azaspiro[3.3]heptaneEC50 = 0.2 µM-

Experimental Protocols

General Synthesis of N-Substituted 2-Azaspiro[3.3]heptanes

This protocol describes a general method for the synthesis of N-substituted 2-azaspiro[3.3]heptanes via reductive amination.[8]

Workflow Diagram:

G Start Start with 2-azaspiro[3.3]heptane (or its precursor) ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Aldehyde Aldehyde or Ketone Aldehyde->ReductiveAmination Product N-substituted 2-azaspiro[3.3]heptane ReductiveAmination->Product

Caption: General workflow for the synthesis of N-substituted 2-azaspiro[3.3]heptanes.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in DCM, add TEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted 2-azaspiro[3.3]heptane.

Fetal Hemoglobin (HbF) Induction Assay

This protocol is adapted for screening compounds that induce fetal hemoglobin in an erythroid progenitor cell line.[7]

Materials:

  • Human erythroid progenitor cells (e.g., K562 or CD34+ derived)

  • Erythroid differentiation medium

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Anti-HbF antibody (FITC-conjugated)

  • Flow cytometer

Procedure:

  • Culture human erythroid progenitor cells in differentiation medium.

  • Seed the cells in a 96-well plate at an appropriate density.

  • Add test compounds at various concentrations (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., hydroxyurea).

  • Incubate the cells for 48-72 hours.

  • Harvest the cells and wash with PBS.

  • Fix and permeabilize the cells according to standard protocols for intracellular staining.

  • Incubate the cells with a FITC-conjugated anti-HbF antibody.

  • Wash the cells to remove unbound antibody.

  • Analyze the percentage of HbF-positive cells and the mean fluorescence intensity by flow cytometry.

  • Calculate the EC50 value for HbF induction from the dose-response curve.

Signaling Pathways

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL8), activates multiple downstream signaling cascades involved in neutrophil migration and inflammation. Antagonists containing the 2-azaspiro[3.3]heptane scaffold can block these downstream effects.

CXCR2_Signaling cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ Ras Ras G_protein->Ras Gαi Ligand CXCL8 Ligand->CXCR2 Binds Antagonist 2-Azaspiro[3.3]heptane Antagonist Antagonist->CXCR2 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration (Chemotaxis) Ca_release->Migration PKC->Migration Inflammation Inflammation PKC->Inflammation PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration ERK->Inflammation

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of a 2-azaspiro[3.3]heptane antagonist.

mGlu2 Receptor Signaling Pathway

The metabotropic glutamate receptor 2 (mGlu2) is a GPCR that couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Negative allosteric modulators (NAMs) containing a 2-azaspiro[3.3]heptane moiety can enhance this inhibitory effect.

mGlu2_Signaling cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor G_protein Gi/o mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate Glutamate->mGlu2 Binds NAM 2-Azaspiro[3.3]heptane NAM NAM->mGlu2 Binds allosterically ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion channel modulation, reduced neurotransmitter release) PKA->Downstream

Caption: The mGlu2 receptor signaling pathway and the action of a 2-azaspiro[3.3]heptane negative allosteric modulator (NAM).

References

Method

Application Notes and Protocols for the Incorporation of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in drug discovery to enhance pharmacological p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in drug discovery to enhance pharmacological properties such as metabolic stability, conformational rigidity, and binding affinity.[1] Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid, a conformationally constrained building block, offers a unique three-dimensional topology that can be exploited to modulate the secondary structure of peptides and improve their therapeutic potential. The spirocyclic nature of this amino acid derivative provides a rigid scaffold that can influence peptide folding and interaction with biological targets.[2][3][4] These application notes provide a detailed protocol for the efficient incorporation of Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Data Presentation

The successful incorporation of sterically hindered amino acids such as Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid is highly dependent on the coupling conditions and the peptide sequence. The following table provides representative data on the expected outcomes based on typical results for challenging coupling steps in SPPS.[5][6][7]

ParameterExpected RangeNotes
Coupling Efficiency >95%Double coupling may be required. Monitoring with a qualitative test (e.g., Kaiser test) is recommended.
Crude Peptide Purity 50-70%Dependent on the length and sequence of the peptide. Purification is necessary.[8]
Final Purity (after HPLC) >95%Achievable with standard reversed-phase HPLC purification protocols.[8]
Overall Yield 10-40%Highly sequence-dependent and influenced by the number of challenging coupling steps.[6]

Note: The data presented are typical values for the incorporation of sterically hindered non-proteinogenic amino acids and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols are designed for the manual or automated solid-phase synthesis of peptides incorporating Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid using the Boc (tert-butyloxycarbonyl) protection strategy.

Materials and Reagents
  • Resin: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Boc-protected amino acids.

  • Spirocyclic Amino Acid: Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid (Boc-Azaspiro-OH).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Washing Solvents: DCM, DMF, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or similar.

  • Precipitation/Washing: Cold diethyl ether.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate columns (e.g., C18), and solvents (e.g., water and acetonitrile with 0.1% TFA).

Protocol 1: Standard SPPS Cycle for Natural Amino Acids

This protocol outlines the standard steps for elongating the peptide chain with proteinogenic amino acids.

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the vessel.

    • Treat the resin again with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling (HBTU/DIEA):

    • In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Incorporation of Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylic acid

Due to the steric hindrance of the spirocyclic amino acid, extended coupling times and more potent coupling reagents are recommended.

  • Deprotection and Neutralization: Perform steps 2 and 3 from Protocol 1 on the resin-bound peptide.

  • Coupling (HATU/DIEA):

    • In a separate vessel, dissolve Boc-Azaspiro-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture at room temperature for 4-6 hours. A longer coupling time may be necessary.

  • Monitoring and Recoupling:

    • Perform a Kaiser test to monitor the reaction.

    • If the Kaiser test is positive (indicating incomplete coupling), drain the vessel, wash with DMF, and repeat the coupling step (double coupling).

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with additional TFA.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity and purity of the purified peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Iterative) cluster_final_steps Final Steps Resin Start: Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HATU/DIEA) Neutralization->Coupling Kaiser Kaiser Test Coupling->Kaiser Washing Washing (DMF/DCM) Washing->Deprotection Next Amino Acid Cleavage Cleavage from Resin Washing->Cleavage Kaiser->Coupling Positive (Recouple) Kaiser->Washing Negative Purification RP-HPLC Purification Cleavage->Purification Characterization MS & Analytical HPLC Purification->Characterization FinalPeptide Final Purified Peptide Characterization->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Key coupling step for incorporating the spirocyclic amino acid.

References

Application

Application Notes and Protocols for 2-Azaspiro[3.3]heptane Derivatives in DNA-Encoded Libraries

For Researchers, Scientists, and Drug Development Professionals These notes provide a comprehensive overview and practical guidance on the utilization of 2-azaspiro[3.3]heptane derivatives as scaffolds for the constructi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and practical guidance on the utilization of 2-azaspiro[3.3]heptane derivatives as scaffolds for the construction of DNA-encoded libraries (DELs). This class of compounds holds significant promise in drug discovery due to its unique structural and physicochemical properties.

Introduction

2-Azaspiro[3.3]heptane and its derivatives are recognized as valuable scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides a well-defined orientation of substituents, making them attractive as bioisosteres for commonly used motifs like piperidine.[1] The incorporation of such sp³-rich scaffolds into DNA-encoded libraries can significantly expand the chemical space accessible for drug discovery, offering novel molecular shapes and improved pharmacokinetic properties.[1]

The primary challenge in utilizing these scaffolds lies in the development of robust and DNA-compatible synthetic methods.[1] Recent advancements in photochemistry have enabled the on-DNA synthesis of structurally related spirocycles, paving the way for the broader application of 2-azaspiro[3.3]heptane derivatives in DEL technology.[1][2]

Data Presentation

Due to the novelty of applying 2-azaspiro[3.3]heptane scaffolds in DELs, specific quantitative data from large-scale screening campaigns are not yet widely available in the public domain. However, based on analogous DEL projects, the following tables represent the expected data structure and typical performance metrics for a hypothetical DEL library based on a 2-azaspiro[3.3]heptane core.

Table 1: Hypothetical On-DNA Reaction Yields for a 2-Azaspiro[3.3]heptane DEL

Reaction StepBuilding Block SetNumber of Building BlocksAverage On-DNA Yield (%)
Cycle 1: Amide Coupling Carboxylic Acids25085
Cycle 2: Spirocycle Formation 2-Azaspiro[3.3]heptane Core170
Cycle 3: Suzuki Coupling Aryl Boronic Acids20075
Overall Library Synthesis -50,000 ~44

Table 2: Illustrative Screening and Hit Validation Data for a Hypothetical 2-Azaspiro[3.3]heptane DEL against Target X

Compound IDScaffoldBuilding Block 1 (R1)Building Block 3 (R2)Enrichment FactorOff-DNA IC₅₀ (nM)
DEL-ASH-0012-Azaspiro[3.3]heptane4-Fluorobenzoic acid3-Pyridylboronic acid1,20075
DEL-ASH-0022-Azaspiro[3.3]heptane2-Thiophenecarboxylic acid4-Methoxyphenylboronic acid850150
DEL-ASH-0032-Azaspiro[3.3]heptaneCyclohexanecarboxylic acid2-Naphthylboronic acid600320
DEL-ASH-0042-Azaspiro[3.3]heptane3-Chlorobenzoic acid4-(Trifluoromethyl)phenylboronic acid450500

Experimental Protocols

The following protocols provide a general framework for the synthesis of a DNA-encoded library featuring a spirocyclic scaffold, based on a visible light-mediated approach for a related analog.[1]

Protocol 1: Preparation of DNA-Conjugated Alkene Headpiece
  • Starting Material: 5'-amine-modified DNA oligonucleotide.

  • Amide Coupling:

    • Dissolve the 5'-amine DNA in a suitable buffer (e.g., 0.1 M sodium borate, pH 8.5).

    • Add a 100-fold molar excess of an alkene-containing carboxylic acid (e.g., 4-pentenoic acid) activated as an N-hydroxysuccinimide (NHS) ester.

    • Incubate the reaction at room temperature for 4-6 hours.

  • Purification:

    • Purify the DNA-conjugated alkene headpiece by ethanol precipitation or using a suitable DNA purification kit.

    • Verify the product formation and purity using denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.

Protocol 2: On-DNA Visible Light-Mediated [2+2] Photocycloaddition for Spirocycle Formation

This protocol is adapted from the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA and serves as a template for the formation of a 2-azaspiro[3.3]heptane core.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • DNA-conjugated alkene headpiece (10 nmol, 1.0 equiv) in water (to a final DNA concentration of 2 mM).

      • A solution of the 2-azaspiro[3.3]heptane precursor (e.g., a suitable isoxazoline derivative for the analogous reaction) in DMSO (100 equiv, 100 mM solution).

      • A solution of the photocatalyst (e.g., [Ir(dFppy)₃]) in DMSO (1.0 equiv, 2 mM solution).[1]

      • A 20% solution of glycerol in DMSO (10 µL).

  • Photoreaction:

    • Irradiate the reaction mixture with a blue LED lamp (e.g., Kessil lamp) at room temperature for 10-30 minutes.[1]

  • Work-up and Purification:

    • Quench the reaction by adding a solution of EDTA.

    • Purify the DNA-conjugated spirocycle product by ethanol precipitation.

    • Analyze the product by PAGE and mass spectrometry to confirm the formation of the desired spirocyclic scaffold.

Protocol 3: Split-and-Pool Library Synthesis

The split-and-pool methodology is a common strategy for constructing large DNA-encoded libraries.[3][4][5][6]

  • Cycle 1: Building Block 1 (BB1) Coupling and Encoding:

    • Couple a diverse set of carboxylic acids (BB1) to the 2-azaspiro[3.3]heptane scaffold on the DNA headpiece using standard amide coupling conditions (e.g., HATU or EDC/NHS).

    • In separate wells for each carboxylic acid, ligate a unique DNA barcode corresponding to that building block.

    • Pool all the reaction products.

  • Cycle 2: Building Block 2 (BB2) Coupling and Encoding:

    • Split the pooled library from Cycle 1 into a new set of reaction wells.

    • Perform a second diversification reaction, for example, a Suzuki coupling with a library of boronic acids (BB2).

    • Ligate a unique DNA barcode for each boronic acid used.

    • Pool all the reaction products to yield the final DNA-encoded library.

  • Final Purification:

    • Purify the final library using ethanol precipitation or a suitable column to remove unreacted reagents.

Visualizations

G General Workflow for DEL Synthesis with a 2-Azaspiro[3.3]heptane Scaffold cluster_0 Scaffold Preparation cluster_1 On-DNA Spirocycle Formation cluster_2 Split-and-Pool Library Synthesis Start 5'-Amine DNA Alkene_Coupling Couple Alkene Headpiece Start->Alkene_Coupling Purification_1 Purify DNA-Alkene Alkene_Coupling->Purification_1 Photocycloaddition Visible-Light Mediated [2+2] Photocycloaddition Purification_1->Photocycloaddition Purification_2 Purify DNA-Spirocycle Photocycloaddition->Purification_2 Split_1 Split Pool Purification_2->Split_1 BB1_Coupling Couple Building Block 1 (e.g., Amide) Split_1->BB1_Coupling Encode_1 Ligate DNA Barcode 1 BB1_Coupling->Encode_1 Pool_1 Pool Encode_1->Pool_1 Split_2 Split Pool Pool_1->Split_2 BB2_Coupling Couple Building Block 2 (e.g., Suzuki) Split_2->BB2_Coupling Encode_2 Ligate DNA Barcode 2 BB2_Coupling->Encode_2 Pool_2 Pool Encode_2->Pool_2 Final_Library Final DEL Pool_2->Final_Library G Affinity-Based Screening and Hit Identification Workflow DEL_Library 2-Azaspiro[3.3]heptane DEL Pool Target_Incubation Incubate with Immobilized Target Protein DEL_Library->Target_Incubation Wash Wash to Remove Non-binders Target_Incubation->Wash Elution Elute Bound Compounds Wash->Elution PCR PCR Amplification of DNA Tags Elution->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Data Analysis & Enrichment Calculation NGS->Data_Analysis Hit_Identification Identification of Enriched Scaffolds Data_Analysis->Hit_Identification Off_DNA_Synthesis Off-DNA Resynthesis of Hit Compounds Hit_Identification->Off_DNA_Synthesis Biological_Assay Biological Validation Off_DNA_Synthesis->Biological_Assay G Logical Relationship of Key Components in a DEL Project Scaffold 2-Azaspiro[3.3]heptane Scaffold DEL_Member Individual DEL Member Scaffold->DEL_Member Building_Blocks Diverse Building Blocks (R1, R2, etc.) Building_Blocks->DEL_Member DNA_Tag Unique DNA Barcode DNA_Tag->DEL_Member DEL_Library Pooled DEL Library DEL_Member->DEL_Library Binding_Event Affinity-Based Binding DEL_Library->Binding_Event Target_Protein Target Protein Target_Protein->Binding_Event Hit_Compound Validated Hit Compound Binding_Event->Hit_Compound

References

Method

Asymmetric Synthesis of Chiral 2-Azaspiro[3.3]heptane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane scaffold is a valuable structural motif in modern drug discovery, often serving as a bioisosteric replacement for piperidine and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold is a valuable structural motif in modern drug discovery, often serving as a bioisosteric replacement for piperidine and other cyclic amines.[1][2][3] Its rigid, three-dimensional structure can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-azaspiro[3.3]heptane derivatives, focusing on methodologies that offer high levels of stereocontrol.

Application Notes

The enantioselective synthesis of 2-azaspiro[3.3]heptanes is crucial for the development of single-enantiomer drug candidates, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[4] Several powerful strategies have been developed to access these chiral building blocks with high enantiopurity.

Key Synthetic Strategies:

  • Diastereoselective Addition to Chiral Auxiliaries: One robust method involves the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary, such as the Davis-Ellman sulfinyl group. This approach allows for the efficient construction of 1-substituted 2-azaspiro[3.3]heptanes with excellent control over the stereochemistry.[5][6] The chiral auxiliary can be readily removed under mild conditions to afford the desired product.

  • Metal-Catalyzed Asymmetric Cyclization: Transition metal catalysis offers a powerful tool for enantioselective synthesis. Rhodium-catalyzed intramolecular cyclopropanation of diazo compounds derived from exocyclic olefins is an effective method for constructing the spirocyclic core with high enantioselectivity.[7] This strategy is particularly useful for accessing a range of substituted azaspiro[n.2]alkanes.

  • Enzymatic Resolutions and Desymmetrization: Biocatalysis provides a green and highly selective alternative for obtaining chiral spirocycles. Enzyme-catalyzed asymmetric hydrolysis of prochiral diesters or the resolution of racemic mixtures can provide access to enantiomerically enriched 2-azaspiro[3.3]heptane derivatives.[8]

The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials. The following sections provide detailed protocols for key methodologies.

Data Presentation

Table 1: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes via Davis-Ellman Imine Addition [5]

EntryR Group of ImineDiastereomeric Ratio (dr)Yield (%)
1Phenyl98:290
24-Methoxyphenyl95:585
32-Thienyl96:488
4Naphthyl97:382

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation for Azaspiro[3.3]heptane Derivatives [7]

EntrySubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
13-Methyleneazetidine derivative19580
2Azaspiro[3.3]heptane precursor19875
3Azaspiro[3.5]nonane precursor19082

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a 1-Substituted 2-Azaspiro[3.3]heptane Derivative[5]

This protocol describes the diastereoselective addition of an ethyl cyclobutanecarboxylate anion to a chiral N-tert-butanesulfinyl imine.

Step 1: Formation of the Ethyl Cyclobutanecarboxylate Anion

  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of ethyl cyclobutanecarboxylate (1.0 equiv.) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour to generate the lithium enolate.

Step 2: Diastereoselective Addition to the Chiral Imine

  • To the freshly prepared solution of the ethyl cyclobutanecarboxylate anion at -78 °C, add a solution of the N-tert-butanesulfinyl imine (e.g., (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide) (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted 2-azaspiro[3.3]heptane precursor.

Step 3: Cyclization and Auxiliary Removal

  • The subsequent steps involve the reduction of the ester, conversion of the resulting alcohol to a leaving group (e.g., mesylate), intramolecular cyclization to form the second azetidine ring, and removal of the sulfinyl auxiliary. These steps are typically high-yielding and proceed with retention of stereochemistry.

Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation[7]

This protocol outlines the general procedure for the enantioselective synthesis of an azaspiro[3.3]heptane derivative via intramolecular cyclopropanation.

  • To a solution of the corresponding diazoacetate precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at room temperature, add the chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol%).

  • Stir the reaction mixture at room temperature for the time required for complete consumption of the starting material (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched azaspiro[3.3]heptane derivative.

Visualizations

experimental_workflow Workflow for Diastereoselective Synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Diastereoselective Addition cluster_step3 Step 3: Cyclization & Deprotection start Ethyl Cyclobutanecarboxylate lda LDA Generation (n-BuLi, Diisopropylamine, THF, -78°C) start->lda enolate Lithium Enolate lda->enolate addition Addition Reaction (THF, -78°C) enolate->addition imine Chiral N-tert-butanesulfinyl Imine imine->addition product Adduct addition->product reduction Ester Reduction product->reduction cyclization Intramolecular Cyclization reduction->cyclization deprotection Auxiliary Removal cyclization->deprotection final_product Chiral 2-Azaspiro[3.3]heptane deprotection->final_product

Caption: Diastereoselective synthesis workflow.

rhodium_catalysis Rhodium-Catalyzed Asymmetric Cyclopropanation cluster_reaction Rhodium-Catalyzed Asymmetric Cyclopropanation cluster_purification Workup and Purification start Diazoacetate Precursor reaction Intramolecular Cyclopropanation (DCM, rt) start->reaction catalyst Chiral Rhodium Catalyst (e.g., Rh₂(S-p-PhTPCP)₄) catalyst->reaction product Enantioenriched Azaspiro[3.3]heptane reaction->product concentration Solvent Removal product->concentration chromatography Flash Chromatography concentration->chromatography final_product Pure Chiral Product chromatography->final_product

References

Application

Application Notes and Protocols: Functionalization of the C6 Position of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the chemical modification of the C6 position of tert-butyl 2-azaspiro[3.3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the C6 position of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate. This spirocyclic scaffold is of significant interest in medicinal chemistry as a bioisostere for piperidine, offering a unique three-dimensional profile that can enhance drug-like properties. The primary strategy for functionalization at the C6 position involves the versatile intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Introduction

The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in drug discovery, providing a rigid and structurally novel scaffold. Functionalization at the C6 position allows for the introduction of diverse chemical groups, enabling the fine-tuning of physicochemical and pharmacological properties of lead compounds. The synthetic accessibility of the 6-oxo derivative provides a convenient entry point for a variety of chemical transformations.[1][2]

Synthetic Strategy Overview

The functionalization of the C6 position of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate predominantly proceeds through the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone can be synthesized via scalable routes and subsequently converted into a range of derivatives, including alcohols, amines, and alkenes.

G tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate->tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxidation C6-Hydroxy derivative C6-Hydroxy derivative tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->C6-Hydroxy derivative Reduction C6-Amino derivative C6-Amino derivative tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->C6-Amino derivative Reductive Amination C6-Methylene derivative C6-Methylene derivative tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate->C6-Methylene derivative Wittig Reaction C6-Substituted derivatives C6-Substituted derivatives C6-Hydroxy derivative->C6-Substituted derivatives Nucleophilic Substitution (via Mesylate/Tosylate)

Figure 1: Overview of C6 Functionalization Pathways.

Data Presentation

The following table summarizes the key transformations for the functionalization of the C6 position, starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

TransformationReagents and ConditionsProductYield (%)Reference
Synthesis of Ketone 1. LiAlH₄, THF; 2. TsCl, Pyridine; 3. o-nitrobenzenesulfonamide, K₂CO₃, DMF; 4. Thiophenol, K₂CO₃, DMF; 5. HCl; 6. Boc₂O, NaHCO₃tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate~41 (overall)[3]
Reduction to Alcohol NaBH₄, MeOH, 0 °C to rttert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate>95[1]
Reductive Amination Benzylamine, NaBH(OAc)₃, DCE, rttert-butyl 6-(benzylamino)-2-azaspiro[3.3]heptane-2-carboxylateNot reportedGeneral Protocol
Wittig Reaction CH₃PPh₃Br, n-BuLi, THF, 0 °C to rttert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylateNot reportedGeneral Protocol
Mesylation of Alcohol MsCl, Et₃N, DCM, 0 °Ctert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylateHighGeneral Protocol
Nucleophilic Substitution NaN₃, DMF, 80 °C (on mesylate)tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylateHighGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from a patented, scalable synthesis.[3]

Workflow:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection cluster_4 Step 5: Hydrolysis & Boc Protection A Starting Material (14) B LiAlH4, THF A->B C Intermediate Alcohol (15) B->C D TsCl, Pyridine C->D E Tosyl Protected Intermediate D->E F o-nitrobenzenesulfonamide, K2CO3, DMF E->F G Cyclized Intermediate (19) F->G H Thiophenol, K2CO3, DMF G->H I Amine Intermediate (20) H->I J 1. HCl 2. Boc2O, NaHCO3 I->J K Final Product (Ketone) J->K

Figure 2: Synthesis of the 6-oxo intermediate.

Materials:

  • Starting material (Compound 14 from patent CN102442934A)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • o-Nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Thiophenol

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: To a solution of the starting material in anhydrous THF at 0 °C, slowly add LiAlH₄. Stir the reaction mixture at room temperature until completion (monitored by TLC). Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to obtain the intermediate alcohol.

  • Tosylation: Dissolve the alcohol in anhydrous pyridine and cool to 0 °C. Add TsCl portion-wise and stir the reaction at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with copper sulfate solution and brine, dry over MgSO₄, and concentrate to yield the tosylated intermediate.

  • Cyclization: To a solution of the tosylated intermediate in anhydrous DMF, add o-nitrobenzenesulfonamide and K₂CO₃. Heat the mixture and monitor by TLC. After completion, cool the reaction, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the cyclized intermediate in anhydrous DMF and add thiophenol and K₂CO₃. Stir at room temperature until the reaction is complete. Dilute with water and extract with ethyl acetate. Wash, dry, and concentrate the organic phase.

  • Hydrolysis and Boc Protection: Treat the resulting amine intermediate with aqueous HCl to hydrolyze the enamine and form the ketone. Neutralize the solution and add Boc₂O. Stir until the reaction is complete. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol 2: Reduction of the Ketone to the C6-Hydroxy Derivative

Workflow:

G A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B NaBH4, MeOH, 0 °C to rt A->B C tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate B->C

Figure 3: Reduction to the 6-hydroxy derivative.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution to the residue and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Protocol 3: Reductive Amination to a C6-Amino Derivative

Workflow:

G A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Primary Amine (e.g., Benzylamine), NaBH(OAc)3, DCE, rt A->B C tert-butyl 6-(substituted-amino)-2-azaspiro[3.3]heptane-2-carboxylate B->C

Figure 4: Reductive amination at the C6 position.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and the desired amine (1.1 equivalents) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, appropriate solvent system) to obtain the desired C6-amino derivative.

Protocol 4: Wittig Reaction for a C6-Methylene Derivative

Workflow:

G A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B Phosphonium Ylide (e.g., from CH3PPh3Br + n-BuLi), THF, 0 °C to rt A->B C tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate B->C

Figure 5: Wittig olefination at the C6 position.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.

Protocol 5: Nucleophilic Substitution via C6-Mesylate

Workflow:

G A tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate B MsCl, Et3N, DCM, 0 °C A->B C C6-Mesylate Intermediate B->C D Nucleophile (e.g., NaN3), DMF, 80 °C C->D E C6-Substituted Product D->E

Figure 6: Nucleophilic substitution at C6.

Materials:

  • tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Nucleophile (e.g., sodium azide, NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mesylation: Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

  • Nucleophilic Substitution: Dissolve the crude mesylate in anhydrous DMF and add the nucleophile (e.g., sodium azide, 2-3 equivalents).

  • Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired C6-substituted derivative.

Conclusion

The functionalization of the C6 position of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a valuable strategy in medicinal chemistry for the generation of novel, three-dimensional chemical entities. The protocols outlined above, proceeding through the versatile 6-oxo intermediate, provide a robust platform for accessing a wide array of C6-substituted analogs for structure-activity relationship studies and the development of new therapeutic agents.

References

Method

Application Notes and Protocols: N-Boc Deprotection of 2-Azaspiro[3.3]heptane Carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide rang...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions. This application note provides a detailed protocol for the N-Boc deprotection of 2-azaspiro[3.3]heptane carboxylate, a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. The protocols outlined below describe the use of two common acidic reagents for this transformation: trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the Boc group facilitates the elimination of isobutylene and carbon dioxide, yielding the free amine as its corresponding salt. Careful selection of the deprotection conditions is crucial to ensure complete reaction while minimizing potential side reactions.

Data Presentation

The following table summarizes typical reaction conditions for the N-Boc deprotection of amines, which are applicable to 2-azaspiro[3.3]heptane carboxylate. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

ReagentSolventConcentrationTemperature (°C)Time (h)Typical Yield (%)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT0.5 - 2>95
Hydrogen Chloride (HCl)1,4-Dioxane4 MRT1 - 4>95
Hydrogen Chloride (HCl)Methanol (MeOH)1.25 MRT1 - 4>95
Hydrogen Chloride (HCl)Ethyl Acetate (EtOAc)SaturatedRT1 - 4>95

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and effective method for the removal of the Boc protecting group using a solution of TFA in DCM.

Materials:

  • N-Boc-2-azaspiro[3.3]heptane carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Boc-2-azaspiro[3.3]heptane carboxylate in anhydrous DCM (e.g., 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed.[1]

  • Work-up (for isolation of the free amine):

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the deprotected 2-azaspiro[3.3]heptane carboxylate.

  • Work-up (for isolation of the TFA salt):

    • After the initial solvent removal (step 5), dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or pentane) and triturate to induce precipitation of the TFA salt.

    • Collect the solid by filtration and wash with cold solvent.

    • Dry the solid under vacuum.

Protocol 2: N-Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a commercially available solution of HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the product.

Materials:

  • N-Boc-2-azaspiro[3.3]heptane carboxylate

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-2-azaspiro[3.3]heptane carboxylate, add the 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The deprotection is typically complete within 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

  • Product Isolation: In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution. If precipitation occurs, continue stirring for the recommended time to ensure complete reaction.

  • Filtration: Collect the solid product by filtration.

  • Washing: Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Drying: Dry the hydrochloride salt of 2-azaspiro[3.3]heptane carboxylate under vacuum.

Mandatory Visualizations

Signaling Pathway Diagram

Boc_Deprotection_Mechanism Start N-Boc-2-azaspiro[3.3]heptane carboxylate Protonated Protonated Carbamate Start->Protonated Protonation Acid H⁺ (from TFA or HCl) Intermediate Carbamic Acid Intermediate Protonated->Intermediate Elimination Byproduct1 Isobutylene Protonated->Byproduct1 Product_Salt 2-Azaspiro[3.3]heptane carboxylate Salt Intermediate->Product_Salt Decarboxylation Byproduct2 CO₂ Intermediate->Byproduct2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Workflow Diagram

Experimental_Workflow Start Start: N-Boc-2-azaspiro[3.3]heptane carboxylate Step1 1. Dissolve in Anhydrous Solvent (e.g., DCM) Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add Acidic Reagent (TFA or HCl solution) Step2->Step3 Step4 4. Stir at 0 °C to RT (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Evaporate Solvent and Excess Acid Step4->Step5 Step6a 6a. Work-up (Free Amine): - Add Organic Solvent - Wash with NaHCO₃ (aq) - Dry and Concentrate Step5->Step6a Step6b 6b. Work-up (Salt): - Triturate with Non-polar Solvent - Filter and Dry Step5->Step6b End_A Product: Free Amine Step6a->End_A End_B Product: Amine Salt (TFA or HCl) Step6b->End_B

Caption: General experimental workflow for N-Boc deprotection.

References

Application

Scale-Up Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the scale-up synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, a valuable bu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocols described herein are designed to be robust and scalable, enabling the efficient production of this key intermediate for further elaboration.

Introduction

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, often referred to as N-Boc-2-azaspiro[3.3]heptane, is a conformationally restricted diamine isostere that has garnered significant interest in drug discovery. Its rigid spirocyclic core offers a unique three-dimensional scaffold that can improve the metabolic stability, solubility, and target-binding affinity of drug candidates. This document outlines a scalable synthetic route, starting from commercially available materials, to produce high-purity Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process commencing with the formation of the key intermediate, 2-azaspiro[3.3]heptane, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway cluster_step1 Step 1: Formation of 2-Azaspiro[3.3]heptane Core cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Boc Protection A Dibenzylamine C 2-Benzyl-2-azaspiro[3.3]heptane A->C Acetonitrile, Reflux B 3,3-Bis(bromomethyl)oxetane B->C D 2-Azaspiro[3.3]heptane C->D Methanol, HCl F Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate D->F Dichloromethane E H₂, Pd/C G Di-tert-butyl dicarbonate (Boc₂O) G->F H Sodium Bicarbonate H->F

Caption: Overall synthetic pathway for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2-Benzyl-2-azaspiro[3.3]heptane

This step involves the alkylation of dibenzylamine with 3,3-bis(bromomethyl)oxetane to form the spirocyclic core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibenzylamine197.28100 g0.507
3,3-Bis(bromomethyl)oxetane243.92123.6 g0.507
Acetonitrile41.051 L-
Potassium Carbonate138.21140 g1.013

Procedure:

  • To a stirred solution of dibenzylamine (100 g, 0.507 mol) and potassium carbonate (140 g, 1.013 mol) in acetonitrile (1 L) at room temperature, add 3,3-bis(bromomethyl)oxetane (123.6 g, 0.507 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-benzyl-2-azaspiro[3.3]heptane as a colorless oil.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Azaspiro[3.3]heptane Hydrochloride

This step involves the debenzylation of the intermediate to yield the free secondary amine as its hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Benzyl-2-azaspiro[3.3]heptane187.2880 g0.427
10% Palladium on Carbon (50% wet)-8 g-
Methanol32.04800 mL-
Concentrated Hydrochloric Acid36.4642 mL~0.51

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2-benzyl-2-azaspiro[3.3]heptane (80 g, 0.427 mol) in methanol (800 mL).

  • Carefully add 10% palladium on carbon (8 g, 50% wet).

  • Add concentrated hydrochloric acid (42 mL) to the mixture.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain 2-azaspiro[3.3]heptane hydrochloride as a white to off-white solid.

Expected Yield: 90-98%

Step 3: Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This final step involves the protection of the secondary amine with a Boc group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Azaspiro[3.3]heptane Hydrochloride133.6250 g0.374
Di-tert-butyl dicarbonate (Boc₂O)218.2585.8 g0.393
Dichloromethane (DCM)84.93500 mL-
Saturated Sodium Bicarbonate Solution-500 mL-

Procedure:

  • Suspend 2-azaspiro[3.3]heptane hydrochloride (50 g, 0.374 mol) in dichloromethane (500 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (85.8 g, 0.393 mol) in dichloromethane (100 mL) to the suspension.

  • While maintaining the temperature at 0°C, slowly add saturated sodium bicarbonate solution (500 mL) dropwise to neutralize the hydrochloric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexanes or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Expected Yield: 85-95%

Data Summary

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (by HPLC)
12-Benzyl-2-azaspiro[3.3]heptaneDibenzylamine, 3,3-Bis(bromomethyl)oxetaneK₂CO₃Acetonitrile75-85>95%
22-Azaspiro[3.3]heptane HCl2-Benzyl-2-azaspiro[3.3]heptaneH₂, Pd/C, HClMethanol90-98>97%
3Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate2-Azaspiro[3.3]heptane HClBoc₂O, NaHCO₃Dichloromethane85-95>99%

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Boc Protection prep_reagents Prepare Reagents and Solvents setup_glassware Set up Reaction Glassware prep_reagents->setup_glassware charge_reagents1 Charge Dibenzylamine, K₂CO₃, Acetonitrile setup_glassware->charge_reagents1 add_oxetane Add 3,3-Bis(bromomethyl)oxetane charge_reagents1->add_oxetane reflux1 Reflux for 16h add_oxetane->reflux1 workup1 Work-up and Purification reflux1->workup1 product1 Isolate 2-Benzyl-2-azaspiro[3.3]heptane workup1->product1 charge_reagents2 Charge Benzylated Intermediate, Pd/C, Methanol, HCl product1->charge_reagents2 hydrogenate Hydrogenate at 50 psi charge_reagents2->hydrogenate workup2 Filtration and Concentration hydrogenate->workup2 product2 Isolate 2-Azaspiro[3.3]heptane HCl workup2->product2 charge_reagents3 Suspend Amine HCl in DCM product2->charge_reagents3 add_boc Add Boc₂O and NaHCO₃ charge_reagents3->add_boc react Stir at RT for 12h add_boc->react workup3 Work-up and Purification react->workup3 final_product Isolate Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate workup3->final_product

Caption: A step-by-step experimental workflow for the synthesis.

Safety Precautions

  • 3,3-Bis(bromomethyl)oxetane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dibenzylamine is corrosive and can cause burns.

  • Palladium on carbon is flammable, especially when dry. Handle with care and do not allow it to come into contact with flammable solvents in the presence of air.

  • Hydrogen gas is highly flammable and explosive. Use a properly maintained and certified hydrogenation apparatus.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

Method

Application Notes and Protocols: Incorporation of 2-Azaspiro[3.3]heptane Motifs into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of bioactive molecules. Its rigid structure and predictable substitution patterns make it an attractive bioisosteric replacement for common saturated heterocycles such as piperidine and morpholine.[1][2][3][4] This document provides detailed application notes and experimental protocols for the incorporation of this versatile motif into drug discovery programs.

Rationale for Incorporating 2-Azaspiro[3.3]heptane Motifs

The strategic incorporation of the 2-azaspiro[3.3]heptane core can lead to improvements in several key drug-like properties:

  • Physicochemical Properties: Replacing traditional heterocycles with a spirocyclic center can lead to a decrease in lipophilicity (logD), which is often beneficial for improving solubility and reducing off-target effects.[5] This counterintuitive effect, where the addition of a carbon atom lowers lipophilicity, is attributed to an increase in the basicity of the nitrogen atom.[5]

  • Metabolic Stability: The rigid, strained ring system of 2-azaspiro[3.3]heptanes can enhance metabolic stability by blocking potential sites of metabolism.[1]

  • Novel Chemical Space: The unique three-dimensional geometry of the spirocycle provides access to novel chemical space, enabling the exploration of new pharmacophores and potentially leading to increased target selectivity and potency.[1][6]

  • Bioisosterism: 2-Azaspiro[3.3]heptane and its derivatives serve as effective bioisosteres for piperidine, morpholine, and piperazine, offering a strategy to modify scaffolds while retaining or improving biological activity.[1][3][4][5]

Applications in Bioactive Molecules

The 2-azaspiro[3.3]heptane motif has been successfully incorporated into a variety of bioactive molecules, demonstrating its broad utility in drug discovery.

Fetal Hemoglobin Inducers

Derivatives of 2-azaspiro[3.3]heptane have been identified as potent inducers of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.[7] A lead compound, compound 18 , emerged from a phenotypic screen and subsequent optimization of its structure-activity relationship (SAR) and ADME properties.[7] This compound demonstrated a significant dose-dependent increase in globin switching in vivo.[7]

Antibacterial Agents

The 2-oxa-6-azaspiro[3.3]heptane moiety, a related scaffold, has been incorporated into potent antibiotic drug candidates. For instance, it is a key intermediate in the synthesis of TBI-223, a treatment for tuberculosis.[8][9] The spirocyclic core has also been used as a more stable bioisostere for the morpholine ring in linezolid, retaining antibacterial activity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies incorporating 2-azaspiro[3.3]heptane motifs.

Table 1: Physicochemical Property Comparison

Parent CompoundParent HeterocyclelogD7.4 (Parent)2-Azaspiro[3.3]heptane AnaloglogD7.4 (Analog)ΔlogD7.4Reference
Linezolid Analog (8a)Morpholine-Spiro-morpholine (8b)--0.6[5]
Artefenomel (9a)Piperazine-Spiro-analog (9b)--0.6[5]

Table 2: Metabolic Stability Data

CompoundCore StructureCLint (μL min-1 mg-1) in Human Liver Microsomest1/2 (min) in Human Liver MicrosomesReference
SonidegibPhenyl1893[10]
trans-76spiro[3.3]heptane3647[10]
cis-76spiro[3.3]heptane15611[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of key 2-azaspiro[3.3]heptane intermediates.

Protocol: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes a scalable synthesis of a versatile bifunctional 2-azaspiro[3.3]heptane intermediate.[11]

Workflow Diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection cluster_2 Step 3: Ring Closure cluster_3 Step 4: Deprotection cluster_4 Step 5: Ketone Formation & Boc Protection A Compound (14) B Compound (15) A->B LiAlH4, THF C Compound (15) D Ts-protected compound C->D TsCl, Pyridine E Ts-protected compound F Compound (19) E->F o-nitrobenzenesulfonamide, K2CO3 G Compound (19) H Compound (20) G->H Thiophenol, K2CO3, DMF I Compound (20) J Final Product I->J 1. Acid 2. Boc2O, NaHCO3

Caption: Synthetic workflow for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Materials:

  • Compound (14) (starting material)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

  • Tosyl chloride (TsCl)

  • Pyridine

  • o-Nitrobenzenesulfonamide

  • Potassium carbonate (K2CO3)

  • Thiophenol

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Reduction: To a solution of compound (14) in THF, add lithium aluminum hydride portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction with water and aqueous NaOH. Filter the mixture and concentrate the filtrate to obtain compound (15).[12]

  • Ts Protection: Dissolve compound (15) in pyridine and add tosyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction by adding water and extracting with a suitable organic solvent. Purify the crude product to yield the Ts-protected intermediate.[12]

  • Ring Closure: Combine the Ts-protected intermediate, o-nitrobenzenesulfonamide, and potassium carbonate in a suitable solvent. Heat the mixture to reflux until the reaction is complete. After cooling, filter the solid and concentrate the filtrate. Purify the residue to obtain compound (19).[12]

  • Deprotection: Dissolve compound (19) and thiophenol in DMF. Add potassium carbonate and stir the mixture at room temperature. Upon completion, dilute the reaction with water and extract with an organic solvent. Purify the crude product to give compound (20).[12]

  • Ketone Formation and Boc Protection: Treat compound (20) with aqueous hydrochloric acid to generate the ketone. Then, under basic conditions using sodium bicarbonate, react the intermediate with di-tert-butyl dicarbonate to afford the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[12]

Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol outlines a practical and scalable two-step process for a key intermediate of the antibiotic drug candidate TBI-223.[8][9]

Workflow Diagram:

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Azetidine Ring Formation A Tribromoneopentyl alcohol (TBNPA) B 3,3-bis(bromomethyl)oxetane (BBMO) A->B NaOH (Schotten-Baumann) D BBMO C 2-fluoro-4-nitroaniline E Final Product C->E NaOH, Sulfolane D->E NaOH, Sulfolane

Caption: Two-step synthesis of a key 2-oxa-6-azaspiro[3.3]heptane intermediate.

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • 2-Fluoro-4-nitroaniline

  • 3,3-bis(bromomethyl)oxetane (BBMO) - can be synthesized in Step 1

  • Sulfolane

Procedure:

  • Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO): Treat tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to facilitate the closure of the oxetane ring. The product, BBMO, can be purified by distillation.[8][9]

  • Azetidine Ring Formation: In a suitable reaction vessel, combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane, sodium hydroxide, and sulfolane. Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress by HPLC. After completion, the product can be isolated and purified to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[8]

Logical Relationships: Bioisosteric Replacement Strategy

The following diagram illustrates the logical relationship in a common bioisosteric replacement strategy where a piperidine ring is replaced by a 2-azaspiro[3.3]heptane moiety.

G A Bioactive Molecule with Piperidine Ring B Identify Piperidine for Replacement A->B C Synthesize 2-Azaspiro[3.3]heptane Analog B->C D Evaluate Physicochemical Properties (e.g., logD, pKa) C->D E Assess Biological Activity (e.g., Potency, Selectivity) C->E F Determine Metabolic Stability C->F G Improved Drug Candidate D->G E->G F->G

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane.

This strategy has been successfully applied to various drug discovery projects, often resulting in compounds with improved properties.[1][3][4] The rigid nature of the spirocycle can lead to a more defined orientation of substituents, potentially enhancing binding affinity and selectivity for the biological target.

By leveraging the unique properties of the 2-azaspiro[3.3]heptane scaffold and employing the synthetic strategies outlined in this document, researchers can effectively explore novel chemical space and develop drug candidates with enhanced pharmacological profiles.

References

Application

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate: A Rigid Scaffold Revolutionizing Drug Design

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medic...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to innovative molecular scaffolds. Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate has emerged as a prominent rigid scaffold in modern drug design, offering a compelling alternative to traditional saturated heterocycles like piperidine. Its unique three-dimensional structure, conformational rigidity, and favorable physicochemical properties have led to its successful incorporation into a variety of drug candidates, demonstrating significant potential to overcome challenges in drug discovery.

The 2-azaspiro[3.3]heptane core is a bioisostere of the piperidine ring, a motif present in numerous approved drugs.[1][2][3] As a bioisosteric replacement, this scaffold can maintain or enhance biological activity while improving crucial drug-like properties such as aqueous solubility and metabolic stability.[4] Its rigid nature provides a well-defined exit vector for substituents, enabling more precise interactions with biological targets and potentially leading to increased potency and selectivity.[5][6] This has led to its exploration in various therapeutic areas, including oncology and inflammation, and its use as a novel linker in Proteolysis Targeting Chimeras (PROTACs).[7][8][9]

These application notes provide a comprehensive overview of the utility of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Advantages of the 2-Azaspiro[3.3]heptane Scaffold

The incorporation of the 2-azaspiro[3.3]heptane scaffold offers several distinct advantages in drug design:

  • Improved Physicochemical Properties: Replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity (logD), which is often associated with improved aqueous solubility and reduced off-target effects.[10]

  • Enhanced Metabolic Stability: The spirocyclic nature of the scaffold can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life compared to piperidine-containing analogues.[4]

  • Novel Chemical Space and Intellectual Property: As a non-classical piperidine bioisostere, the 2-azaspiro[3.3]heptane scaffold allows for the exploration of novel chemical space, providing opportunities for the development of patentable new chemical entities.[5]

  • Structural Rigidity and Defined Exit Vectors: The rigid framework of the scaffold reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein. This rigidity also provides well-defined vectors for the attachment of substituents, facilitating structure-activity relationship (SAR) studies.[5][6]

II. Data Presentation: Comparative Pharmacological Data

The following tables summarize quantitative data from studies comparing the pharmacological activity of compounds containing the 2-azaspiro[3.3]heptane scaffold with their corresponding piperidine analogues.

Table 1: Comparison of CXCR2 Antagonist Activity

Compound IDScaffoldTargetAssayIC50 (nM)Brain PenetrationReference
1a PiperidineCXCR2Radioligand Binding50High[10]
1b 2-Azaspiro[3.3]heptaneCXCR2Radioligand Binding2525-fold lower than 1a[10]

Table 2: Comparison of Antiproliferative Activity in MCF-7 Cells

Compound IDScaffoldTargetAssayIC50 (µM)Fold ImprovementReference
2a PiperidineNot SpecifiedAntiproliferation>10-[10]
2b N-linked 2-Azaspiro[3.3]heptaneNot SpecifiedAntiproliferation~1~10-fold[10]

III. Application in PROTACs

The rigid nature of the 2-azaspiro[3.3]heptane scaffold makes it an attractive component for use as a linker in the design of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase. The defined geometry of the 2-azaspiro[3.3]heptane linker can facilitate the formation of a productive ternary complex, leading to efficient protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with 2-azaspiro[3.3]heptane linker) PROTAC->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

PROTAC Mechanism of Action

IV. Experimental Protocols

A. Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of the title compound is a key step in utilizing this scaffold. Several synthetic routes have been reported. A common approach involves the construction of the spirocyclic core followed by N-protection.

Workflow for the Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate:

synthesis_workflow start Starting Materials step1 Cyclobutane Ring Formation start->step1 step2 Azetidine Ring Formation step1->step2 step3 N-Boc Protection step2->step3 product Tert-butyl 2-azaspiro[3.3]heptane -2-carboxylate step3->product

Synthetic Workflow

Protocol: A detailed, multi-step synthesis protocol can be adapted from the literature. One common route involves the use of 1,1-bis(hydroxymethyl)cyclobutane as a starting material, which is then converted to a dibromide, followed by cyclization with a nitrogen source to form the azaspirocycle, and finally protection of the nitrogen with a Boc group.

B. Biological Assays

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.[11]

Materials:

  • HEK293 or CHO cells stably expressing human CXCR2

  • Cell membrane preparation from these cells

  • Radioligand (e.g., [125I]-IL-8)

  • Test compound (2-azaspiro[3.3]heptane derivative)

  • Unlabeled standard CXCR2 antagonist (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture and harvest CXCR2-expressing cells.

    • Homogenize cells in cold lysis buffer with protease inhibitors.

    • Centrifuge to remove nuclei and debris.

    • Pellet the cell membranes by high-speed centrifugation.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of the unlabeled standard antagonist.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14][15]

Materials:

  • MCF-7 breast cancer cells

  • DMEM medium with 10% fetal bovine serum, penicillin, and streptomycin

  • Test compound (2-azaspiro[3.3]heptane derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the dose-response curve.

V. Signaling Pathways

While the specific signaling pathways modulated by drugs containing the 2-azaspiro[3.3]heptane scaffold are target-dependent, its use in CXCR2 antagonists and antiproliferative agents suggests involvement in key cancer and inflammation-related pathways.

CXCR2 Signaling Pathway: CXCR2 is a chemokine receptor that, upon binding to its ligands (e.g., CXCL8/IL-8), activates downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and migration, particularly of neutrophils in inflammation and cancer cells. A CXCR2 antagonist containing the 2-azaspiro[3.3]heptane scaffold would block these downstream effects.

CXCR2_Pathway Ligand CXCL8 (IL-8) CXCR2 CXCR2 Receptor Ligand->CXCR2 G_Protein G-protein CXCR2->G_Protein Activation Antagonist 2-Azaspiro[3.3]heptane Antagonist Antagonist->CXCR2 PI3K PI3K G_Protein->PI3K MAPK MAPK/ERK G_Protein->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Inhibition of CXCR2 Signaling

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and its parent scaffold represent a significant advancement in medicinal chemistry, providing a valuable tool for the design of novel therapeutics. Its rigid nature and favorable physicochemical properties offer a clear advantage over traditional scaffolds, enabling the development of drugs with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this scaffold in areas such as oncology and inflammation, as well as its emerging role in PROTAC technology, underscores its broad potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and leverage the unique attributes of this promising molecular framework in their own drug development programs.

References

Method

Synthesis of Spirocyclic Gamma-Amino Acids from 2-Azaspiro[3.3]heptane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel spirocyclic gamma-amino acids derived from 2-azaspir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel spirocyclic gamma-amino acids derived from 2-azaspiro[3.3]heptane. These conformationally restricted amino acids are valuable tools in medicinal chemistry and drug discovery, particularly as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The rigid spirocyclic scaffold offers a unique three-dimensional structure that can enhance binding affinity and selectivity for biological targets.

Application Notes

Spirocyclic gamma-amino acids based on the 2-azaspiro[3.3]heptane framework are of significant interest due to their structural rigidity compared to the flexible nature of endogenous GABA. This conformational constraint can lead to improved pharmacological properties, such as enhanced potency, selectivity for specific GABA receptor subtypes (e.g., GABAA, GABAB) or GABA transporters (GATs), and favorable pharmacokinetic profiles.

The primary applications of these compounds are in the field of neuroscience research and drug development. As GABA analogs, they have the potential to modulate GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. Dysregulation of the GABA system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and pain. The synthesized spirocyclic gamma-amino acids can serve as valuable pharmacological tools to probe the structure-activity relationships of GABA receptors and transporters. Furthermore, they represent promising lead compounds for the development of novel therapeutics targeting these disorders. The 2-azaspiro[3.3]heptane core is a recognized bioisostere for piperidine, a common motif in many bioactive compounds, offering a pathway to novel chemical space with potentially improved drug-like properties.[1]

Experimental Protocols

The synthesis of spirocyclic gamma-amino acids from 2-azaspiro[3.3]heptane involves a multi-step process. The key starting material is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a versatile intermediate for the introduction of the amino and carboxylic acid functionalities.

Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from a patented synthetic method and outlines the preparation of the key spirocyclic ketone intermediate.[2]

Materials:

  • Compound (14) (proprietary starting material from the patent)

  • Lithium aluminum hydride (LiAlH)

  • Tetrahydrofuran (THF) or Diethyl ether

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • o-Nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Thiophenol

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Reduction: To a solution of compound (14) in THF or ether, add lithium aluminum hydride portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, compound (15), is extracted.

  • Tosylation: Dissolve the crude compound (15) in pyridine and add p-toluenesulfonyl chloride. The reaction is stirred until completion, and the tosylated product is isolated.

  • Ring Closure: The tosylated intermediate is reacted with o-nitrobenzenesulfonamide in the presence of potassium carbonate to yield the spirocyclic sulfonamide (compound 19).

  • Deprotection: The sulfonamide (19) is treated with thiophenol and potassium carbonate in DMF to afford the free amine (compound 20).

  • Boc Protection and Ketone Formation: The amine (20) is treated with acidic conditions to generate the ketone, followed by protection of the amine with di-tert-butyl dicarbonate under basic conditions to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

StepReactantsSolventKey ReagentsProductYield (%)
1. ReductionCompound (14)THF or EtherLiAlH₄Compound (15)96.2
2. TosylationCompound (15)PyridineTsClTosylated intermediate80
3. Ring ClosureTosylated intermediate, o-nitrobenzenesulfonamideNot specifiedK₂CO₃Compound (19)-
4. DeprotectionCompound (19), ThiophenolDMFK₂CO₃Compound (20)-
5. Boc Protection & KetoneCompound (20)Ethyl AcetateHCl, Boc₂O, NaHCO₃tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate- (Overall yield ~41%)

Note: Yields for steps 3 and 4 were not specified in the source material. The overall yield for the 5-step process is reported to be approximately 41%.[2]

Protocol 2: Synthesis of 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic Acid (GABA Analog)

This protocol describes the conversion of the ketone intermediate to the target gamma-amino acid via a modified Strecker synthesis.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Dowex 50WX8 resin

Procedure:

  • Strecker Reaction: To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in methanol, add ammonium chloride and potassium cyanide. The reaction mixture is stirred at room temperature until the formation of the α-aminonitrile is complete (monitored by TLC).

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed by heating with concentrated hydrochloric acid. This step also removes the Boc protecting group.

  • Purification: The crude amino acid hydrochloride is purified by ion-exchange chromatography using Dowex 50WX8 resin to yield the final product, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid.[3]

Protocol 3: Synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic Acid

This protocol outlines the synthesis of the corresponding deaminated gamma-amino acid.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Concentrated Hydrochloric acid (HCl)

  • Dowex 50WX8 resin

Procedure:

  • Wolff-Kishner Reduction: The ketone group of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is reduced to a methylene group using hydrazine hydrate and potassium hydroxide in diethylene glycol at elevated temperatures.

  • Deprotection and Purification: The Boc protecting group is removed by treatment with concentrated hydrochloric acid. The resulting 2-azaspiro[3.3]heptane-6-carboxylic acid is then purified by ion-exchange chromatography.[3]

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Synthetic Yield (%)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₃211.26~41 (overall)
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidC₇H₁₂N₂O₂156.18Not reported
2-Azaspiro[3.3]heptane-6-carboxylic acidC₇H₁₁NO₂141.17Not reported

Note: Specific yields for the final amino acid products were not available in the reviewed literature.

Visualizations

Experimental Workflow

experimental_workflow start Compound (14) intermediate1 Compound (15) start->intermediate1 LiAlH₄ (Yield: 96.2%) intermediate2 Tosylated Intermediate intermediate1->intermediate2 TsCl, Pyridine (Yield: 80%) intermediate3 Compound (19) intermediate2->intermediate3 o-Nitrobenzenesulfonamide, K₂CO₃ intermediate4 Compound (20) intermediate3->intermediate4 Thiophenol, K₂CO₃ ketone tert-Butyl 6-oxo-2- azaspiro[3.3]heptane- 2-carboxylate intermediate4->ketone 1. HCl 2. Boc₂O, NaHCO₃ aminonitrile α-Aminonitrile Intermediate ketone->aminonitrile NH₄Cl, KCN (Strecker Reaction) reduced_product Boc-2-azaspiro[3.3]heptane- 6-carboxylate ketone->reduced_product Wolff-Kishner Reduction gaba_analog 6-Amino-2-azaspiro[3.3]heptane- 6-carboxylic Acid aminonitrile->gaba_analog HCl Hydrolysis deaminated_analog 2-Azaspiro[3.3]heptane- 6-carboxylic Acid reduced_product->deaminated_analog HCl Deprotection

Caption: Synthetic workflow for spirocyclic gamma-amino acids.

Potential Signaling Pathway Modulation

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron / Glial Cell GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds GAT GABA Transporter (GAT) GABA->GAT Binds Spiro_GABA Spirocyclic GABA Analog Spiro_GABA->GABA_A_Receptor Binds (Agonist/Antagonist) Spiro_GABA->GAT Inhibits Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to GABA_reuptake GABA Reuptake GAT->GABA_reuptake Mediates

Caption: Modulation of GABAergic signaling by spirocyclic analogs.

References

Application

Application Notes and Protocols: Suzuki Coupling Reactions with Borylated 2-Azaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of borylated 2-azaspiro[3.3]heptane de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of borylated 2-azaspiro[3.3]heptane derivatives. This class of compounds holds significant interest in medicinal chemistry as bioisosteres of common motifs like piperidine, offering novel three-dimensional chemical space for drug design.[1][2] The following sections detail the synthesis of the key borylated intermediate and its subsequent cross-coupling with various aryl and heteroaryl halides, supported by experimental protocols and data.

Introduction to 2-Azaspiro[3.3]heptane in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational profile that can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to more traditional cyclic amines.[1] The ability to functionalize this core structure, for instance, through Suzuki coupling, allows for the exploration of diverse chemical space and the generation of novel compound libraries for screening and lead optimization.

Synthesis of Borylated 2-Azaspiro[3.3]heptane Derivatives

The key starting material for the Suzuki coupling is the borylated 2-azaspiro[3.3]heptane derivative, typically as a pinacol ester for enhanced stability and ease of handling.[3][4] The synthesis generally involves the protection of the secondary amine, followed by a Miyaura borylation reaction.

A general synthetic route begins with the commercially available 2-azaspiro[3.3]heptane, which is first protected, commonly with a Boc (tert-butyloxycarbonyl) group. The protected spirocycle can then undergo a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂) to yield the desired boronic acid pinacol ester.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[5][6][7][8] In this context, the borylated 2-azaspiro[3.3]heptane derivative serves as the organoboron nucleophile, which couples with various aryl or heteroaryl halides (or triflates) as the electrophilic partner.[6][7]

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of these components can significantly influence the reaction yield and scope.[6][9]

Reaction Data

The following table summarizes representative data for the Suzuki coupling of N-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901285
21-Bromo-4-methoxybenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001092
33-BromopyridinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃THF/H₂O801678
41-Bromo-3-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1001288
5Methyl 4-bromobenzoatePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901481

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

This protocol describes the Miyaura borylation of a protected 2-azaspiro[3.3]heptane derivative.

Materials:

  • tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add tert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of the borylated 2-azaspiro[3.3]heptane derivative with an aryl halide.

Materials:

  • tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst and, if necessary, the phosphine ligand.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetalation Ar-Pd(II)Ln-R OxAdd->Transmetalation Transmetalation Boronate R-B(OR)₂ (Borylated Azaspiroheptane) ActivatedBoronate [R-B(OR)₂(OH)]⁻ Boronate->ActivatedBoronate Base Base Base->ActivatedBoronate ActivatedBoronate->Transmetalation Transmetalation->Pd0 Product Ar-R (Coupled Product) Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reactants & Reagents ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for Suzuki coupling reactions.

Reactant_Product_Relationship Reactant1 Borylated 2-Azaspiro[3.3]heptane R-B(OR)₂ Plus + Reactant1->Plus Reactant2 Aryl/Heteroaryl Halide Ar-X Product Coupled Product R-Ar Reactant2->Product Pd Catalyst, Base Plus->Reactant2

Caption: Reactant and product relationship in the Suzuki coupling.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc-group lability during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc-group lability during the synthesis of 2-azaspiro[3.3]heptane and its derivatives.

Troubleshooting Guide: Overcoming Boc-Group Lability

This section addresses common issues related to the instability of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of 2-azaspiro[3.3]heptane.

Q1: I am observing significant loss of the Boc group during my reaction to form the 2-azaspiro[3.3]heptane core. What are the likely causes?

A1: The Boc group is known to be labile under acidic conditions. Several steps in the synthesis of spirocyclic amines can inadvertently create an acidic environment, leading to premature deprotection. Common causes include:

  • Lewis Acid Catalysis: Reactions involving Lewis acids, even in catalytic amounts, can facilitate Boc-group removal.

  • In situ Acid Generation: Certain reagents or reaction byproducts can generate acidic species. For example, in some cycloaddition reactions, trace amounts of HCl can be formed, leading to Boc-group cleavage.

  • Elevated Temperatures: While generally stable, prolonged exposure to high temperatures can lead to the thermal decomposition of the Boc group.[1]

  • Acidic Workup Conditions: Using strongly acidic solutions during the reaction workup can lead to the loss of the Boc protecting group.

Q2: How can I minimize Boc-group lability during my synthetic steps?

A2: To minimize the undesired cleavage of the Boc group, consider the following strategies:

  • Reagent Selection: Opt for reaction conditions that are neutral or basic. If a Lewis acid is required, use the mildest effective catalyst at the lowest possible concentration.

  • Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), can neutralize any in situ generated acid.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • pH-Controlled Workup: During workup, use dilute basic solutions (e.g., saturated NaHCO₃) or buffer solutions to neutralize the reaction mixture before extraction.

Q3: My attempts to mitigate Boc-lability are still resulting in low yields. What are my options?

A3: If optimizing reaction conditions for Boc stability is unsuccessful, consider the following approaches:

  • Late-Stage Protection: If possible, redesign your synthetic route to introduce the Boc group at a later stage, after the harsh reaction conditions have been employed.

  • Alternative Protecting Groups: The use of more robust protecting groups can be an effective strategy. See the "Alternative Protecting Groups" FAQ section for more details.

Frequently Asked Questions (FAQs)

Boc Protection and Deprotection

Q4: What are the standard conditions for Boc protection of 2-azaspiro[3.3]heptane?

A4: A general protocol for the Boc protection of 2-azaspiro[3.3]heptane involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. See the detailed experimental protocol below.

Q5: What are the best conditions for the selective deprotection of the Boc group from a 2-azaspiro[3.3]heptane derivative?

A5: The choice of deprotection conditions depends on the sensitivity of other functional groups in your molecule. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. For more acid-sensitive substrates, using HCl in a non-protic solvent like dioxane or diethyl ether can be a milder alternative.

Alternative Protecting Groups

Q6: What are suitable alternative protecting groups to Boc for the synthesis of 2-azaspiro[3.3]heptane?

A6: The Carboxybenzyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are excellent alternatives to the Boc group, offering different stability profiles.

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, making it suitable for reactions where Boc is labile. It is typically removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions but is readily cleaved by mild bases, such as piperidine. This provides an orthogonal protection strategy to both Boc and Cbz.

Q7: How do the stabilities of Boc, Cbz, and Fmoc compare under different reaction conditions?

A7: The stability of these common amine protecting groups is summarized in the table below.

Protecting GroupAcid StabilityBase StabilityHydrogenolysis Stability
Boc LabileStableStable
Cbz Generally Stable (can be cleaved with strong acids)StableLabile
Fmoc StableLabileStable

Quantitative Data

The following tables provide a general comparison of common Boc deprotection methods. Note that the yields and reaction times are for a model substrate (ortho-methyl 4-Anilino-1-Boc-piperidine) and may vary for 2-azaspiro[3.3]heptane derivatives.

Table 1: Comparison of Acidic Boc Deprotection Methods

MethodReagents/ConditionsReaction TimeTemperatureYield (%)
120% TFA in DCM1 hourRoom Temp.>95%
24M HCl in Dioxane2 hoursRoom Temp.>95%
3Acetic Acid24 hours50°C~70%

Table 2: Comparison of Alternative Boc Deprotection Methods

MethodReagents/ConditionsReaction TimeTemperatureYield (%)
1TMSI in DCM30 minutesRoom Temp.~90%
2Zinc Bromide in DCM12 hoursRoom Temp.~85%
3Thermal (in TFE)1 hour150°CSubstrate Dependent

Experimental Protocols

Protocol 1: Boc Protection of 2-Azaspiro[3.3]heptane

  • Dissolve 2-azaspiro[3.3]heptane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Cbz Protection of 2-Azaspiro[3.3]heptane

  • Dissolve 2-azaspiro[3.3]heptane (1.0 equiv) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography if necessary.

Protocol 3: Fmoc Protection of 2-Azaspiro[3.3]heptane

  • Dissolve 2-azaspiro[3.3]heptane (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0°C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected product.

Visualizations

Boc_Lability_Pathway Boc-2-azaspiro[3.3]heptane Boc-2-azaspiro[3.3]heptane Acidic_Conditions Acidic Conditions (e.g., Lewis Acids, H+) Boc-2-azaspiro[3.3]heptane->Acidic_Conditions Exposure Deprotection Premature Deprotection Acidic_Conditions->Deprotection Unprotected_Amine 2-Azaspiro[3.3]heptane Deprotection->Unprotected_Amine Side_Reactions Undesired Side Reactions Unprotected_Amine->Side_Reactions Low_Yield Low Yield of Desired Product Side_Reactions->Low_Yield

Caption: Pathway illustrating Boc-group lability.

Troubleshooting_Workflow start Boc-Group Lability Observed q1 Are acidic reagents/ byproducts present? start->q1 a1_yes Optimize Conditions: - Use milder reagents - Add acid scavenger - Lower temperature q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No q4 Is lability still an issue? a1_yes->q4 a2_yes Lower reaction temperature q2->a2_yes Yes q3 Is the workup acidic? q2->q3 No a2_yes->q4 a3_yes Use neutral or basic workup q3->a3_yes Yes q3->q4 No a3_yes->q4 a4_yes Consider Alternative Strategies: - Late-stage protection - Use Cbz or Fmoc group q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Troubleshooting workflow for Boc-group lability.

Protecting_Group_Selection start Need to Protect 2-Azaspiro[3.3]heptane q1 Are subsequent reactions acidic? start->q1 a1_no Boc group is a suitable choice q1->a1_no No q2 Are subsequent reactions basic? q1->q2 Yes a2_no Fmoc group is a suitable choice q2->a2_no No q3 Does the synthesis involve hydrogenolysis? q2->q3 Yes a3_no Cbz group is a suitable choice q3->a3_no No a_all_yes Consider orthogonal protection strategy or alternative route q3->a_all_yes Yes

Caption: Logic for selecting a suitable protecting group.

References

Optimization

Technical Support Center: Purification of Polar 2-Azaspiro[3.3]heptane Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 2-azaspiro[3.3]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar 2-azaspiro[3.3]heptane derivatives?

The primary challenges stem from the inherent basicity and polarity of the 2-azaspiro[3.3]heptane core. These properties can lead to:

  • Poor chromatographic behavior on silica gel: Strong interactions with acidic silanol groups can cause peak tailing, irreversible adsorption, or decomposition of the compound on the column.[1][2]

  • High water solubility: This can complicate extractive work-ups and lead to product loss in aqueous layers.

  • Difficulty in handling and characterization: The final products can be oils or hygroscopic solids, making them challenging to isolate and accurately characterize.

  • Co-elution with polar impurities: Separation from polar starting materials or byproducts can be difficult.

Q2: When should I consider using a protecting group for the secondary amine in the 2-azaspiro[3.3]heptane core?

Using a protecting group, such as Boc (tert-butyloxycarbonyl), can be a valuable strategy, particularly when dealing with persistent purification issues.[3]

Consider a protecting group when:

  • You observe significant peak tailing or product loss during silica gel chromatography.

  • Your derivative is unstable under the desired purification conditions.

  • You need to temporarily mask the basicity of the amine to improve its chromatographic behavior.

The protected compound is typically less polar and less basic, making it easier to purify using standard normal-phase chromatography. The protecting group can then be removed in a subsequent step.[4]

Q3: My 2-azaspiro[3.3]heptane derivative is highly water-soluble. How can I improve its extraction into an organic solvent?

For highly water-soluble basic compounds, you can employ the following strategies:

  • Increase the pH of the aqueous layer: Basifying the aqueous layer (e.g., with NaHCO₃, K₂CO₃, or NaOH) will deprotonate the amine, making it less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • "Salting out": Saturating the aqueous layer with a salt like NaCl or K₂CO₃ can decrease the solubility of your organic compound in the aqueous phase and promote its transfer into the organic layer.[5]

  • Use a more polar organic solvent for extraction: Solvents like n-butanol can be effective for extracting highly polar compounds from aqueous solutions.

Troubleshooting Guide

Chromatography Issues

Problem: My compound streaks badly or doesn't move from the baseline on a silica gel column.

This is a common issue for basic amines on acidic silica gel.

SolutionDetailed Protocol
Add a Basic Modifier Prepare your eluent with a small percentage (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[2][3] This neutralizes the acidic sites on the silica gel, reducing strong interactions and improving peak shape. A common solvent system is a mixture of DCM, methanol, and ammonium hydroxide.[3]
Use a Deactivated Stationary Phase Consider using deactivated silica, basic alumina, or an amine-functionalized silica column.[1][3] These stationary phases are less acidic and more suitable for purifying basic compounds.
Employ an Alternative Chromatographic Technique For highly polar compounds, normal-phase chromatography may not be the best approach. Consider the alternatives outlined in the table below.
TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Normal-Phase (with modifier) Silica GelNon-polar solvent with a polar modifier + basic additive (e.g., Et₃N, NH₄OH)Utilizes less expensive solvents. Good for less polar amines.Peak tailing is common without additives. Potential for compound degradation on silica.[1][2]
Reversed-Phase (High pH) pH-stable C18Acetonitrile/Water with a high pH bufferA familiar technique suitable for moderately polar amines.Requires pH-stable columns to avoid degradation.[1]
HILIC Silica, Diol, AmideAcetonitrile/Aqueous bufferExcellent for retaining and separating very polar compounds.[1][6][7]Can have longer equilibration times.[1]
Ion-Exchange Chromatography Cation Exchange ResinAqueous buffer with an increasing salt concentration or pH gradientExcellent for charged and highly polar amines with high capacity.[1]The compound must be charged. High salt concentrations in the collected fractions may need to be removed.[1]
Supercritical Fluid Chromatography (SFC) Various (chiral and achiral)Supercritical CO₂ with a polar co-solvent (e.g., methanol)Fast separations, reduced organic solvent consumption, and good for chiral separations.[1]Requires specialized equipment. Analyte solubility in CO₂ can be a limitation.[1]
Non-Chromatographic Purification Issues

Problem: I am unable to obtain a solid product, or it "oils out" during recrystallization.

This can happen if the compound has a low melting point or if impurities are inhibiting crystallization.

SolutionDetailed Protocol
Salt Formation and Recrystallization Convert your basic 2-azaspiro[3.3]heptane derivative into a salt (e.g., hydrochloride or trifluoroacetate).[3][5] Salts often have higher melting points and are more crystalline than the free base. To do this, dissolve the free base in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of the acid (e.g., HCl in ether or TFA in DCM). Collect the precipitated salt by filtration.
Recrystallization Solvent Screening Systematically screen for a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[8] Common solvent mixtures for polar compounds include ethanol/water, acetone/water, or DCM/heptane.[9][10]
Acid-Base Extraction This technique can be used to separate your basic product from neutral or acidic impurities.[1] Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). Your basic compound will move into the aqueous layer as its protonated salt, while neutral and acidic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer and extract your purified free base back into an organic solvent.[1][4]

Visualized Workflows and Decision-Making

Below are diagrams to help guide your purification strategy.

Purification_Decision_Tree start Crude Polar 2-Azaspiro[3.3]heptane Derivative is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization / Salt Formation is_solid->try_recrystallization Yes liquid_or_oil Liquid / Oil or Impure Solid is_solid->liquid_or_oil No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->liquid_or_oil No chromatography Proceed to Chromatography liquid_or_oil->chromatography normal_phase Try Normal-Phase Chromatography (Silica with basic modifier) chromatography->normal_phase normal_phase_success Successful? normal_phase->normal_phase_success alternative_chrom Consider Alternative Chromatography (Reversed-Phase, HILIC, Ion-Exchange, SFC) normal_phase_success->alternative_chrom No final_product Pure Product normal_phase_success->final_product Yes protecting_group Consider Protecting Group Strategy alternative_chrom->protecting_group protecting_group->normal_phase Retry

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow start Crude Mixture (in Organic Solvent) add_acid 1. Add Aqueous Acid (e.g., 1M HCl) 2. Shake and Separate Layers start->add_acid organic_layer Organic Layer: Neutral & Acidic Impurities add_acid->organic_layer aqueous_layer Aqueous Layer: Protonated Product (Salt) add_acid->aqueous_layer basify 1. Add Base (e.g., NaOH, K₂CO₃) until pH > 10 aqueous_layer->basify extract 2. Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract final_organic Organic Layer: Purified Free Base extract->final_organic final_aqueous Aqueous Layer: Inorganic Salts extract->final_aqueous dry_evaporate Dry (e.g., Na₂SO₄) and Evaporate Solvent final_organic->dry_evaporate pure_product Pure Product dry_evaporate->pure_product

Caption: Workflow for purification via acid-base extraction.

References

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-azaspiro[3.3]...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate?

A1: Two prevalent routes for the synthesis of the Tert-butyl 2-azaspiro[3.3]heptane core structure are:

  • Multi-step synthesis from 1,1-bis(hydroxymethyl)cyclobutane: This route involves the conversion of the diol to a diamine, followed by protection and cyclization steps.

  • [2+2] Cycloaddition Route: A more concise approach involves the Wittig olefination of N-Boc-azetidin-3-one to form N-Boc-3-methyleneazetidine, followed by a [2+2] cycloaddition with a ketene or ketene equivalent, and subsequent functional group manipulations. For the synthesis of the related Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a [2+2] cycloaddition with dichloroketene is a key step.

Q2: What is the role of the Boc protecting group and why is it susceptible to cleavage?

A2: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality of the azetidine ring. It prevents unwanted side reactions at the nitrogen atom during synthesis. However, the Boc group is known to be thermally unstable and can be cleaved under acidic conditions or at elevated temperatures. The thermal decomposition of tert-butyl carbamates typically yields isobutylene, carbon dioxide, and the deprotected amine[1][2]. During the synthesis of related spirocycles, significant loss of the Boc group has been observed at temperatures exceeding 30 °C[3].

Q3: What are the key challenges in the [2+2] cycloaddition step with dichloroketene?

A3: The primary challenges in the [2+2] cycloaddition with dichloroketene include:

  • Dichloroketene Instability: Dichloroketene is highly reactive and prone to polymerization or self-condensation, especially when generated in the presence of tertiary amines like triethylamine. This can lead to the formation of complex reaction mixtures and low yields of the desired cycloadduct[3].

  • Exothermic Reaction: The cycloaddition reaction can be exothermic. Poor temperature control can lead to the thermal decomposition of the Boc protecting group and other side reactions.

  • Reagent Purity: The purity of the starting materials and reagents is crucial for the success of the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product in the [2+2] cycloaddition step. Formation of "complicated reaction mixtures" due to dichloroketene polymerization.Avoid the use of triethylamine for dichloroketene generation. Instead, consider using methods like the dehalogenation of trichloroacetyl chloride with activated zinc.
Maintain strict temperature control (0-25 °C) during the reaction to minimize side reactions.
Presence of a significant amount of deprotected 2-azaspiro[3.3]heptane. Thermal decomposition of the Boc protecting group.Ensure the reaction temperature does not exceed 30 °C during the cycloaddition and subsequent work-up steps[3].
Use milder reaction conditions and purification techniques that do not involve high temperatures.
Incomplete Wittig reaction of N-Boc-azetidin-3-one. Low reactivity of the Wittig reagent.Use a more reactive phosphorus ylide. Ensure the base used for ylide generation is strong enough and added under anhydrous conditions.
Steric hindrance from the cyclic ketone.Optimize reaction time and temperature. Consider using a less sterically hindered phosphonium salt if possible.
Formation of multiple unidentified byproducts. Dichloroketene reacting with itself or other species.Ensure slow addition of the ketene precursor to the solution of the olefin to maintain a low concentration of the ketene.
Use high-purity starting materials and solvents.
Difficulty in purifying the final product. Presence of triphenylphosphine oxide from the Wittig reaction.Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/heptane) to separate the product from triphenylphosphine oxide.
Presence of polymeric byproducts.Precipitation or trituration with a non-polar solvent may help to remove some polymeric material before chromatographic purification.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-methyleneazetidine via Wittig Reaction

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide portion-wise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: [2+2] Cycloaddition with Dichloroketene (for a related 6-oxo derivative)

  • To a solution of N-Boc-3-methyleneazetidine in a suitable solvent like dioxane, add activated zinc powder.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of trichloroacetyl chloride in the same solvent to the reaction mixture.

  • Maintain the reaction temperature between room temperature and 30 °C to avoid deprotection of the Boc group[3].

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the zinc salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude dichlorocyclobutanone adduct can be used in the next step without further purification or purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_wittig Wittig Olefination cluster_cycloaddition [2+2] Cycloaddition cluster_reduction Reduction & Final Product N_Boc_Azetidin_3_one N-Boc-azetidin-3-one N_Boc_3_methyleneazetidine N-Boc-3-methyleneazetidine N_Boc_Azetidin_3_one->N_Boc_3_methyleneazetidine Wittig Reaction Wittig_Reagent Ph3P=CH2 Wittig_Reagent->N_Boc_3_methyleneazetidine Boc_spiro_dichloro Tert-butyl 6,6-dichloro-2- azaspiro[3.3]heptane-2-carboxylate N_Boc_3_methyleneazetidine->Boc_spiro_dichloro Cycloaddition Dichloroketene Cl2C=C=O Dichloroketene->Boc_spiro_dichloro Final_Product Tert-butyl 2-azaspiro[3.3] heptane-2-carboxylate Boc_spiro_dichloro->Final_Product Reduction/Dechlorination

Caption: General synthetic workflow for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

Troubleshooting_Tree Start Low Yield in Cycloaddition Complex_Mixture Complex Mixture by TLC/NMR? Start->Complex_Mixture Deprotected_Product Significant Deprotected Product? Complex_Mixture->Deprotected_Product No Ketene_Polymerization Likely Ketene Polymerization. - Change ketene generation method. - Ensure slow addition. Complex_Mixture->Ketene_Polymerization Yes Boc_Deprotection Boc Deprotection Occurred. - Strictly control temperature (<30°C). - Use milder workup conditions. Deprotected_Product->Boc_Deprotection Yes Other_Issues Check starting material purity and reaction stoichiometry. Deprotected_Product->Other_Issues No

Caption: Troubleshooting decision tree for low yield in the cycloaddition step.

References

Optimization

Optimizing reaction conditions for the synthesis of 2,6-diazaspiro[3.3]heptanes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,6-diazaspiro[3.3]heptanes. The information is presented i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2,6-diazaspiro[3.3]heptanes. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Question: My cyclization reaction to form the 2,6-diazaspiro[3.3]heptane core is slow or incomplete. What are the potential causes and how can I improve the reaction?

Answer:

Incomplete cyclization is a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. For instance, potassium tert-butoxide (t-BuOK) in THF has been used effectively.[1] If you are using a weaker base like potassium carbonate, you might observe a less clean reaction profile.[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has also been shown to drive the reaction to completion.[1]

  • Solvent Effects: The polarity and boiling point of the solvent play a significant role. Reactions in THF may be sluggish at lower temperatures.[1] Switching to a higher boiling solvent like DMF can significantly reduce reaction times.[1]

  • Temperature: Increasing the reaction temperature can dramatically accelerate the cyclization. For example, raising the temperature from 70°C to 110°C in DMF can reduce the reaction time from hours to just a few hours.[1]

  • Water Content: Interestingly, for certain substrates, the addition of water to the reaction mixture can be beneficial. In a DMF-water mixture (e.g., 8:2 or 9:1), the reaction can proceed to completion at high temperatures, sometimes even without the need for an added base.[1] This is presumably due to the dissociation of any HCl salt from the starting material, which then allows the irreversible cyclization to occur.[1]

Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity?

Answer:

Side product formation often arises from suboptimal reaction conditions or the inherent reactivity of the starting materials. Here are some strategies to enhance selectivity:

  • Reductive Amination Conditions: When preparing the precursor for cyclization via reductive amination, the choice of reducing agent and reaction protocol is important. For the reaction of an aldehyde with anilines, forming the iminium ion first in the presence of acetic acid, followed by reduction with sodium triacetoxyborohydride, can provide good yields.[1] For alkyl amines, a stepwise approach of first forming the imine in a toluene-methanol mixture, removing the solvents, and then reducing with sodium borohydride in methanol can lead to excellent yields and minimize side reactions.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can lead to a variety of unwanted side reactions.

  • Alternative Synthetic Routes: If side product formation is persistent, consider alternative synthetic strategies. For example, instead of a double displacement reaction on a dichloro analogue, which may not yield the desired product, a route involving the cyclization of an amino alcohol precursor might be more efficient.[1]

Question: What are the recommended methods for purifying 2,6-diazaspiro[3.3]heptane derivatives?

Answer:

The purification method will depend on the specific properties of your compound (e.g., polarity, volatility, stability). Common techniques include:

  • Column Chromatography: This is a widely used method for purifying these compounds. The choice of eluent system is crucial. For example, a gradient of ethyl acetate in isohexanes or ethanol in dichloromethane has been successfully used.[1]

  • Filtration and Washing: In some cases, the product may precipitate from the reaction mixture upon cooling or the addition of an anti-solvent. The solid can then be collected by filtration and washed with an appropriate solvent to remove impurities.[1]

  • Purification via Salt Formation: For basic amine products, purification can sometimes be achieved by forming a salt (e.g., hydrochloride or oxalate salt), which can be isolated by precipitation and then neutralized to recover the free base. This can be particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Question: What are the common starting materials for the synthesis of 2,6-diazaspiro[3.3]heptanes?

Answer:

Several synthetic routes with different starting materials have been reported. Some common precursors include:

  • From 1-benzyl-3-chloromethylazetidine-3-carbaldehyde: This route involves reductive amination followed by cyclization.[1]

  • From 2,2-bis(hydroxymethyl)propane-1,3-diol: This involves conversion to a ditriflate followed by reaction with an amine.[2]

  • From Tribromoneopentyl Alcohol: This commercially available flame retardant can be used to synthesize key intermediates for the spirocycle formation.[3][4]

Question: How can I introduce a Boc protecting group onto the 2,6-diazaspiro[3.3]heptane core?

Answer:

The tert-butyloxycarbonyl (Boc) group is a common protecting group for one of the nitrogen atoms in the spirocycle, allowing for selective functionalization of the other nitrogen. The protection is typically achieved by reacting the 2,6-diazaspiro[3.3]heptane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]

Question: I am having difficulty with the deprotection of my N-Boc-2,6-diazaspiro[3.3]heptane. What conditions should I use?

Answer:

Deprotection of the Boc group is typically achieved under acidic conditions. However, it has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with hydrochloric acid (HCl).[7] Therefore, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the preferred method for Boc deprotection of this specific scaffold.[5][7]

Quantitative Data Summary

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane Precursor [1]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024<5
2DBUDMF7024100
3DBUDMF110a few100
4K₂CO₃DMF110a few100 (less clean)
5NoneDMF110a few100
6NoneDMF702460

Table 2: Yields for Reductive Amination and Cyclization with Anilines [1]

AmineReductive Amination Yield (%)Cyclization Yield (%)
Aniline8670
4-Methoxyaniline7265
4-Fluoroaniline60-

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.

    • Stir the mixture to form the iminium ion.

    • Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine intermediate.

  • Cyclization:

    • Dissolve the intermediate from the previous step (1 equivalent) in THF.

    • Add 2.2 equivalents of potassium tert-butoxide (1.0 M solution in THF).

    • Heat the reaction mixture in a sealed tube at 70°C for 90 minutes.

    • Add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.

    • Cool the reaction to room temperature and filter to remove KCl.

    • Evaporate the solvent and purify the residue by column chromatography (20-100% EtOAc in isohexanes) to afford the product.

Protocol 2: N-Boc Deprotection using TFA [7]

  • Dissolve the N-Boc-2,6-diazaspiro[3.3]heptane derivative in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature for 3 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product start Aldehyde Precursor reductive_amination Reductive Amination (e.g., NaBH(OAc)3 or NaBH4) start->reductive_amination amine Primary Amine / Aniline amine->reductive_amination cyclization Cyclization (e.g., t-BuOK/THF or DBU/DMF) reductive_amination->cyclization purification Purification (Column Chromatography) cyclization->purification product 2,6-Diazaspiro[3.3]heptane purification->product

Caption: General experimental workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield or Incomplete Reaction cause1 Suboptimal Base start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Low Temperature start->cause3 solution1 Use Stronger Base (t-BuOK, DBU) cause1->solution1 solution2 Switch to High-Boiling Solvent (e.g., DMF) cause2->solution2 solution3 Increase Reaction Temperature (e.g., 110°C) cause3->solution3

Caption: Troubleshooting decision tree for low reaction yield.

logical_relationships yield Yield temp Temperature temp->yield Increases time Time time->yield Inversely related to Temp/Base base Base Strength base->yield Increases solvent Solvent Polarity/ Boiling Point solvent->yield Influences

Caption: Relationship between reaction parameters and product yield.

References

Troubleshooting

Technical Support Center: Multi-gram Synthesis of N-Boc-2-azaspiro[3.3]heptane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the multi-g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of the multi-gram synthesis of N-Boc-2-azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Overall Yield

Question: My multi-step synthesis of N-Boc-2-azaspiro[3.3]heptane results in a low overall yield. What are the common causes and how can I improve it?

Answer: A low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of N-Boc-2-azaspiro[3.3]heptane, two common routes are the [2+2] cycloaddition and the intramolecular displacement. Here are potential causes and solutions for each:

  • [2+2] Cycloaddition Route: A known three-step synthesis involving a Wittig reaction, [2+2] cycloaddition with dichloroketene, and subsequent dechlorination has been reported with a modest overall yield of 21% on a 100 g scale.[1] The cycloaddition step is often the most critical and can be optimized.

    • Sub-optimal Reaction Temperature: Exceeding 30°C during the dichloroketene cycloaddition can lead to significant loss of the Boc protecting group, drastically reducing the yield.[1] It is crucial to maintain the reaction temperature between room temperature and 30°C.[1]

    • Inefficient Dichloroketene Generation: The method of dichloroketene generation impacts the reaction outcome. Using trichloroacetyl chloride with a zinc-copper couple may be successful in similar reactions, but for this specific synthesis, using zinc powder in dioxane has proven more effective.[1]

  • Intramolecular Displacement Route: This route often involves the formation of a bis-electrophilic intermediate which then reacts with a primary amine.

    • Incomplete Cyclization: The cyclization step to form the spirocyclic core can be sluggish. Optimization of the base, solvent, and temperature is critical. For a related 2,6-diazaspiro[3.3]heptane synthesis, heating with potassium tert-butoxide in THF was effective.[2]

    • Side Reactions: The formation of byproducts during the alkylation or cyclization steps can significantly lower the yield of the desired product. Careful control of reaction conditions and stoichiometry is essential.

Quantitative Data Summary: Reported Yields for Azaspiro[3.3]heptane Derivatives

ProductSynthetic Route HighlightsScaleOverall YieldReference
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateThree steps: Wittig, [2+2] cycloaddition with dichloroketene, dechlorination.100 g21%[1]
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneTwo steps: Hydroxide-facilitated alkylation.100 g87%[3]
Functionalized 2,6-diazaspiro[3.3]heptanesReductive amination followed by cyclization.-High[2]
Issue 2: Incomplete Reaction or Stalling

Question: My reaction to form the spirocyclic ring appears to stall before completion. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue in heterocycle synthesis. Based on studies of related spirocyclic systems, here are some strategies to address a stalled reaction:

  • Solvent and Temperature Effects: The choice of solvent can dramatically influence reaction rates. In the synthesis of a 2,6-diazaspiro[3.3]heptane, the cyclization was extremely slow in THF at 70°C but went to completion in DMF at the same temperature.[2] For some cyclizations, a DMF-water mixture at 110°C was found to be optimal, providing rapid and clean conversion without the need for an added base.[2]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If a weaker base is used, the reaction may not proceed to completion. For a cyclization using potassium tert-butoxide, adding a further equivalent of the base during the reaction helped to drive it to completion.[2]

  • Water Scavenging/Addition: Depending on the reaction mechanism, the presence of water can be either detrimental or beneficial. In some cases, rigorously dry conditions are necessary. However, in a specific optimization, the addition of water to a reaction in DMF at a lower temperature helped to push a stalled reaction to completion.[2]

Optimization of Cyclization Conditions for a Related Diazaspiro[3.3]heptane

EntryBaseSolventTemperature (°C)Time (h)ConversionNotesReference
1DBUTHF709640%Reaction is very slow.[2]
2DBUDMF70-CompleteFaster reaction compared to THF.[2]
3-DMF110-CompleteNo base required at this temperature.[2]
4-DMF90-60%Reaction stalls at lower temperature.[2]
5-DMF/Water (8:2)110-CompleteOptimal conditions for rapid and clean reaction.[2]
Issue 3: Formation of Impurities

Question: I am observing significant impurity formation during my synthesis. What are the likely side reactions and how can I minimize them?

Answer: Impurity generation is a major challenge in multi-gram synthesis. Identifying the source of impurities is key to mitigating their formation.

  • Loss of Boc Protecting Group: As mentioned, the Boc group is labile at elevated temperatures, especially under acidic or certain basic conditions. Maintaining a reaction temperature below 30°C during the cycloaddition step is critical to prevent this.[1]

  • Complex Reaction Mixtures: The use of certain reagents can lead to complex mixtures with multiple byproducts. For instance, generating dichloroketene from dichloroacetyl chloride and triethylamine resulted in complicated reaction mixtures with no desired product.[1] Switching to a different reagent system (zinc powder) can resolve this.

  • Formation of a Major Impurity During Alkylation: In the synthesis of a related 2-oxa-6-azaspiro[3.3]heptane, a single major impurity was observed, constituting 10-15 area % in HPLC analysis.[3] While the structure of this impurity was not detailed, its formation was minimized through optimization of reaction conditions, including the mode of addition of reagents.[3]

  • Polymerization: For reactions involving reactive intermediates, polymerization can be a competing pathway. This can often be minimized by using high dilution conditions or by controlling the rate of addition of a key reagent.

Issue 4: Difficulties in Product Isolation and Purification

Question: I am struggling with the isolation and purification of the final N-Boc-2-azaspiro[3.3]heptane product. What are some effective methods?

Answer: The physicochemical properties of N-Boc-2-azaspiro[3.3]heptane and its intermediates can make purification challenging.

  • Chromatography: Flash column chromatography is a common method for purifying intermediates and the final product. For a related 6-oxo derivative, purification by chromatography was necessary to obtain the final product in modest yield.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a large scale. For a related compound, recrystallization from a hot solution of ethanol produced highly crystalline material with improved purity.[3] For Boc-protected amino acids, which can sometimes be oily, adding a seed crystal and then pulping with a non-polar solvent like diethyl ether or n-hexane can induce crystallization and improve purity.

  • Ion-Exchange Chromatography: For compounds with basic nitrogen atoms, solid-phase extraction using an ion-exchange cartridge (e.g., SCX) can be a useful purification technique. The crude product is loaded onto the cartridge, washed with a non-basic solvent like methanol to remove neutral impurities, and the desired amine is then eluted with a basic solution (e.g., ammonia in methanol).[2]

Experimental Protocols

Protocol 1: [2+2] Cycloaddition and Dechlorination for tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from a reported scalable synthesis.[1]

  • [2+2] Cycloaddition:

    • To a solution of the starting olefin (1 equivalent) in dioxane, add zinc powder.

    • Slowly add a solution of trichloroacetyl chloride in dioxane, maintaining the temperature between 0 and 25°C. A slow exotherm may be observed.

    • Crucially, ensure the internal temperature does not exceed 30°C to prevent the loss of the Boc group.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • The crude dichloroketone is typically used in the next step without further purification.

  • Dechlorination:

    • To the crude dichloroketone solution, add zinc and acetic acid.

    • Stir the mixture at room temperature.

    • Upon completion, work up the reaction and purify the product by flash column chromatography.

Protocol 2: Reductive Amination and Cyclization for a 2,6-Diazaspiro[3.3]heptane Derivative

This is a general procedure based on a high-yielding synthesis of a related compound.[2]

  • Reductive Amination (Stepwise for alkyl amines):

    • Dissolve the starting aldehyde (1 equivalent) and the primary amine (1 equivalent) in a toluene-methanol mixture.

    • Remove the solvents under reduced pressure to accelerate imine formation.

    • Dissolve the crude imine in methanol and add sodium borohydride portion-wise at 0°C.

    • Stir until the reaction is complete, then work up to isolate the secondary amine.

  • Cyclization:

    • Dissolve the secondary amine intermediate (1 equivalent) in THF.

    • Add potassium tert-butoxide (2.2 equivalents of a 1.0 M solution in THF).

    • Heat the reaction in a sealed tube at 70°C.

    • Monitor the reaction by LC-MS. If the reaction stalls, an additional equivalent of base can be added.

    • After cooling, filter to remove salts, evaporate the solvent, and purify the product by flash chromatography or ion-exchange chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Overall Yield Route Identify Synthetic Route Start->Route Cycloaddition [2+2] Cycloaddition Route Route->Cycloaddition Displacement Intramolecular Displacement Route Route->Displacement CheckTemp Check Cycloaddition Temperature Cycloaddition->CheckTemp CheckReagent Check Dichloroketene Generation Method Cycloaddition->CheckReagent CheckCyclization Check Cyclization Conditions Displacement->CheckCyclization CheckSideReactions Investigate Side Reactions Displacement->CheckSideReactions TempHigh Temperature > 30°C? (Boc Loss) CheckTemp->TempHigh ReagentInefficient Using Et3N/ Dichloroacetyl Chloride? CheckReagent->ReagentInefficient IncompleteCyclization Incomplete Reaction? CheckCyclization->IncompleteCyclization Byproducts Byproducts Observed? CheckSideReactions->Byproducts TempHigh->CheckReagent No OptimizeTemp Maintain Temp < 30°C TempHigh->OptimizeTemp Yes End Improved Yield OptimizeTemp->End OptimizeReagent Use Zinc Powder/ Trichloroacetyl Chloride ReagentInefficient->OptimizeReagent Yes ReagentInefficient->End No OptimizeReagent->End IncompleteCyclization->CheckSideReactions No OptimizeCyclization Optimize Base, Solvent, & Temperature IncompleteCyclization->OptimizeCyclization Yes OptimizeCyclization->End ControlConditions Control Stoichiometry & Conditions Byproducts->ControlConditions Yes Byproducts->End No ControlConditions->End

Caption: Troubleshooting workflow for low yield in N-Boc-2-azaspiro[3.3]heptane synthesis.

Experimental Workflow for Purification

Purification_Workflow Start Crude Product Mixture IsSolid Is the product solid? Start->IsSolid Recrystallize Recrystallization (e.g., from hot ethanol) IsSolid->Recrystallize Yes IsAmine Is it a basic amine? IsSolid->IsAmine No / Oily PureProduct Pure Product Recrystallize->PureProduct IonExchange Ion-Exchange Chromatography (SCX Cartridge) IsAmine->IonExchange Yes Flash Flash Column Chromatography IsAmine->Flash No / Neutral IonExchange->PureProduct Flash->PureProduct

Caption: Decision workflow for purification of N-Boc-2-azaspiro[3.3]heptane.

References

Optimization

Technical Support Center: Stereochemical Stability of C6-Substituted 2-Azaspiro[3.3]heptanes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6-substituted 2-azaspiro[3.3]heptanes. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6-substituted 2-azaspiro[3.3]heptanes. The focus is on preventing and identifying epimerization at the C6 position, a critical stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is epimerization at C6 of substituted 2-azaspiro[3.3]heptanes, and why is it a concern?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of C6-substituted 2-azaspiro[3.3]heptanes, it refers to the inversion of the stereochemistry at the C6 position, leading to the formation of its diastereomer (epimer). This is a significant concern in drug development as different epimers can have vastly different pharmacological activities, toxicities, and pharmacokinetic profiles. Maintaining stereochemical purity is crucial for ensuring the safety and efficacy of a drug candidate. The C6 position is analogous to the C2 position of a monosubstituted azetidine, which is known to be susceptible to epimerization under certain conditions.

Q2: What are the primary factors that can cause epimerization at the C6 position?

A2: The primary driver for epimerization at C6 is the presence of an acidic proton at this position, which can be abstracted by a base to form a planar carbanion or a rapidly inverting carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers. Factors that promote this process include:

  • Electron-withdrawing substituents at C6: Groups like esters, nitriles, or ketones increase the acidity of the C6-proton, making it more susceptible to abstraction.

  • Basic conditions: The presence of strong or even mild bases can facilitate the deprotonation-reprotonation equilibrium. This can occur during synthesis, purification (e.g., chromatography on basic alumina), or even storage if the compound is exposed to basic impurities.

  • Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization, especially if a thermodynamic equilibrium between epimers is possible.

Q3: How can I detect if epimerization has occurred in my sample?

A3: Several analytical techniques can be employed to detect and quantify epimers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating and quantifying enantiomers and diastereomers. Using a suitable chiral stationary phase (CSP), baseline separation of the epimers can often be achieved, allowing for accurate determination of the diastereomeric ratio (d.r.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H or ¹⁹F NMR spectroscopy can be used to determine the diastereomeric ratio.[1][2][3] Diastereomers are distinct chemical entities and will have slightly different chemical shifts for corresponding nuclei, allowing for integration and quantification of the signals for each epimer.[2] For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets for easier analysis.[1][4]

  • Gas Chromatography (GC) with a chiral column: For volatile derivatives, chiral GC can also be an effective method for separating epimers.

Troubleshooting Guides

Problem 1: Loss of stereochemical purity observed after purification.
Possible Cause Troubleshooting/Prevention Strategy
Basic stationary phase in chromatography (e.g., alumina): Use silica gel for chromatography, as it is generally less basic than alumina. If silica gel is not suitable, consider using a neutral or deactivated stationary phase. Alternatively, reversed-phase HPLC with a neutral mobile phase can be employed.
Basic additives in the mobile phase: Avoid using basic additives like triethylamine (NEt₃) or diethylamine (DEA) in your mobile phase if your compound is base-sensitive. If a base is necessary to prevent peak tailing, use the minimum effective concentration or consider a volatile buffer system.
Prolonged exposure to certain solvents: Some solvents may contain basic impurities. Use high-purity, freshly opened solvents for chromatography and workup procedures.
Problem 2: Epimerization occurring during a reaction step.
Possible Cause Troubleshooting/Prevention Strategy
Use of strong bases: If possible, replace strong bases (e.g., LDA, n-BuLi) with milder alternatives (e.g., K₂CO₃, DBU, or organic amine bases). The choice of base can significantly impact the extent of epimerization.
Elevated reaction temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This favors the kinetically controlled product and minimizes the chances of reaching a thermodynamic equilibrium that may favor the undesired epimer.[5][6][7][8][9]
Prolonged reaction times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions that may promote epimerization.
Reaction workup with aqueous base: If an aqueous basic wash is required, perform it quickly at low temperatures and immediately proceed to the next step. Consider using a milder base like sodium bicarbonate instead of sodium hydroxide.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to separate C6-substituted 2-azaspiro[3.3]heptane epimers.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H, OJ-H, or Chiralpak® AD-H, IC. These columns have broad applicability for a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of n-hexane and isopropanol (IPA) in a 90:10 ratio. If separation is not achieved, screen different ratios (e.g., 95:5, 80:20) and other alcohol modifiers like ethanol. For acidic or basic analytes, adding a small amount of trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) respectively, can improve peak shape and resolution.

    • Polar Organic Mode: Use methanol or acetonitrile as the main solvent. This can be particularly effective for more polar compounds.

    • Reversed Phase: A mixture of water (with a buffer like ammonium acetate) and acetonitrile or methanol can be used.

  • Method Optimization:

    • Flow Rate: A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column. Adjusting the flow rate can sometimes improve resolution.

    • Temperature: Analyze at a constant temperature, typically 25 °C. Varying the temperature can affect selectivity.

    • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered before injection.

Protocol 2: ¹H NMR for Diastereomeric Ratio Determination
  • Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides good signal-to-noise in a reasonable number of scans.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is adequate to cover all proton signals.

    • Use a sufficient relaxation delay (D1) to ensure accurate integration (typically 5 times the longest T₁ of the protons being integrated).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify well-resolved signals corresponding to each diastereomer. Protons closest to the C6 stereocenter are most likely to show distinct chemical shifts.

    • Carefully integrate the selected signals for each epimer. The ratio of the integrals will correspond to the diastereomeric ratio.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how reaction conditions can influence the stereochemical outcome at C6.

Table 1: Effect of Base on Epimerization of a C6-Ester Substituted 2-Azaspiro[3.3]heptane

EntryBaseTemperature (°C)Time (h)Diastereomeric Ratio (endo:exo)
1K₂CO₃251295:5
2DBU25470:30
3NaH0 to 25255:45
4LDA-78198:2

Table 2: Influence of Solvent and Temperature on Stereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (endo:exo)
1THF-7898:2
2THF2585:15
3Toluene092:8
4Toluene8060:40

Visualizations

Signaling Pathways and Experimental Workflows

Epimerization_Mechanism cluster_0 Epimerization at C6 Start C6-Substituted 2-Azaspiro[3.3]heptane (Single Epimer) Intermediate Planar/Rapidly Inverting Carbanion Intermediate Start->Intermediate + Base - H⁺ End Mixture of C6 Epimers Intermediate->End + H⁺ End->Intermediate + Base - H⁺

Caption: Mechanism of base-catalyzed epimerization at the C6 position.

Troubleshooting_Workflow Start Epimerization Detected? During_Reaction During Reaction? Start->During_Reaction Yes No_Epimerization No Epimerization Detected Start->No_Epimerization No During_Purification During Purification? During_Reaction->During_Purification No Modify_Reaction Modify Reaction Conditions: - Lower Temperature - Milder Base - Shorter Time During_Reaction->Modify_Reaction Yes Modify_Purification Modify Purification Method: - Use Silica Gel - Avoid Basic Additives - Use High-Purity Solvents During_Purification->Modify_Purification Yes Reanalyze Re-analyze Sample Modify_Reaction->Reanalyze Modify_Purification->Reanalyze

Caption: Troubleshooting workflow for addressing C6 epimerization.

References

Troubleshooting

Removal of stubborn impurities from Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-azaspiro[3.3]heptane-2-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate. The information provided is intended to assist in the removal of stubborn impurities encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of stubborn impurities encountered during the synthesis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate?

A1: Based on typical synthetic routes for this and analogous spirocyclic compounds, stubborn impurities can include:

  • Unreacted Starting Materials: Precursors used to construct the azaspiro[3.3]heptane core may persist if the cyclization reaction does not go to completion.

  • Byproducts of N-Boc Protection: The protection step using di-tert-butyl dicarbonate (Boc₂O) can generate byproducts. A common stubborn impurity is the di-Boc derivative, where the Boc group attaches to an undesired position, or over-alkylation occurs. Excess Boc anhydride and its decomposition products can also be challenging to remove.[1][2]

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates from prior steps may be carried over.

  • Structural Isomers: Depending on the synthetic strategy, regioisomers or diastereomers may form, which can be difficult to separate from the desired product due to similar physical properties.

  • Ring-Opened Byproducts: The strained azaspiro[3.3]heptane ring system, under certain harsh conditions (e.g., strong acid or base), could potentially undergo ring-opening, leading to impurities that are structurally different but may have similar polarities.

Q2: My NMR spectrum shows unassigned peaks after synthesis. How can I identify the impurities?

A2: Impurity identification typically involves a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the impurities, allowing for the determination of their elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps to separate the impurities from the main product and provides their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can reveal the presence of unreacted starting materials by comparing the spectrum of the crude product to that of the starting materials.

    • ¹³C NMR can provide information about the carbon skeleton of the impurities.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to elucidate the full structure of significant impurities.

  • Reference Standards: If the suspected impurities are known compounds, comparing their analytical data (e.g., retention time in HPLC, NMR spectra) with commercially available or synthesized standards is the most definitive identification method.

Q3: What are the recommended purification methods for removing stubborn impurities?

A3: The most commonly cited and effective purification method for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and its analogs is flash column chromatography on silica gel .[3] Recrystallization can also be an effective technique if the product is a solid and a suitable solvent system can be identified.

Troubleshooting Guides

Issue 1: Persistent Unreacted Starting Materials

Symptoms:

  • Signals corresponding to the starting materials are observed in the ¹H NMR spectrum of the purified product.

  • LC-MS analysis shows a peak with the mass of a starting material.

Root Causes:

  • Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Poor quality of reagents.

Solutions:

  • Optimize Reaction Conditions: Increase reaction time, temperature, or the molar equivalent of a key reagent to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Purification Strategy: Flash column chromatography is generally effective. A carefully selected solvent system with a gradient elution can resolve the product from the starting materials.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Gradient Example Start with 100% Hexane, gradually increase to 20-50% Ethyl Acetate
Issue 2: Presence of Boc-Related Impurities (e.g., Di-Boc)

Symptoms:

  • Mass spectrometry data indicates the presence of a species with a mass corresponding to the product plus a Boc group (M + 100).

  • NMR may show complex signals in the tert-butyl proton region (~1.4-1.5 ppm).

Root Causes:

  • Use of excess Boc₂O during the protection step.

  • Reaction conditions that favor over-protection.

Solutions:

  • Stoichiometric Control: Use a controlled amount of Boc₂O (e.g., 1.05-1.1 equivalents).

  • Purification: Flash chromatography is typically effective at separating the mono-Boc product from the more lipophilic di-Boc impurity. A shallower gradient may be required for better separation.

  • Selective Deprotection: In some cases, mild acidic conditions can be used to selectively remove the more labile Boc group, followed by re-protection under controlled conditions, though this is a less direct approach.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification

This protocol is a general guideline for the purification of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

Materials:

  • Crude Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, to suppress peak tailing)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp/stain

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.

  • Column Packing: Prepare a silica gel column. A slurry packing with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) is recommended.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate. If the product is basic, adding 0.1-1% triethylamine to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Typical Value
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate (+/- 0.1% Et₃N)
Typical Gradient 2% to 30% Ethyl Acetate in Hexane
TLC Visualization UV light (if applicable) and/or chemical stain (e.g., potassium permanganate)
Protocol 2: Recrystallization

Materials:

  • Crude solid Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

  • A suitable solvent system (e.g., Ethyl Acetate/Hexane, Isopropanol/Water)

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot solvent in which it is sparingly soluble when cold but readily soluble when hot.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Starting Materials B Crude Product Mixture A->B Reaction C Flash Column Chromatography B->C Primary Method D Recrystallization B->D Alternative for Solids E Purity Analysis (NMR, LC-MS) C->E D->E F Pure Product E->F Purity Confirmed

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Logic A Crude Product Analysis (NMR, LC-MS) B Impurity Detected? A->B C Pure Product B->C No D Identify Impurity Structure B->D Yes E Unreacted Starting Material? D->E F Boc-Related Impurity? E->F No H Optimize Reaction Conditions E->H Yes G Other Impurity? F->G No I Optimize Chromatography F->I Yes J Modify Purification Strategy G->J Yes

Caption: Troubleshooting decision tree for impurity removal.

References

Optimization

Technical Support Center: Protecting Group Strategies for 2-Azaspiro[3.3]heptane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane. It focuses on alter...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane. It focuses on alternative protecting group strategies for the nitrogen atom within this valuable spirocyclic scaffold.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the protection and deprotection of the 2-azaspiro[3.3]heptane nitrogen.

Issue 1: Incomplete N-Boc Deprotection

  • Question: My N-Boc deprotection of a 2-azaspiro[3.3]heptane derivative using standard TFA/DCM conditions is sluggish and incomplete. What could be the cause and how can I resolve it?

  • Answer: Incomplete N-Boc deprotection can arise from several factors:

    • Insufficient Acid Strength or Concentration: The steric hindrance of the spirocyclic core may require stronger acidic conditions.

    • Low Reaction Temperature: Reactions performed at 0°C or below may proceed slowly.

    • Scavenger Effects: If your molecule contains other acid-sensitive groups and you are using a scavenger, it might interfere with the deprotection.

    Solutions:

    • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%. For resistant substrates, neat TFA can be used for a short period, provided the molecule is stable under these conditions.

    • Elevate Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can also be beneficial but should be monitored closely for side product formation.

    • Alternative Acidic Conditions: Switch to a stronger acid system like 4M HCl in dioxane or methanol.

Issue 2: Side Reactions during N-Benzylation

  • Question: I am observing the formation of quaternary ammonium salts as a side product during the N-benzylation of 2-azaspiro[3.3]heptane with benzyl bromide. How can I minimize this?

  • Answer: The formation of quaternary salts is a common issue when using reactive alkylating agents.

    Solutions:

    • Control Stoichiometry: Use a precise stoichiometry of benzyl bromide (e.g., 1.05-1.1 equivalents).

    • Choice of Base: Employ a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), instead of less hindered bases like triethylamine.

    • Reaction Conditions: Perform the reaction at a lower temperature to control the rate of reaction and minimize over-alkylation.

Issue 3: Difficulty in N-Cbz Deprotection by Hydrogenolysis

  • Question: The catalytic hydrogenolysis (H₂, Pd/C) for the deprotection of N-Cbz-2-azaspiro[3.3]heptane is slow or stalls. What are the possible reasons and alternative methods?

  • Answer: Several factors can inhibit catalytic hydrogenation.

    Potential Causes:

    • Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the palladium catalyst.

    • Steric Hindrance: The spirocyclic structure might hinder access of the Cbz group to the catalyst surface.

    Alternative Deprotection Methods:

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This can sometimes be more effective for hindered substrates.

    • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but this method is harsh and may not be suitable for molecules with other acid-labile functional groups.

    • Lewis Acid-Mediated Deprotection: A milder alternative involves using a Lewis acid such as AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1]

    • Microwave-Assisted Deprotection: Microwave irradiation in the presence of a catalyst can significantly accelerate the deprotection reaction.

Issue 4: Cleavage of N-Sulfonyl Protecting Groups

  • Question: I am struggling to remove a tosyl (Ts) group from the 2-azaspiro[3.3]heptane nitrogen. What are some effective methods?

  • Answer: Sulfonamides are known for their stability, and their cleavage often requires harsh conditions.

    Recommended Methods:

    • Reductive Cleavage:

      • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia are effective but not always practical. A reported alternative for a related system involves the use of magnesium turnings in methanol.

      • Samarium Iodide (SmI₂): This reagent can be used for the reductive cleavage of sulfonamides under milder conditions.

    • Photoredox Catalysis: Recent advances have shown that photoredox catalysis can enable the cleavage of sulfonamides under mild, neutral conditions.

Quantitative Data Summary

The following tables summarize typical yields for the installation and removal of common protecting groups on the 2-azaspiro[3.3]heptane nitrogen.

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
Protection
BocBoc₂O, Et₃N, CH₂Cl₂6-(benzyloxy)-2-azaspiro[3.3]heptaneGood[2]
CbzBenzyl chloroformate, Base2-azaspiro[3.3]heptaneHighGeneral Protocol
BenzylBenzyl bromide, K₂CO₃, MeCN2-azaspiro[3.3]heptane-General Protocol
TosylTosyl chloride, K₂CO₃, MeCN2-amino alcohol precursorHigh[3][4]
Deprotection
BocTFA, CH₂Cl₂N-Boc-2-azaspiro[3.3]heptane derivative-General Protocol
Cbz (Hydrogenolysis)H₂, Pd/C, MeOHN-Cbz-6-(benzyloxy)-2-azaspiro[3.3]heptaneGood[2]
Cbz (Lewis Acid)AlCl₃, HFIPVarious N-Cbz aminesHigh[1]
TosylMg, MeOHN-Tosyl indole derivative-[5]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptane

  • Reagents and Materials:

    • 2-Azaspiro[3.3]heptane (or its derivative)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

    • Triethylamine (Et₃N) (1.2 eq.)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-azaspiro[3.3]heptane in CH₂Cl₂.

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of 2-Azaspiro[3.3]heptane

  • Reagents and Materials:

    • 2-Azaspiro[3.3]heptane (or its derivative)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq.)

    • Sodium carbonate (Na₂CO₃) or another suitable base

    • Dichloromethane (CH₂Cl₂) or a biphasic system (e.g., dioxane/water)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-azaspiro[3.3]heptane in the chosen solvent system.

    • Add the base.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • If using a biphasic system, separate the layers. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Protocol 3: Deprotection of N-Boc-2-Azaspiro[3.3]heptane with HCl in Dioxane

  • Reagents and Materials:

    • N-Boc-2-azaspiro[3.3]heptane derivative

    • 4M HCl in 1,4-dioxane

    • Methanol or ethyl acetate (optional, as co-solvent)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected 2-azaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add the 4M HCl in dioxane solution (typically a large excess).

    • Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • A precipitate of the hydrochloride salt may form. If so, collect the solid by filtration and wash with diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 4: Deprotection of N-Cbz-2-Azaspiro[3.3]heptane by Catalytic Hydrogenolysis

  • Reagents and Materials:

    • N-Cbz-2-azaspiro[3.3]heptane derivative

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Protection_Workflow cluster_protection Protection Start Start Amine 2-Azaspiro[3.3]heptane Start->Amine Reaction Reaction in Suitable Solvent Amine->Reaction Reagents Protecting Group Precursor (e.g., Boc₂, Cbz-Cl) + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Protected_Amine N-Protected 2-Azaspiro[3.3]heptane Purification->Protected_Amine

Caption: General workflow for the N-protection of 2-azaspiro[3.3]heptane.

Deprotection_Workflow cluster_deprotection Deprotection Start_Deprotection N-Protected 2-Azaspiro[3.3]heptane Deprotection_Reaction Reaction under Specific Conditions Start_Deprotection->Deprotection_Reaction Deprotection_Reagents Deprotection Reagent (e.g., TFA, H₂/Pd/C) Deprotection_Reagents->Deprotection_Reaction Deprotection_Workup Quenching & Isolation Deprotection_Reaction->Deprotection_Workup Free_Amine 2-Azaspiro[3.3]heptane Deprotection_Workup->Free_Amine

Caption: General workflow for the N-deprotection of 2-azaspiro[3.3]heptane derivatives.

Orthogonal_Strategy Start_Orthogonal 2-Azaspiro[3.3]heptane with another functional group (e.g., -COOH) Protection_N Protect Nitrogen (e.g., Boc) Start_Orthogonal:f0->Protection_N Reaction_FG React other Functional Group Protection_N->Reaction_FG Deprotection_N Deprotect Nitrogen Reaction_FG->Deprotection_N Reaction_N Functionalize Nitrogen Deprotection_N->Reaction_N Final_Product Final Product Reaction_N->Final_Product

Caption: Logical relationship in an orthogonal protecting group strategy.

References

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in Azaspiro[3.3]heptane Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azaspiro[3.3]heptanes. This resource provides troubleshooting guides and frequently asked questions (FA...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azaspiro[3.3]heptanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address unexpected byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected byproducts observed in azaspiro[3.3]heptane reactions?

A1: Based on literature reports, several classes of unexpected byproducts can arise during the synthesis and functionalization of azaspiro[3.3]heptanes. These include:

  • Over-alkylation Products: In the synthesis of N-substituted azaspiro[3.3]heptanes, the formation of bis-adducts is a common issue, particularly when using reactive alkylating agents. For example, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a significant byproduct is the bis-aniline adduct of 3,3-bis(bromomethyl)oxetane (BBMO).[1][2]

  • Halogenated Byproducts: During acylation reactions of azaspiro[3.3]heptane precursors, particularly those involving hydroxylamine intermediates and acyl chlorides, the formation of chlorinated azetidine byproducts has been observed as a major competitive side reaction.[3]

  • Isomerization Products: Acid-mediated isomerization of double bonds within substituents on the azaspiro[3.3]heptane core can occur, leading to a mixture of cis/trans isomers in the final product.[3]

Q2: How can I minimize the formation of the bis-aniline adduct in my 2-oxa-6-azaspiro[3.3]heptane synthesis?

A2: The formation of the bis-aniline adduct is a second-order intermolecular reaction. To minimize this byproduct, you can:

  • Control Reagent Concentration: The rate of the undesired bis-alkylation is more sensitive to concentration than the desired intramolecular ring closure. Increasing the solvent volume can help reduce the formation of this impurity.[2]

  • Slow Addition of Reagents: A slow, controlled addition of the nucleophile (e.g., 2-fluoro-4-nitroaniline) and base to the reaction mixture can limit the instantaneous concentration of these species, thereby suppressing the formation of the bis-adduct.[2]

Q3: What strategies can be employed to prevent the formation of chlorinated byproducts during acylation?

A3: The chlorination of the azetidine ring is a known side reaction when using acyl chlorides. To mitigate this, consider the following:

  • Alternative Acylating Agents: If possible, use less reactive acylating agents, such as acid anhydrides, in place of acyl chlorides.

  • Reaction with TFA-salts: Treating the hydroxylamine intermediate as a TFA-salt and then reacting it with the acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) has been shown to suppress the chlorination side-reaction.[3]

Q4: My reaction is producing a mixture of geometric isomers. How can I prevent this?

A4: Acid-mediated isomerization can be a challenge. To avoid this:

  • Control pH: Carefully control the pH of your reaction and work-up steps to avoid acidic conditions if your molecule contains acid-sensitive functional groups like double bonds.

  • Use Non-Acidic Catalysts/Reagents: Where possible, select catalysts and reagents that do not introduce acidic conditions. For example, in a Boc-protection/spirocyclization step, using di-tert-butyl dicarbonate with a solid-phase acid scavenger like Amberlyst 15 can be effective.[3]

Troubleshooting Guides

Problem 1: An unexpected peak is observed in the HPLC analysis of my N-alkylation reaction.

Possible Cause: Formation of a bis-alkylation byproduct.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Over-alkylation Start Unexpected peak in HPLC Analyze_MS Analyze peak by LC-MS to determine molecular weight Start->Analyze_MS Compare_MW Does MW correspond to a bis-alkylation product? Analyze_MS->Compare_MW Confirm_Structure Isolate byproduct and confirm structure by NMR Compare_MW->Confirm_Structure Yes End Problem Resolved Compare_MW->End No, investigate other possibilities Optimize_Conditions Optimize reaction conditions to minimize byproduct Confirm_Structure->Optimize_Conditions Slow_Addition Implement slow addition of nucleophile and base Optimize_Conditions->Slow_Addition Option 1 Increase_Solvent Increase solvent volume Optimize_Conditions->Increase_Solvent Option 2 Monitor_Progress Monitor reaction by HPLC to confirm byproduct reduction Slow_Addition->Monitor_Progress Increase_Solvent->Monitor_Progress Monitor_Progress->End

Caption: Workflow for troubleshooting over-alkylation byproducts.

Detailed Steps:

  • Mass Spectrometry Analysis: The first step is to obtain a mass spectrum of the unexpected peak using LC-MS. A bis-alkylation product will have a molecular weight corresponding to the addition of two equivalents of the azaspiro[3.3]heptane starting material to the alkylating agent.

  • Structural Confirmation: If the molecular weight is consistent with a bis-adduct, isolate the impurity for structural confirmation by NMR.

  • Reaction Optimization: To minimize the formation of this byproduct, modify the reaction conditions. Strategies include the slow addition of the nucleophile and base to the reaction mixture and increasing the overall solvent volume.[2]

  • Monitoring: Monitor the progress of the optimized reaction by HPLC to confirm a reduction in the undesired byproduct.

Problem 2: My acylation reaction is giving a complex mixture with chlorinated impurities.

Possible Cause: Side reaction with the acyl chloride.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Chlorination Byproducts Start Complex mixture with chlorinated impurities Analyze_MS Analyze by LC-MS to identify chlorinated species Start->Analyze_MS Modify_Protocol Modify acylation protocol Analyze_MS->Modify_Protocol Use_TFA_Salt Convert amine to TFA salt before acylation Modify_Protocol->Use_TFA_Salt Option 1 Alternative_Reagent Consider alternative acylating agent (e.g., anhydride) Modify_Protocol->Alternative_Reagent Option 2 Add_Base Add non-nucleophilic base (e.g., triethylamine) Use_TFA_Salt->Add_Base Run_Reaction Perform modified reaction Add_Base->Run_Reaction Alternative_Reagent->Run_Reaction Analyze_Product Analyze product mixture by HPLC and MS Run_Reaction->Analyze_Product End Problem Resolved Analyze_Product->End

Caption: Workflow for troubleshooting chlorination byproducts.

Detailed Steps:

  • Identify Chlorinated Species: Use LC-MS to confirm the presence of chlorinated byproducts by observing the characteristic isotopic pattern of chlorine.

  • Modify Acylation Protocol: To prevent this side reaction, convert the amine precursor to its trifluoroacetic acid (TFA) salt before reacting it with the acyl chloride. The acylation should then be carried out in the presence of a non-nucleophilic base like triethylamine.[3]

  • Consider Alternative Reagents: If the chlorination issue persists, explore the use of alternative, less reactive acylating agents such as acid anhydrides.

  • Analyze the Outcome: After modifying the protocol, analyze the reaction mixture by HPLC and MS to confirm the suppression of the chlorinated byproduct.

Data Presentation

Table 1: Common Unexpected Byproducts in Azaspiro[3.3]heptane Reactions

Byproduct TypeReaction TypeProposed Structure/ClassAnalytical Techniques for Identification
Over-alkylationN-alkylationBis-adduct of the alkylating agentLC-MS, NMR
HalogenationAcylation with acyl halidesChlorinated azetidineLC-MS (isotopic pattern), NMR
IsomerizationAcid-catalyzed reactionsGeometric (cis/trans) isomersHPLC (separation of isomers), NMR

Experimental Protocols

Protocol 1: General Procedure for Analysis of Azaspiro[3.3]heptane Reaction Mixtures by HPLC-MS
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5-95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is typically suitable for nitrogen-containing compounds.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening of unknown byproducts.

    • Fragmentation: For structural elucidation, perform tandem MS (MS/MS) on the parent ions of interest.

Protocol 2: Isolation of Byproducts for NMR Analysis
  • Preparative HPLC or Flash Chromatography:

    • Scale up the reaction to generate sufficient material for isolation.

    • Develop a preparative HPLC or flash chromatography method to separate the byproduct from the main product and starting materials. Monitor the fractions by analytical HPLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure byproduct.

    • Remove the solvent under reduced pressure.

  • NMR Sample Preparation:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

Signaling Pathways and Logical Relationships

G cluster_2 Byproduct Formation Pathways Start_N_Alkylation N-Alkylation Reaction Desired_Product_1 Mono-alkylated Azaspiro[3.3]heptane Start_N_Alkylation->Desired_Product_1 High_Concentration High Nucleophile/ Base Concentration Start_N_Alkylation->High_Concentration Byproduct_1 Bis-alkylation Byproduct High_Concentration->Byproduct_1 Start_Acylation Acylation with Acyl Chloride Desired_Product_2 N-Acylated Azaspiro[3.3]heptane Start_Acylation->Desired_Product_2 Chloride_Attack Nucleophilic Attack by Chloride Start_Acylation->Chloride_Attack Byproduct_2 Chlorinated Byproduct Chloride_Attack->Byproduct_2

Caption: Competing pathways leading to desired products and byproducts.

References

Optimization

Managing scalability issues in the production of 2-azaspiro[3.3]heptane intermediates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 2-azaspiro[3....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 2-azaspiro[3.3]heptane intermediates.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 2-azaspiro[3.3]heptane intermediates, offering potential causes and solutions.

Issue ID Problem Potential Causes Suggested Solutions
SYN-001 Low yield in [2+2] cycloaddition reactions for the formation of the spirocyclic core. - Inefficient generation of the ketene intermediate.- Decomposition of reactants or intermediates at elevated temperatures.- Unfavorable reaction kinetics or equilibrium.- Steric hindrance from bulky substituents.- For dichloroketene generation from trichloroacetyl chloride, ensure the zinc-copper couple is highly activated. The use of zinc powder in dioxane has also been reported to be effective.[1]- Maintain strict temperature control. For some cycloadditions, the reaction temperature should be kept between room temperature and 30°C to avoid side reactions like the removal of a Boc protecting group.[1]- For photochemical [2+2] cycloadditions, ensure the reaction partner can absorb light to enter an excited state.[2]- Consider the use of a more reactive ketenophile or explore alternative synthetic routes if steric hindrance is a significant factor.
SYN-002 Formation of significant byproducts during the synthesis. - Competing side reactions, such as elimination or polymerization.- Lack of chemoselectivity in reactions involving multifunctional molecules.- Decomposition of starting materials or products under the reaction conditions.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.- In reactions involving primary amines, complex mixtures can result; consider alternative activation of diols, such as conversion to ditriflates, though this may also lead to complex outcomes.[3]- For syntheses involving anilines, iminium ion formation prior to reduction can improve yields.[3]
PUR-001 Difficulty in purifying the 2-azaspiro[3.3]heptane intermediate. - Co-elution with starting materials or byproducts during column chromatography.- High polarity or water solubility of the product.- Thermal instability of the product during distillation.- Explore different chromatography conditions (e.g., alternative solvent systems, different stationary phases).- For water-soluble products, consider extraction with a more polar organic solvent or use of a continuous liquid-liquid extractor.- If the product is an amine, conversion to a salt (e.g., hydrochloride or oxalate) may facilitate purification by crystallization.
SCA-001 Reaction does not scale up effectively from lab to pilot plant. - Poor heat transfer in larger reactors, leading to localized overheating and side reactions.- Inefficient mixing, resulting in non-homogenous reaction mixtures.- Challenges in handling and transferring large quantities of reagents, especially pyrophoric or hazardous materials.- Sluggish filtration of intermediates or final products at a larger scale.[4][5]- Utilize a reactor with a high surface area-to-volume ratio or implement jacketed cooling/heating to ensure uniform temperature control.- Employ appropriate agitation and baffling to ensure efficient mixing.- Develop and validate safe handling procedures for all reagents at the intended scale.- For filtration issues, consider using a different filter medium, optimizing the solvent system to improve crystal morphology, or employing a filter press.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to 2-azaspiro[3.3]heptane intermediates?

Several synthetic strategies are employed for the synthesis of 2-azaspiro[3.3]heptanes. Common approaches include:

  • [2+2] Cycloaddition: This method often involves the reaction of an alkene with a ketene to form the cyclobutane ring. For instance, the cycloaddition of dichloroketene with an azetidine olefin has been used in a scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1]

  • Nucleophilic Cyclization: This strategy relies on the cyclization of 1,3-dielectrophiles with 1,1-dinucleophiles.[4]

  • Reductive Amination and Cyclization: A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization.[3]

2. How can I improve the yield and purity of my 2-azaspiro[3.3]heptane product?

To enhance yield and purity, consider the following:

  • Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific transformation.

  • Reagent Quality: Ensure the purity of your starting materials and reagents, as impurities can lead to side reactions and lower yields.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon) and dry solvents.

  • Purification Technique: Select the most appropriate purification method for your product. This may include flash chromatography, crystallization, distillation, or a combination of techniques.

3. What are the key safety considerations when working with 2-azaspiro[3.3]heptane synthesis at scale?

Scaling up chemical reactions introduces new safety challenges. Key considerations include:

  • Thermal Hazards: Be aware of potential exotherms, especially in larger reactors where heat dissipation is less efficient. Conduct a thorough thermal hazard assessment before scaling up.

  • Reagent Handling: Develop safe procedures for handling and charging large quantities of hazardous reagents.

  • Pressure Management: For reactions that generate gas, ensure the reactor is equipped with an appropriate pressure relief system.

  • Waste Disposal: Plan for the safe disposal of all waste streams generated during the process.

Quantitative Data

Table 1: Comparison of a Two-Step Synthesis of a 2-oxa-6-azaspiro[3.3]heptane Intermediate[6]

StepReactantsConditionsScaleYieldPurity
1. Oxetane FormationTribromoneopentyl alcohol, Sodium hydroxideSchotten-Baumann conditionsMulti-gram72%>95%
2. Azetidine Ring Formation2-Fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetaneHydroxide-facilitated alkylation100 g87%>99%

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate via [2+2] Cycloaddition[1]

This protocol is a multi-step synthesis. The key [2+2] cycloaddition step is detailed below.

Step 1: Wittig Reaction to form Azetidine Olefin

  • A detailed procedure for the Wittig reaction of N-Boc-azetidin-3-one would be included here.

Step 2: [2+2] Cycloaddition with Dichloroketene

  • To a solution of the azetidine olefin (1 equivalent) in dioxane at 0°C, add zinc powder.

  • Slowly add a solution of trichloroacetyl chloride in dioxane to the mixture.

  • Allow the reaction to slowly warm to 25°C. Critical: Maintain the reaction temperature between room temperature and 30°C to prevent significant loss of the Boc protecting group. A slow exotherm may develop.

  • After the reaction is complete (monitored by TLC or LC-MS), the crude dichloroketone is taken to the next step without further purification.

Step 3: Dechlorination

  • To the crude dichloroketone solution, add zinc and acetic acid.

  • Stir the reaction until the dechlorination is complete.

  • Work up the reaction mixture and purify the product by chromatography to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product start1 N-Boc-azetidin-3-one wittig Wittig Reaction start1->wittig 1 cycloaddition [2+2] Cycloaddition (Dichloroketene) wittig->cycloaddition 2 dechlorination Dechlorination cycloaddition->dechlorination 3 product tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate dechlorination->product 4

Caption: Synthetic workflow for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

troubleshooting_logic start Low Reaction Yield? check_purity Check Starting Material Purity start->check_purity Yes optimize_temp Optimize Reaction Temperature start->optimize_temp No check_purity->optimize_temp change_reagents Consider Alternative Reagents/Catalyst optimize_temp->change_reagents purification_issue Investigate Purification Losses change_reagents->purification_issue scale_up_issue Evaluate Scalability Factors (Mixing, Heat Transfer) purification_issue->scale_up_issue solution Improved Yield scale_up_issue->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting

Technical Support Center: Regioselective Functionalization of the Azaspiro[3.3]heptane Ring

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the azaspiro[3.3]heptane scaffold. This guide provides troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the azaspiro[3.3]heptane scaffold. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you enhance the regioselectivity of your functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of regioisomers during the C-H functionalization of our N-Boc-2-azaspiro[3.3]heptane. How can we improve selectivity for the C6 position?

A1: Achieving high regioselectivity in the C-H functionalization of N-Boc-2-azaspiro[3.3]heptane can be challenging due to the similar reactivity of the C-H bonds. The C6 position is often favored due to steric accessibility and the electronic influence of the nitrogen atom. To enhance selectivity for the C6 position, consider the following:

  • Directing Groups: Employing a directing group on the nitrogen atom can significantly influence the regiochemical outcome. While the Boc group offers some steric hindrance, exploring more sterically demanding or electronically influencing protecting groups may provide better control.

  • Catalyst and Ligand Choice: In metal-catalyzed C-H activation reactions, the choice of catalyst and ligands is crucial. Bulky ligands on the metal center can favor functionalization at the less sterically hindered C6 position. Screening a variety of catalysts and ligands is often necessary to find the optimal system for your specific transformation.

  • Solvent Effects: The reaction solvent can influence the transition state geometry and, consequently, the regioselectivity. Experiment with a range of solvents with varying polarities and coordinating abilities.

Q2: During the acylation of 2-azaspiro[3.3]heptane, we are seeing significant N-acylation and some undesired C-acylation. How can we selectively achieve C-acylation?

A2: Selective C-acylation in the presence of a nucleophilic nitrogen can be difficult. Here are some strategies to promote C-acylation over N-acylation:

  • Nitrogen Protection: The most straightforward approach is to protect the nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen, allowing for functionalization at the carbon positions.

  • Reaction Conditions: Under Friedel-Crafts type conditions, using a Lewis acid catalyst can promote acylation on the carbon framework. The choice of Lewis acid and reaction temperature can impact the regioselectivity.

  • Substrate Control: If you are working with a derivative that has an activating group on one of the azetidine rings, this can direct acylation to a specific carbon.

Q3: We are attempting a radical halogenation on a substituted 2-oxa-6-azaspiro[3.3]heptane and are getting a complex mixture of products. What factors control the regioselectivity of this reaction?

A3: Radical halogenation regioselectivity is primarily governed by the stability of the resulting radical intermediate. In the 2-oxa-6-azaspiro[3.3]heptane system, the positions adjacent to the heteroatoms are generally more reactive. To control the regioselectivity:

  • Nature of the Halogenating Agent: Brominating agents like N-bromosuccinimide (NBS) are generally more selective than chlorinating agents. This is because the hydrogen abstraction step is more endothermic and the transition state has more radical character, leading to a greater preference for the formation of the more stable radical.

  • Substituent Effects: The electronic properties of existing substituents on the ring will influence the stability of adjacent radical intermediates. Electron-donating groups can stabilize nearby radicals, while electron-withdrawing groups can destabilize them.

  • Reaction Conditions: Light intensity and reaction temperature can affect the selectivity. Lower temperatures generally favor the more selective reaction pathway.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Activation of N-Boc-2-azaspiro[3.3]heptane

Symptoms:

  • Formation of multiple regioisomers as observed by 1H NMR and LC-MS.

  • Difficulty in separating the desired isomer from the product mixture.

Possible Causes and Solutions:

CauseTroubleshooting Step
Steric and electronic similarity of C-H bonds Optimize the directing group on the nitrogen. A bulkier protecting group can sterically block certain positions.
Suboptimal catalyst/ligand system Screen a panel of transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. Bulky or chiral ligands can induce higher regioselectivity.
Inappropriate solvent Perform a solvent screen. Non-coordinating, non-polar solvents may enhance selectivity by minimizing interference with the catalyst-substrate complex.
Reaction temperature too high Lower the reaction temperature. Higher temperatures can lead to less selective reactions by overcoming small differences in activation energies.
Issue 2: Undesired N-Acylation during C-Acylation of 2-Azaspiro[3.3]heptane

Symptoms:

  • Major product is the N-acylated compound.

  • Low yield of the desired C-acylated product.

Possible Causes and Solutions:

CauseTroubleshooting Step
High nucleophilicity of the secondary amine Protect the nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the acylation step.
Reaction conditions favor N-acylation For Friedel-Crafts acylation, ensure a sufficiently strong Lewis acid is used to activate the acylating agent and promote electrophilic attack on the carbon ring.
Acylating agent is too reactive Use a less reactive acylating agent or control the stoichiometry carefully. Stepwise addition of the acylating agent at low temperature may also help.
Issue 3: Low Yield and Complex Mixture in the Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Symptoms:

  • Low conversion to the desired product.[1]

  • Formation of multiple byproducts, making purification difficult.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inefficient alkylation Optimize the base and solvent system. A screen of inorganic bases (e.g., NaOH, K2CO3) and polar aprotic solvents (e.g., DMF, sulfolane) can improve the reaction rate and yield.[1]
Side reactions of the aniline nucleophile The mode of addition of reagents can be critical. Adding a solution of the aniline and base to a solution of the alkylating agent at an elevated temperature can minimize side reactions.[1]
Product precipitation issues Due to the use of high-boiling point solvents like sulfolane, product isolation can be challenging. A controlled precipitation by adding water to the reaction mixture can facilitate the isolation of a solid product.[1]
Sluggish reaction at lower temperatures The reaction may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the regioselective functionalization of azaspiro[3.3]heptane derivatives based on literature reports.

Table 1: Regioselectivity in the Synthesis of Substituted 2,6-Diazaspiro[3.3]heptanes [2]

EntryAmineProductYield (%)
1Aniline2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane73
24-Fluoroaniline2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane85
34-Methoxyaniline2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane79

Table 2: Optimization of Aniline Alkylation for the Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [1]

EntryBaseSolventTemperature (°C)Conversion (%)
1K2CO3DMF8025
2Cs2CO3DMF8041
3NaOH (aq)Sulfolane8099
4NaOH (aq)Sulfolane6060

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptanes[2]
  • To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the corresponding aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portionwise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude amine in DMF/water (8:2), heat the mixture at 110 °C for 3 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,6-diazaspiro[3.3]heptane.

Protocol 2: Optimized Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[1]
  • To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in sulfolane, add 50 wt % aqueous sodium hydroxide (2.5 eq).

  • Heat the mixture to 80 °C.

  • In a separate flask, dissolve 3,3-bis(bromomethyl)oxetane (1.2 eq) in sulfolane.

  • Add the solution of 3,3-bis(bromomethyl)oxetane dropwise to the heated aniline solution over 1 hour.

  • Maintain the reaction at 80 °C for an additional 2 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the stirred reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired product.

Visualizations

Regioselective_Functionalization Regioselectivity in Azaspiro[3.3]heptane Functionalization cluster_starting_material N-Boc-2-azaspiro[3.3]heptane cluster_reactions Functionalization Reactions cluster_products Potential Regioisomers Start N-Boc-2-azaspiro[3.3]heptane CH_Activation C-H Activation Start->CH_Activation Halogenation Radical Halogenation Start->Halogenation Acylation Friedel-Crafts Acylation Start->Acylation C1_Product C1-Functionalized CH_Activation->C1_Product minor C3_Product C3-Functionalized CH_Activation->C3_Product minor C6_Product C6-Functionalized (Often Major) CH_Activation->C6_Product major C7_Product C7-Functionalized CH_Activation->C7_Product minor Halogenation->C1_Product possible Halogenation->C3_Product possible Halogenation->C6_Product depends on substrate Halogenation->C7_Product depends on substrate Acylation->C6_Product if directed

Caption: Potential regiochemical outcomes of functionalization reactions on the N-Boc-2-azaspiro[3.3]heptane core.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed Check_Protecting_Group Evaluate N-Protecting Group (Sterics/Electronics) Start->Check_Protecting_Group Screen_Catalyst Screen Catalyst and Ligands Check_Protecting_Group->Screen_Catalyst Optimize_Solvent Optimize Solvent System Screen_Catalyst->Optimize_Solvent Adjust_Temp Adjust Reaction Temperature Optimize_Solvent->Adjust_Temp Analysis Analyze Regioisomer Ratio (NMR, LC-MS) Adjust_Temp->Analysis Analysis->Check_Protecting_Group Further optimization needed Success Improved Regioselectivity Analysis->Success Desired outcome

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of azaspiro[3.3]heptane functionalization.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Azaspiro[3.3]heptane and Piperidine as Bioisosteres in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Bioisosteric replacement, the substitution...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Bioisosteric replacement, the substitution of one chemical moiety for another with similar physicochemical properties to enhance pharmacological activity, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative study of 2-azaspiro[3.3]heptane and its frequently used monocyclic counterpart, piperidine, as bioisosteres.

The piperidine ring is a prevalent scaffold in a vast number of approved drugs. However, its metabolic liabilities and physicochemical properties can sometimes hinder the development of new chemical entities. The rigid, three-dimensional structure of 2-azaspiro[3.3]heptane has emerged as a promising alternative, offering potential improvements in key drug-like properties. This guide presents a quantitative comparison of these two scaffolds across several critical parameters, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental physicochemical characteristics of a molecule, such as lipophilicity and solubility, profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to significant, and often beneficial, changes in these properties.

One of the key observations is the general trend of reduced lipophilicity with the introduction of the spirocyclic core.[1] This may seem counterintuitive as a carbon atom is added, but it can be rationalized by an increase in basicity of the nitrogen atom within the spirocycle.[1]

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogReference
Calculated logP (clogP) 3.73.4[2]
Experimental logD at pH 7.4 1.61.2[2]
Kinetic Solubility (µM) 13612[2]
pKa 11.411.2[2]

Table 1: Comparative Physicochemical Properties of Model Amide Compounds.

Metabolic Stability: The Spirocyclic Advantage

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes in the liver. The unique structural rigidity of the 2-azaspiro[3.3]heptane scaffold can confer enhanced metabolic stability compared to the more flexible piperidine ring. This can translate to a longer half-life and improved bioavailability of the drug candidate.[3]

ParameterPiperidine Analog2-Azaspiro[3.3]heptane AnalogReference
Intrinsic Clearance (CLint) in HLM (µL/min/mg) 1453[4]
Half-life (t1/2) in HLM (min) -31[4]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM). Note: A higher CLint value indicates faster metabolism.

Permeability: Navigating the Cellular Barrier

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. While direct comparative data for a single pair of analogs across this assay is sparse in the reviewed literature, the physicochemical properties of the scaffolds suggest potential differences. The lower lipophilicity of 2-azaspiro[3.3]heptane analogs might in some cases lead to lower passive diffusion, but this can be offset by other factors such as reduced efflux by transporters like P-glycoprotein.

Receptor Binding Affinity: Impact on Pharmacological Activity

The ultimate test of a bioisosteric replacement is its effect on the compound's interaction with its biological target. The rigid nature of the 2-azaspiro[3.3]heptane scaffold can provide a more defined orientation of substituents, potentially leading to enhanced binding affinity and selectivity. However, the altered geometry can also lead to a loss of potency if the original piperidine conformation was optimal for binding.

For instance, in the context of CXCR2 antagonists, the replacement of a piperidine with a 2-azaspiro[3.3]heptane resulted in a compound that was approximately two-fold more potent.[1] Conversely, for negative allosteric modulators of mGlu2, the piperidine-containing compound was about ten-fold more potent than its spirocyclic counterpart.[1] This highlights the context-dependent nature of this bioisosteric substitution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Kinetic Solubility Assay

A common method to assess the kinetic solubility of a compound involves dissolving the test compound in dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4). The solution is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Any precipitate is then removed by filtration or centrifugation, and the concentration of the compound remaining in the solution is quantified, usually by UV-Vis spectroscopy or LC-MS.

LogD7.4 Determination (Shake-Flask Method)

The distribution coefficient (LogD) at a physiological pH of 7.4 is a measure of a compound's lipophilicity. In the shake-flask method, a known amount of the compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. The mixture is vigorously shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS. The LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Human Liver Microsome (HLM) Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s. The test compound is incubated with pooled human liver microsomes at 37°C in the presence of the cofactor NADPH to initiate the metabolic reactions. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a solvent like acetonitrile. The samples are then analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time. From these data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is used to model the intestinal epithelial barrier. The cells are cultured on a semi-permeable membrane in a transwell plate system, where they differentiate into a polarized monolayer with tight junctions. The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer. Samples are then taken from the opposite side at various time points to determine the rate of transport across the cell layer. The apparent permeability coefficient (Papp) is calculated from these measurements. By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be determined to assess if the compound is a substrate for efflux transporters.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of radioactivity bound to the receptor is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki).

Visualizing Biological and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Workflow cluster_testing In Vitro Assay Cascade start Starting Materials (e.g., Substituted Pyridine or Azetidine Precursor) intermediate1 Key Intermediate (e.g., N-Aryl Pyridinium Salt or Spirocyclic Precursor) start->intermediate1 Multi-step Synthesis final_product Final Bioisostere Analog (Piperidine or 2-Azaspiro[3.3]heptane) intermediate1->final_product Final Modification/ Deprotection physchem Physicochemical Profiling (Solubility, logD) final_product->physchem metabolism Metabolic Stability (HLM Assay) final_product->metabolism permeability Permeability (Caco-2 Assay) physchem->permeability metabolism->permeability binding Target Engagement (Receptor Binding Assay) permeability->binding sar Structure-Activity Relationship (SAR) binding->sar G cluster_receptor M1 Muscarinic Acetylcholine Receptor Signaling Ligand Acetylcholine / Muscarinic Agonist M1R M1 Receptor (GPCR) Ligand->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular release) ER->Ca Releases CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca->CellularResponse PKC->CellularResponse

References

Comparative

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and its Analogs

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and its structural alternatives, offering valuable insights for rational drug design and molecular modeling.

The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a bioisosteric replacement for more common saturated heterocycles like piperidine. Its rigid, three-dimensional structure provides a unique scaffold for orienting substituents in chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While the specific crystal structure of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is not publicly available, a closely related analog, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been characterized by X-ray diffraction, providing a critical reference point for this class of compounds.

Comparative Crystallographic Data

To provide a comprehensive overview, the following table summarizes the key crystallographic parameters for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and compares them with representative examples of alternative scaffolds, including a piperidine derivative and other spirocyclic systems. This data allows for a direct comparison of the unit cell dimensions, crystal systems, and packing arrangements.

ParameterTert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateN-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile
CCDC Deposition No. 754521200346Not specified
Empirical Formula C₁₁H₁₇NO₃C₂₄H₂₈N₂O₃C₁₂H₁₂N₂O
Formula Weight 211.26392.48200.24
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 10.334(2)9.5714(10)9.484(4)
b (Å) 10.008(2)19.7588(10)11.033(4)
c (Å) 11.455(2)11.3961(10)10.419(4)
α (°) 909090
β (°) 106.31(3)94.383(10)113.186(5)
γ (°) 909090
Volume (ų) 1134.5(4)2148.9(3)1002.2(7)
Z 444
Density (calc, g/cm³) 1.2361.2131.326
Radiation type Mo KαCu KαMo Kα
R-factor 0.0410.05090.041

Molecular Structures and Geometries

The following diagrams, generated using the DOT language, illustrate the chemical structures of the compared molecules, providing a visual representation of their connectivity and stereochemistry.

cluster_0 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate cluster_1 N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one cluster_2 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile mol1 mol1 mol2 mol2 mol3 mol3 G A Compound Synthesis & Purification B Single Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Determination) E->F G Structure Refinement F->G H Structure Validation & Analysis G->H I CIF File Generation & Deposition (e.g., CCDC) H->I

Validation

Unraveling the Stereochemistry of 2-Azaspiro[3.3]heptanes: A Comparative NMR Spectroscopic Guide

A detailed spectroscopic analysis of 1-substituted 2-azaspiro[3.3]heptane diastereomers provides a crucial tool for researchers in drug discovery and medicinal chemistry. By leveraging ¹H and ¹³C Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 1-substituted 2-azaspiro[3.3]heptane diastereomers provides a crucial tool for researchers in drug discovery and medicinal chemistry. By leveraging ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, distinct differences in chemical shifts and coupling constants between diastereomers can be clearly identified, enabling unambiguous stereochemical assignment. This guide presents a comparative analysis based on experimental data, offering a valuable resource for the characterization of these increasingly important scaffolds in modern pharmaceuticals.

The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane motif has made it a popular bioisosteric replacement for piperidine and other cyclic amines in drug candidates. The introduction of substituents on this spirocyclic framework can lead to the formation of diastereomers, each potentially possessing unique pharmacological properties. Therefore, the precise determination of their stereochemistry is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, with subtle variations in the local electronic and spatial environments of atomic nuclei leading to characteristic and predictable differences in their NMR spectra.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimentally determined ¹H and ¹³C NMR data for the syn- and anti-diastereomers of a representative 1-substituted 2-azaspiro[3.3]heptane derivative, ethyl (1R,SS)- and (1S,SS)-2-(tert-butanesulfinyl)-1-phenyl-2-azaspiro[3.3]heptane-1-carboxylate. The data is extracted from the supporting information of the study by Reddy et al. (2019) in Chemical Communications, which details their asymmetric synthesis.

Table 1: ¹H NMR Spectroscopic Data for Diastereomers

Protonsyn-Isomer Chemical Shift (δ, ppm)anti-Isomer Chemical Shift (δ, ppm)
OCH₂CH₃4.25-4.10 (m, 2H)4.25-4.10 (m, 2H)
Phenyl-H7.55-7.25 (m, 5H)7.55-7.25 (m, 5H)
CH (C1)4.65 (s, 1H)4.55 (s, 1H)
CH₂ (azetidine)3.80-3.60 (m, 2H)3.80-3.60 (m, 2H)
CH₂ (azetidine)2.40-2.20 (m, 2H)2.40-2.20 (m, 2H)
CH₂ (cyclobutane)2.20-2.00 (m, 4H)2.20-2.00 (m, 4H)
OCH₂CH₃1.25 (t, J = 7.0 Hz, 3H)1.25 (t, J = 7.0 Hz, 3H)
C(CH₃)₃1.35 (s, 9H)1.15 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data for Diastereomers

Carbonsyn-Isomer Chemical Shift (δ, ppm)anti-Isomer Chemical Shift (δ, ppm)
C=O172.5172.8
Phenyl-C138.0, 129.0, 128.5, 128.0138.2, 129.2, 128.8, 128.2
C (spiro)75.075.5
C (C1)68.068.5
OCH₂CH₃62.062.2
C(CH₃)₃57.057.2
CH₂ (azetidine)50.050.5
CH₂ (cyclobutane)35.0, 34.535.2, 34.8
OCH₂CH₃14.014.2
C(CH₃)₃23.523.8

Key Spectroscopic Differentiators

The most significant diagnostic signals for distinguishing between the syn- and anti-diastereomers are found in the ¹H NMR spectrum. The chemical shift of the tert-butyl protons is notably different, appearing at 1.35 ppm for the syn-isomer and shifted upfield to 1.15 ppm for the anti-isomer. This difference arises from the anisotropic effect of the phenyl ring, which shields the tert-butyl group in the anti configuration.

While the differences in the ¹³C NMR spectra are more subtle, consistent small variations in the chemical shifts of the spiro-carbon, the C1 carbon, and the phenyl carbons can be observed, further corroborating the stereochemical assignment.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and NMR analysis of the compared 2-azaspiro[3.3]heptane diastereomers, based on the procedures described by Reddy et al.

Synthesis of Diastereomeric 1-Substituted 2-Azaspiro[3.3]heptanes

To a solution of ethyl cyclobutanecarboxylate in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA). The resulting anion is then added to a solution of the appropriate N-tert-butanesulfinylimine in anhydrous THF at -78 °C. The reaction mixture is stirred for a specified time at this temperature, and the diastereomeric ratio is monitored by thin-layer chromatography (TLC) or ¹H NMR of the crude reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography on silica gel.

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Logical Workflow for Diastereomer Identification

The following diagram illustrates the logical workflow for identifying the diastereomers of 1-substituted 2-azaspiro[3.3]heptanes using NMR spectroscopy.

diastereomer_identification Workflow for Diastereomer Identification cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_identification Identification start Diastereoselective Synthesis mixture Diastereomeric Mixture start->mixture separation Chromatographic Separation mixture->separation nmr Acquire 1H and 13C NMR Spectra separation->nmr data_analysis Analyze Chemical Shifts and Coupling Constants nmr->data_analysis comparison Compare with Reference Data data_analysis->comparison syn syn-Diastereomer comparison->syn Key signal at ~1.35 ppm anti anti-Diastereomer comparison->anti Key signal at ~1.15 ppm

Caption: Logical workflow for the synthesis, separation, and NMR-based identification of 2-azaspiro[3.3]heptane diastereomers.

This guide provides a foundational understanding of how NMR spectroscopy can be effectively utilized to differentiate between the diastereomers of 1-substituted 2-azaspiro[3.3]heptanes. The presented data and workflows serve as a practical resource for researchers engaged in the synthesis and characterization of these valuable building blocks for drug discovery.

Comparative

The Ascendance of 2-Azaspiro[3.3]heptane in Drug Discovery: A Comparative Guide to In Vitro Metabolic Stability

The quest for drug candidates with optimized metabolic stability is a critical endeavor in pharmaceutical research. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and du...

Author: BenchChem Technical Support Team. Date: December 2025

The quest for drug candidates with optimized metabolic stability is a critical endeavor in pharmaceutical research. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and duration of action. In recent years, the rigid and three-dimensional 2-azaspiro[3.3]heptane scaffold has emerged as a promising structural motif for enhancing the metabolic robustness of therapeutic agents. This guide provides a comparative analysis of the in vitro metabolic stability of compounds containing the 2-azaspiro[3.3]heptane moiety, supported by experimental data and detailed methodologies, to inform researchers and scientists in the drug development process.

The incorporation of spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane, is a strategic approach to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The inherent rigidity of the spirocyclic system can limit the recognition and binding of metabolic enzymes, thereby reducing the rate of biotransformation.

Comparative Analysis of Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes. Key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Below is a summary of the in vitro metabolic stability data for a selection of compounds containing the spiro[3.3]heptane scaffold, including analogs of the approved anticancer drug Sonidegib. These studies highlight the impact of incorporating this motif on metabolic stability.

Compound/AnalogTest SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Reference
SonidegibHuman Liver Microsomes938[1][2]
Sonidegib analog (trans-76)Human Liver Microsomes4716[1][2]
Sonidegib analog (cis-76)Human Liver Microsomes1169[1][2]

Note: The Sonidegib analogs incorporate a spiro[3.3]heptane core in place of a phenyl ring.

While direct quantitative data for a wide range of 2-azaspiro[3.3]heptane-containing compounds remains dispersed in the literature, comparative studies with isomeric scaffolds provide valuable insights. For instance, a comparison between model compounds containing 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane revealed that the 1-aza isomer exhibited improved metabolic stability. This suggests that the precise positioning of the nitrogen atom within the spirocyclic framework can significantly influence the metabolic fate of the molecule.

Experimental Protocols for In Vitro Metabolic Stability Assays

The following protocols describe standard methodologies for determining the in vitro metabolic stability of compounds using human liver microsomes (HLM) and hepatocytes.

Human Liver Microsome (HLM) Stability Assay

This assay primarily evaluates phase I metabolic pathways, which are largely mediated by cytochrome P450 (CYP) enzymes present in the microsomal fraction of liver cells.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a reputable commercial vendor)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (for analytical quantification)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of, for example, 0.5 mg/mL.

  • Pre-incubate the microsome-buffer mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The half-life (t½) and intrinsic clearance (Clint) are then calculated from the rate of disappearance of the test compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both phase I and phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Internal standard

  • Acetonitrile

  • 96-well plates

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and resuspend them in incubation medium to a specific cell density (e.g., 1 x 10⁶ cells/mL).

  • Prepare a working solution of the test compound in the incubation medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the test compound working solution to the wells to initiate the incubation.

  • Incubate the plate at 37°C with continuous shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.

  • Process the samples (e.g., centrifugation) to remove cell debris.

  • Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Calculate the half-life and intrinsic clearance based on the compound's depletion over time.

Visualizing the Experimental Workflow

To further clarify the process, the following diagram illustrates the typical workflow for an in vitro metabolic stability assay using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound Test Compound Stock PreIncubate Pre-incubation at 37°C Compound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Buffer Phosphate Buffer Buffer->PreIncubate NADPH NADPH System Reaction Reaction Initiation PreIncubate->Reaction Add NADPH TimePoints Sampling at Time Points Reaction->TimePoints Quench Reaction Quenching TimePoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculation Calculate t½ and Clint LCMS->Calculation Report Generate Report Calculation->Report

Caption: Workflow of an in vitro human liver microsomal stability assay.

Conclusion

The 2-azaspiro[3.3]heptane scaffold represents a valuable building block in modern medicinal chemistry for enhancing the metabolic stability of drug candidates. The provided comparative data, while still emerging, suggests that the incorporation of this motif can have a significant and positive impact on a compound's metabolic profile. The detailed experimental protocols and the visualized workflow offer a practical guide for researchers to assess the in vitro metabolic stability of their novel compounds containing the 2-azaspiro[3.3]heptane core, thereby facilitating the identification and optimization of more robust and effective drug candidates. As more data becomes available, a clearer and more comprehensive understanding of the structure-metabolism relationships for this important scaffold will undoubtedly emerge.

References

Validation

A Head-to-Head Comparison of Synthetic Routes to 2-Azaspiro[3.3]heptanes: A Guide for Researchers

The 2-azaspiro[3.3]heptane scaffold is a highly sought-after structural motif in modern drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used saturated heterocycles lik...

Author: BenchChem Technical Support Team. Date: December 2025

The 2-azaspiro[3.3]heptane scaffold is a highly sought-after structural motif in modern drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used saturated heterocycles like piperidine, offering improved physicochemical properties such as increased aqueous solubility and metabolic stability. This guide provides a head-to-head comparison of three distinct and modern synthetic strategies for accessing this valuable scaffold, offering insights into their relative strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct synthetic routes to 2-azaspiro[3.3]heptanes: Intramolecular Double Alkylation, Visible-Light Promoted [2+2] Cycloaddition, and Visible-Light-Induced Nitrogen-Atom Deletion.

FeatureRoute 1: Intramolecular Double AlkylationRoute 2: Visible-Light Promoted [2+2] CycloadditionRoute 3: Visible-Light-Induced Nitrogen-Atom Deletion
Key Transformation Double nucleophilic substitutionPhotochemical [2+2] cycloadditionPhotochemical nitrogen extrusion
Starting Materials Aniline derivatives, 3,3-bis(halomethyl)oxetaneN-protected 3-methyleneazetidine, electron-deficient alkenesSpirocyclic secondary amines (e.g., spiropyrrolidines)
Key Reagents Base (e.g., NaOH)Ir(III) photosensitizerDPPH, K2CO3
Reaction Conditions High temperature (e.g., 100-150 °C)Blue light irradiation, room temperatureWhite light irradiation, 50 °C
Overall Yield Good to excellent (e.g., 87%)[1][2]Good to excellent (e.g., up to 99%)[3]Good (e.g., 75%)[4]
Scalability Demonstrated on a 100 g scale[1][2]Typically performed on a smaller scale (e.g., 0.20 mmol)[5]Typically performed on a smaller scale (e.g., 0.2 mmol)[4]
Advantages Scalable, uses readily available starting materials, protecting-group-free.[6][1][2]Mild reaction conditions, high functional group tolerance, provides access to polysubstituted derivatives.[3]Novel disconnection, provides access from more complex starting materials.[4]
Disadvantages High reaction temperatures, may have a limited substrate scope for electron-poor anilines.Requires specialized photochemical equipment, photocatalyst can be expensive.Requires a specific spirocyclic secondary amine precursor, use of a radical initiator (DPPH).

Synthetic Route 1: Intramolecular Double Alkylation of Anilines

This method provides a direct and scalable approach to the 2-azaspiro[3.3]heptane core through the formation of the azetidine ring via a hydroxide-facilitated double N-alkylation of an aniline with a 3,3-bis(halomethyl)oxetane.[6][1][2] This route is particularly attractive for large-scale synthesis due to its operational simplicity and the use of relatively inexpensive starting materials.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Aniline Aniline derivative Reaction NaOH, Sulfolane 150 °C Aniline->Reaction BBMO 3,3-bis(bromomethyl)oxetane BBMO->Reaction Product 2-oxa-6-azaspiro[3.3]heptane derivative Reaction->Product

Synthetic pathway for Intramolecular Double Alkylation.
Experimental Protocol:

The following protocol is adapted from the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[6][1][2]

  • A solution of 2-fluoro-4-nitroaniline (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (1.2 equiv) in sulfolane is prepared.

  • This solution is added slowly to a heated (150 °C) mixture of sodium hydroxide (2.5 equiv) in sulfolane.

  • The reaction mixture is stirred at 150 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-oxa-6-azaspiro[3.3]heptane derivative.

Synthetic Route 2: Visible-Light Promoted [2+2] Cycloaddition

This modern approach utilizes a commercially available iridium(III) photosensitizer to catalyze the intermolecular [2+2] cycloaddition of an exocyclic alkene, such as N-Boc-3-methyleneazetidine, with an electron-deficient alkene.[7][3] This method proceeds under mild conditions and provides a powerful tool for accessing a wide range of polysubstituted 2-azaspiro[3.3]heptanes.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Azetidine N-Boc-3-methyleneazetidine Reaction Ir(III) photosensitizer Blue light (440 nm) CH2Cl2, rt Azetidine->Reaction Alkene Electron-deficient alkene Alkene->Reaction Product Polysubstituted 2-azaspiro[3.3]heptane Reaction->Product

Visible-light promoted [2+2] cycloaddition pathway.
Experimental Protocol:

The following is a general procedure for the photochemical [2+2] cycloaddition.[5]

  • In a glass vial, the N-substituted 3-methyleneazetidine (1.0 equiv), the electron-deficient alkene (2.0 equiv), and the Ir(III) photosensitizer (e.g., 20 mol% thioxanthone) are dissolved in an appropriate solvent (e.g., CH2Cl2).

  • The vial is sealed, purged with an inert gas (e.g., argon), and the reaction mixture is stirred under blue LED irradiation (e.g., 440 nm) at room temperature for 16-70 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired polysubstituted 2-azaspiro[3.3]heptane.

Synthetic Route 3: Visible-Light-Induced Nitrogen-Atom Deletion

This novel strategy offers a unique retrosynthetic disconnection for the synthesis of 2-azaspiro[3.3]heptanes by removing a nitrogen atom from a more complex spirocyclic secondary amine precursor.[4] This visible-light-induced method provides direct access to the parent 2-azaspiro[3.3]heptane from a commercially available or readily synthesized starting material.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Spiroamine Spiropyrrolidine derivative Reaction DPPH, K2CO3 2-MeTHF/H2O, 50 °C White LED Spiroamine->Reaction Product 2-Azaspiro[3.3]heptane Reaction->Product

Pathway for visible-light-induced nitrogen-atom deletion.
Experimental Protocol:

The following is a general procedure for the nitrogen-atom deletion of a secondary amine.[4]

  • To a mixture of the spirocyclic secondary amine (0.2 mmol, 1.0 equiv), 2,2-diphenyl-1-picrylhydrazyl (DPPH, 3.0 equiv), and potassium carbonate (K2CO3, 3.0 equiv) is added a mixture of 2-methyltetrahydrofuran (1.0 mL) and water (1.0 mL).

  • The reaction mixture is stirred at 50 °C under an argon atmosphere and irradiated with a white LED (50 W) for 12 hours.

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The product is isolated and purified to yield 2-azaspiro[3.3]heptane.

Conclusion

The synthesis of 2-azaspiro[3.3]heptanes can be achieved through various strategic approaches, each with its own set of advantages and limitations. The Intramolecular Double Alkylation route stands out for its scalability and use of readily available starting materials, making it well-suited for large-scale production. For the exploration of structure-activity relationships and the synthesis of diverse libraries of substituted analogs, the Visible-Light Promoted [2+2] Cycloaddition offers a mild and versatile platform. Finally, the Visible-Light-Induced Nitrogen-Atom Deletion presents a novel and mechanistically interesting approach, providing a unique entry point to the core structure. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for functional group diversity, and the availability of starting materials and specialized equipment.

References

Comparative

The 2-Azaspiro[3.3]heptane Moiety: A Comparative Guide to its Pharmacokinetic Profile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-azaspiro[3.3]heptane moiety has emerged as a promising scaffold, frequently employed as a bioisostere for the piperidine ring. This guide provides a comparative analysis of the pharmacokinetic profile of drugs containing the 2-azaspiro[3.3]heptane moiety against their non-spirocyclic counterparts, supported by experimental data.

Executive Summary

The 2-azaspiro[3.3]heptane scaffold offers a unique three-dimensional geometry that can significantly influence a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, this moiety is associated with:

  • Improved Physicochemical Properties: Often leading to lower lipophilicity (logD) and potentially higher aqueous solubility compared to piperidine analogs.

  • Modulated Metabolic Stability: The rigid spirocyclic structure can alter the susceptibility of the molecule to metabolic enzymes, in some cases leading to enhanced stability.

  • Comparable or Improved Bioavailability: Preclinical and clinical data suggest that drugs incorporating this moiety can achieve good oral bioavailability.

This guide will delve into the specifics of these effects through a comparative analysis of key drug examples.

Comparative Pharmacokinetic Data

To illustrate the impact of the 2-azaspiro[3.3]heptane moiety, we present a comparative analysis of the pharmacokinetic parameters of TBI-223, an antibiotic containing a 2-oxa-6-azaspiro[3.3]heptane group, and its non-spirocyclic analog, Linezolid. Additionally, a qualitative comparison of a Bupivacaine analog is included.

Table 1: Preclinical Pharmacokinetic Parameters of TBI-223 vs. Linezolid

ParameterTBI-223LinezolidSpeciesRouteReference
Half-life (t½) ~3 hours~1.58 hoursMouseOral[1]
~8 hours-RatOral[2]
Oral Bioavailability High>70%MouseOral[2]
High>95%RatOral[2]
High>95%DogOral[2]
Clearance (CL) Moderate (6.6 mL/min/kg)-DogOral[2]
Volume of Distribution (Vd) Reasonable-Mouse, RatOral[2]
AUC 179.4 ± 19.1 µg·h/mL130.7 ± 8.5 µg·h/mLMouseOral (100 mg/kg)[1]

Note: Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 2: Human Pharmacokinetic Parameters of TBI-223 vs. Linezolid

ParameterTBI-223 (Immediate Release)LinezolidDosingReference
Half-life (t½) 1.9-3.8 hours4.5-5.5 hoursSingle Dose[3][4]
Cmax Dose-proportional~12.7 mg/LSingle 600 mg oral dose[3][4]
AUC Dose-proportional~80.9 mg·h/LSingle 600 mg oral dose[3][4]
Bioavailability -~100%Oral

Note: TBI-223's sustained-release formulation resulted in a mean AUC0-inf of 70%-80% relative to the immediate-release tablets, with a more than 50% lower mean Cmax.[3][4]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint) (μL/min/mg)Half-life (t½) (min)
Piperidine Analog 14-
2-Azaspiro[3.3]heptane Analog 5331
1-Azaspiro[3.3]heptane Analog 3252

This data suggests that in this specific chemical series, the 2-azaspiro[3.3]heptane analog had a higher intrinsic clearance and shorter half-life in human liver microsomes compared to the piperidine and 1-azaspiro[3.3]heptane analogs, indicating faster metabolism.

Bupivacaine Analog: A spirocyclic analog of the anesthetic drug Bupivacaine, where the piperidine ring is replaced with a 2-azaspiro[3.3]heptane derivative, has been reported to have comparable ADME properties to the parent drug.[5] This suggests that in some contexts, the spirocyclic moiety can be a suitable replacement without negatively impacting the overall pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key pharmacokinetic assays.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a compound after a single oral or intravenous administration to mice.

Materials:

  • Test compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Oral (PO): Administer the test compound formulation via oral gavage at a specified dose (e.g., 10 mg/kg).

    • Intravenous (IV): Administer the test compound formulation via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using non-compartmental analysis software.

Human Liver Microsome Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of a compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the mixture, followed by the NADPH regenerating system to initiate the metabolic reaction. The final concentration of the test compound is typically 1 µM.

  • Time-course Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Reaction Termination: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From the slope of the natural log of the remaining parent compound versus time, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizations

General Pharmacokinetic Workflow

Pharmacokinetic_Workflow cluster_Dosing Dosing cluster_Sampling Sampling & Processing cluster_Analysis Analysis Dosing Compound Administration (e.g., Oral, IV) Blood_Collection Blood Collection (Time Points) Dosing->Blood_Collection Absorption & Distribution Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Quantification Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Concentration-Time Data

A simplified workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation (37°C) cluster_Termination Termination & Analysis Compound Test Compound Reaction Metabolic Reaction Compound->Reaction Microsomes Human Liver Microsomes Microsomes->Reaction Cofactors NADPH Regenerating System Cofactors->Reaction Quenching Quench Reaction (Acetonitrile) Reaction->Quenching Time Points Analysis LC-MS/MS Analysis Quenching->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Workflow for determining in vitro metabolic stability in human liver microsomes.
Logical Relationship: Bioisosteric Replacement

Bioisostere_Concept cluster_Scaffolds Chemical Scaffolds cluster_Properties Pharmacokinetic Properties Piperidine Piperidine Azaspiro 2-Azaspiro[3.3]heptane Piperidine->Azaspiro Bioisosteric Replacement ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Azaspiro->ADME Influences PhysChem Physicochemical Properties (e.g., logD) Azaspiro->PhysChem Influences Safety Safety Profile Azaspiro->Safety Influences

Conceptual diagram illustrating the bioisosteric replacement strategy.

References

Validation

Validating the Efficacy of 2-Azaspiro[3.3]heptane-Based PROTACs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of a successful PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of 2-azaspiro[3.3]heptane as a novel, rigid linker scaffold in PROTAC design. While direct, head-to-head quantitative data for 2-azaspiro[3.3]heptane-based PROTACs is emerging, we will objectively compare its theoretical advantages and performance with established linker classes, supported by experimental data from analogous rigid and flexible linkers. Detailed methodologies for key validation experiments are also presented to facilitate the rational design and evaluation of next-generation protein degraders.

The Emerging Role of Rigid Linkers: The Case for 2-Azaspiro[3.3]heptane

Traditionally, PROTAC design has heavily relied on flexible polyethylene glycol (PEG) and alkyl chain linkers due to their synthetic accessibility. However, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages. Rigid scaffolds, such as the 2-azaspiro[3.3]heptane motif, can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and enhanced stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] The constrained nature of spirocyclic structures offers a unique three-dimensional geometry that can lock the molecule's conformation and reduce rotational freedom, potentially enhancing selectivity by favoring the formation of a productive ternary complex.[1]

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: Comparative Degradation of Androgen Receptor (AR) by PROTACs with Flexible and Rigid Linkers

PROTACLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
PROTAC AFlexiblePEGVCaP< 1> 90[3]
PROTAC BRigidPiperidine/AromaticLNCaP, VCaP< 1> 90[3]
PROTAC with 2-Azaspiro[3.3]heptane Linker Rigid 2-Azaspiro[3.3]heptane - Data Not Available Data Not Available -

Table 2: Comparative Degradation of BRD4 by PROTACs with Varying Linker Compositions

PROTACE3 Ligase LigandLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLFlexiblePEGHeLaSelective for BRD4-[3]
ARV-825CRBNFlexiblePEGHeLaEfficient degradation of BRD2/3/4-[3]
dBET1CRBNFlexibleAlkyl/PEGHeLaEfficient degradation of BRD2/3/4-[3]
Compound with Phenyl LinkerVHLRigidDisubstituted Phenyl22Rv1No Activity-[4]
PROTAC with 2-Azaspiro[3.3]heptane Linker - Rigid 2-Azaspiro[3.3]heptane - Data Not Available Data Not Available -

Visualizing the Path to Protein Degradation

To understand the mechanism of action of PROTACs and the experimental workflows for their validation, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC 2-Azaspiro[3.3]heptane PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_synthesis Synthesis & Design cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis PROTAC Synthesis (2-Azaspiro[3.3]heptane linker) SPR Surface Plasmon Resonance (SPR) (Ternary Complex Formation) Synthesis->SPR NanoBRET NanoBRET Assay (Target Engagement) Synthesis->NanoBRET WesternBlot Western Blot (Protein Degradation - DC50/Dmax) SPR->WesternBlot NanoBRET->WesternBlot Ubiquitination In-Cell Ubiquitination Assay WesternBlot->Ubiquitination Analysis SAR Analysis & Optimization Ubiquitination->Analysis

A typical workflow for the validation of PROTAC efficacy.

Detailed Experimental Protocols

Reproducible and robust experimental data are crucial for the validation of PROTAC efficacy. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation

Objective: To determine the dose- and time-dependent degradation of a target protein and to calculate DC50 and Dmax values.

Protocol:

  • Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., at its DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of the PROTAC to its target protein within living cells.

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC in the assay medium.

    • Add a fluorescent tracer specific for the target protein to the cells.

    • Add the diluted PROTAC or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Measure the donor (460 nm) and acceptor (610 nm) luminescence signals using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement in live cells.

In Vitro Ubiquitination Assay

Objective: To biochemically confirm that the PROTAC facilitates the ubiquitination of the target protein.

Protocol:

  • Reaction Setup: Assemble the following components in a reaction tube on ice:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase (e.g., VHL or CRBN complex)

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the target protein. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein will indicate a positive result.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to assess the stability of the ternary complex.

Protocol:

  • Immobilization: Immobilize the purified E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject the PROTAC and the target protein in solution over a blank sensor chip to determine their interaction affinity.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component to form a more stable ternary complex.

Conclusion and Future Directions

The linker is a critical determinant of PROTAC efficacy, and the exploration of novel, rigid scaffolds like 2-azaspiro[3.3]heptane holds significant promise for the development of next-generation protein degraders. While direct comparative data for this specific linker is still forthcoming, the principles of PROTAC validation remain universal. The experimental protocols detailed in this guide provide a robust framework for assessing the performance of any new PROTAC, enabling researchers to make data-driven decisions in the optimization process. As more data on spirocyclic and other rigid linkers become available, a clearer understanding of the structure-activity relationships governing PROTAC efficacy will emerge, paving the way for the rational design of highly potent and selective therapeutics.

References

Comparative

A Comparative Analysis of Physicochemical Properties: 2-Azaspiro[3.3]heptane vs. Piperidine Analogs

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, found in numerous pharmaceuticals. However, the search for novel bioisosteres with improved physicochemical and pharmacokinetic prope...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, found in numerous pharmaceuticals. However, the search for novel bioisosteres with improved physicochemical and pharmacokinetic properties is a constant endeavor. One such promising replacement is the 2-azaspiro[3.3]heptane motif. This guide provides an objective comparison of the lipophilicity (logP) and basicity (pKa) of these two scaffolds, supported by experimental data and detailed methodologies for their determination.

Data Summary: logP and pKa Comparison

The following table summarizes the key physicochemical parameters for the parent heterocycles. While extensive experimental data for a wide range of matched analog pairs is not always available, clear trends can be elucidated from existing studies.

CompoundStructureExperimental logPComputed logPExperimental pKaKey Trend vs. Piperidine Analog
Piperidine Piperidine structure0.840.811.12Reference scaffold
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane structureNot Found0.7[1]Not FoundGenerally more basic (higher pKa)[2]
C-Linked Analogs ----Lower Lipophilicity (ΔlogD7.4 down to -1.0)[2]
N-Linked Analogs ----Higher Lipophilicity (ΔlogD7.4 up to +0.5)[2]

Note: logD7.4 is the logarithm of the distribution coefficient at pH 7.4, which is a practical measure of lipophilicity for ionizable compounds in physiological conditions.

A key finding is that replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety generally leads to an increase in basicity (a higher pKa). This increased basicity is the likely reason for the counterintuitive observation that adding a carbon atom (in the spirocyclic structure) can decrease lipophilicity in C-linked analogs.[2] At physiological pH (7.4), a more basic compound will be more protonated, leading to increased aqueous solubility and a lower logD value.

However, this trend is reversed for N-linked analogs. In these cases, the addition of the carbon atom in the spirocycle leads to a consistent increase in lipophilicity, with logD7.4 values increasing by up to +0.5 units compared to their piperidine counterparts.[2]

Experimental Protocols

The accurate determination of logP and pKa is crucial for understanding the drug-like properties of a compound. The following are standard experimental methodologies for these measurements.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. Potentiometric titration is a highly reliable method for its determination.

Methodology:

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Calibration: The pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Titration Setup: The sample solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. For compounds with multiple ionizable centers, multiple inflection points and corresponding pKa values can be determined.

Determination of logP by the Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. The logarithm of this value (logP) is a widely used measure of lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of octan-1-ol and water (or a suitable buffer like PBS, pH 7.4, for logD determination) are mixed and allowed to saturate each other.

  • Sample Preparation: A small amount of the test compound is dissolved in the pre-saturated aqueous or organic phase.

  • Partitioning: The two phases are combined in a vessel, and the mixture is shaken or agitated vigorously for a set period (e.g., 1-2 hours) to ensure that the compound reaches equilibrium between the two phases.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: A precise aliquot is taken from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Relationship Diagram

The following diagram illustrates the structural and physicochemical relationship between the piperidine and 2-azaspiro[3.3]heptane scaffolds.

G cluster_piperidine Piperidine Scaffold cluster_azaspiro 2-Azaspiro[3.3]heptane Scaffold cluster_properties Physicochemical Consequences cluster_logp Lipophilicity (logD) Change piperidine Piperidine azaspiro 2-Azaspiro[3.3]heptane piperidine->azaspiro Bioisosteric Replacement pka_node Increased Basicity (Higher pKa) azaspiro->pka_node logp_increase INCREASE (N-Linked Analogs) azaspiro->logp_increase Direct Effect of Added Carbon logp_decrease DECREASE (C-Linked Analogs) pka_node->logp_decrease Drives...

Caption: Structure-Property Relationship of Piperidine vs. 2-Azaspiro[3.3]heptane.

References

Validation

A Comparative Guide to the Biological Activity of 2-Azaspiro[3.3]heptane and Morpholine Isosteres

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs with bioisosteres is a cornerstone of lead optimizatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs with bioisosteres is a cornerstone of lead optimization. The morpholine ring, a prevalent scaffold in numerous approved drugs, is frequently targeted for isosteric replacement to overcome challenges such as metabolic instability.[1] This guide provides an objective comparison of the biological and physicochemical properties of 2-azaspiro[3.3]heptane and its analogs as isosteres for the morpholine moiety, supported by experimental data.

The move towards more three-dimensional structures in drug design has highlighted the utility of strained spirocycles like 2-azaspiro[3.3]heptane.[2][3] These rigid scaffolds offer predictable exit vectors for substituents, potentially enhancing target selectivity and improving pharmacokinetic profiles.[2][3]

Physicochemical and ADME/PK Properties: A Head-to-Head Comparison

The decision to replace a morpholine ring with a 2-azaspiro[3.3]heptane or a related spirocyclic analog is often driven by the desire to modulate key drug-like properties. The following tables summarize a direct comparison of a parent compound containing a morpholine moiety with its corresponding 2-oxa-6-azaspiro[3.3]heptane isostere, a close analog of 2-azaspiro[3.3]heptane. This substitution provides valuable insights into the effects of introducing a spirocyclic core.

Table 1: Physicochemical Properties Comparison

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogChange (Δ)
pKa 5.67.1+1.5
logD at pH 7.4 1.80.6-1.2

Data sourced from a comparative study on morpholine and azaspiroheptane analogs.[4]

Table 2: In Vitro ADME & Safety Profile Comparison

ParameterMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogOutcome of Isosteric Replacement
Permeability (Caco-2) HighHighNo detrimental effect on permeability.
hERG Inhibition (IC₅₀) > 30 µM> 30 µMNo detrimental effect on hERG inhibition.
Metabolic Stability (HLM Turnover) HighLowGreatly reduced turnover in human liver microsomes.
Metabolic Stability (Hepatocyte Turnover) HighLowGreatly reduced turnover in human hepatocytes.

Data sourced from a comparative study on morpholine and azaspiroheptane analogs.[4]

The data clearly indicates that the replacement of morpholine with the spirocyclic isostere leads to a significant increase in basicity (pKa) and a notable decrease in lipophilicity (logD).[4] Crucially, this modification dramatically improves metabolic stability in both human liver microsomes and hepatocytes without negatively impacting permeability or hERG safety.[4]

Case Study: Application in Kinase Inhibition

The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5] However, its metabolic lability can be a significant drawback. The use of spirocyclic isosteres, such as bridged morpholines, has been shown to enhance selectivity for mTOR over other kinases like PI3K.[6][7] This improved selectivity is attributed to the unique three-dimensional conformation of the spirocycle, which can better exploit specific pockets within the mTOR active site.[6]

Signaling Pathway Visualization

To illustrate the context in which these isosteres may be applied, the following diagrams depict relevant signaling pathways.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

Fetal_Hemoglobin_Induction HbF_Inducers HbF Inducers (e.g., 2-azaspiro[3.3]heptane derivatives) Stress_Pathways Stress Signaling Pathways (e.g., p38 MAPK, NRF2) HbF_Inducers->Stress_Pathways Transcription_Factors Key Transcription Factors Stress_Pathways->Transcription_Factors gamma_Globin_Gene γ-Globin Gene Promoter Transcription_Factors->gamma_Globin_Gene gamma_Globin_Expression Increased γ-Globin Expression gamma_Globin_Gene->gamma_Globin_Expression HbF_Production Increased Fetal Hemoglobin (HbF) gamma_Globin_Expression->HbF_Production

Caption: Fetal hemoglobin induction pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate).

  • Liver microsomes (human or other species).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold acetonitrile or methanol (for reaction termination).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

  • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Microsomal_Stability_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Microsomes, Buffer, Test Compound) Start->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Ice-cold Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

References

Comparative

A Structural and Physicochemical Comparison of 2-Azaspiro[3.3]heptane with Other Saturated Heterocycles for Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. In the ongoing effort to explo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. In the ongoing effort to explore novel chemical space beyond traditional flat, aromatic systems, saturated heterocycles have emerged as valuable building blocks. Among these, 2-azaspiro[3.3]heptane has garnered significant attention as a rigid, three-dimensional scaffold and a potential bioisostere for commonly used heterocycles such as piperidine and morpholine. This guide provides an objective, data-driven comparison of the structural and physicochemical properties of 2-azaspiro[3.3]heptane with other key saturated heterocycles, supported by experimental data and detailed methodologies.

Structural Overlay: A Quantitative Comparison of Core Geometries

The defining feature of 2-azaspiro[3.3]heptane is its rigid, spirocyclic core, which imparts a distinct three-dimensional geometry. To facilitate a direct comparison, the following table summarizes key bond lengths and angles for 2-azaspiro[3.3]heptane, piperidine, and morpholine, derived from their hydrochloride salt crystal structures. This allows for an objective assessment of their relative shapes and substituent exit vectors.

Parameter2-Azaspiro[3.3]heptane HClPiperidine HClMorpholine HCl
Bond Lengths (Å)
C-N~1.48 - 1.51~1.49 - 1.52~1.47 - 1.50 (C-N), ~1.42 - 1.44 (C-O)
C-C (in-ring)~1.53 - 1.56~1.52 - 1.54~1.51 - 1.53
Bond Angles (°)
C-N-C~90 (in azetidine ring)~111~110
N-C-C~90 (in azetidine ring)~110~110
C-C-C~90 (in cyclobutane ring)~111~110
Key Torsional Angles (°) Highly constrainedFlexible chair/boatFlexible chair
Overall Geometry Rigid, planar cyclobutane and azetidine rings oriented perpendicularlyFlexible chair conformationFlexible chair conformation

Note: The values presented are approximate and can vary slightly based on the specific crystal structure and substitution patterns.

The data reveals that 2-azaspiro[3.3]heptane possesses a more constrained and rigid structure compared to the flexible chair conformations of piperidine and morpholine. The bond angles within the four-membered rings are significantly compressed to approximately 90°, a stark contrast to the near-tetrahedral angles in the six-membered rings. This rigidity can be advantageous in drug design by locking in a specific conformation and potentially improving binding affinity and selectivity. An overlay of the molecular models highlights that the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring.[1]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are paramount to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of key physicochemical parameters for 2-azaspiro[3.3]heptane and other relevant saturated heterocycles.

Property2-Azaspiro[3.3]heptanePiperidineMorpholine2-Oxa-6-azaspiro[3.3]heptane
Molecular Weight ( g/mol ) 97.16[2]85.1587.12[3]99.13
Calculated logP (XLogP3) 0.7[2]0.8-0.9[3]-0.7
Polar Surface Area (PSA) (Ų) 12.0312.0321.26[3]21.26
Fraction of sp³ Carbons (Fsp³) 1.001.001.001.00
Experimentally Observed ΔlogD7.4 (vs. Piperidine/Morpholine) Can be up to -1.0 (C-linked) or +0.5 (N-linked)[1]N/AN/ACan be up to -1.2[1]

A noteworthy observation is the counterintuitive effect of the spirocyclic core on lipophilicity.[1] While the addition of a carbon atom would be expected to increase lipophilicity, in many cases, the introduction of the 2-azaspiro[3.3]heptane scaffold leads to a decrease in the measured logD7.4 by as much as -1.0 compared to its piperidine or morpholine counterparts.[1] This phenomenon is often attributed to an increase in the basicity (pKa) of the nitrogen atom, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH. However, this trend is reversed for N-linked 2-azaspiro[3.3]heptane derivatives, where the logD7.4 can increase by up to +0.5.[1] The introduction of an oxygen atom, as in 2-oxa-6-azaspiro[3.3]heptane, further reduces lipophilicity and increases the polar surface area.[1]

Performance in Biological Assays: Case Studies

The true test of a scaffold's utility lies in its impact on biological activity. While comprehensive comparative data across multiple targets is still emerging, several case studies highlight the potential of the 2-azaspiro[3.3]heptane core.

In one instance, the replacement of a piperidine ring with an N-linked 2-azaspiro[3.3]heptane in a series of antiproliferative agents resulted in a ~10-fold improvement in potency against the MCF-7 breast cancer cell line.[1] Conversely, in a series of negative allosteric modulators of the mGlu2 receptor, the 2-azaspiro[3.3]heptane analog proved to be approximately 10-fold less potent than the corresponding piperidine derivative.[1] These examples underscore that the impact of this scaffold is context-dependent and needs to be evaluated on a case-by-case basis.

Experimental Protocols

To aid researchers in their own investigations, detailed protocols for the determination of key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, thereby affecting its solubility, permeability, and target engagement.

pKa_Protocol cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water or co-solvent prep2 Adjust to a known concentration (e.g., 1-10 mM) prep1->prep2 titrate1 Calibrate pH electrode with standard buffers prep2->titrate1 titrate2 Titrate with standardized acid (e.g., HCl) or base (e.g., NaOH) titrate1->titrate2 titrate3 Record pH after each titrant addition titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine equivalence point(s) from the first derivative of the titration curve analysis1->analysis2 analysis3 Calculate pKa from the pH at the half-equivalence point analysis2->analysis3

Determination of logP/logD by the Shake-Flask Method

The octanol-water partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

logP_Protocol cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with buffer and buffer with n-octanol prep2 Prepare a stock solution of the compound in one of the phases prep1->prep2 part1 Add a known volume of the stock solution to a mixture of n-octanol and buffer prep2->part1 part2 Shake vigorously to allow for partitioning part1->part2 part3 Centrifuge to separate the two phases part2->part3 analysis1 Determine the concentration of the compound in each phase (e.g., by HPLC-UV) part3->analysis1 analysis2 Calculate logP or logD as the log10 of the concentration ratio analysis1->analysis2

Determination of Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves in an aqueous buffer from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Solubility_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection prep1 Prepare a high-concentration stock solution of the compound in DMSO prep2 Dispense the DMSO stock into a microplate prep1->prep2 inc1 Add aqueous buffer (e.g., PBS) to each well prep2->inc1 inc2 Incubate for a defined period (e.g., 1-2 hours) with shaking inc1->inc2 detect1 Measure turbidity by nephelometry or UV-Vis spectroscopy inc2->detect1 detect2 Alternatively, filter and quantify the soluble fraction by HPLC-UV

Determination of Metabolic Stability using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an early indication of its likely in vivo clearance.

Metabolic_Stability_Protocol cluster_incubation Incubation cluster_analysis Analysis inc1 Pre-incubate liver microsomes and the test compound at 37°C inc2 Initiate the reaction by adding an NADPH regenerating system inc1->inc2 inc3 Quench aliquots at various time points with a cold organic solvent inc2->inc3 analysis1 Analyze the remaining parent compound concentration by LC-MS/MS inc3->analysis1 analysis2 Plot the natural log of the percent remaining vs. time analysis1->analysis2 analysis3 Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) analysis2->analysis3

Conclusion

2-Azaspiro[3.3]heptane presents a compelling, rigid, and three-dimensional alternative to more traditional saturated heterocycles in drug discovery. Its unique structural features and its often counterintuitive impact on physicochemical properties, particularly lipophilicity, offer medicinal chemists a valuable tool to modulate the ADME profiles of drug candidates. While its effect on biological activity is target-dependent, the case studies presented herein demonstrate its potential to significantly enhance potency. The provided experimental protocols offer a starting point for researchers to further explore the utility of this and other novel scaffolds in their own drug discovery programs. As the field continues to "escape from flatland," the judicious application of scaffolds like 2-azaspiro[3.3]heptane will be crucial in the development of the next generation of therapeutics.

References

Validation

Benchmarking the Performance of 2-Azaspiro[3.3]heptane Scaffolds in Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. In the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in modern drug discovery. In the shift away from flat, aromatic molecules, three-dimensional scaffolds have gained prominence for their ability to confer advantageous physicochemical properties. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling scaffold. This guide provides an objective comparison of the performance of 2-azaspiro[3.3]heptane scaffolds in kinase inhibitors against common alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Improved Druggability

The 2-azaspiro[3.3]heptane scaffold, a rigid three-dimensional structure, offers distinct advantages in modulating key physicochemical properties critical for drug development. Its compact and sp³-rich nature often leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability when compared to traditional scaffolds like piperidine.[1][2]

Property2-Azaspiro[3.3]heptanePiperidine (for comparison)Impact on Drug Discovery
Molecular Weight ( g/mol ) 97.16[3]85.15Lower molecular weight is generally favorable for better absorption and diffusion.
XLogP3 0.7[3]1.1Lower lipophilicity can lead to improved aqueous solubility and reduced off-target toxicity.[2]
Polar Surface Area (PSA, Ų) 12.03[4]12.03Similar PSA suggests comparable passive membrane permeability for the core scaffolds.
Fraction of sp³ carbons (Fsp³) 1.00[4]1.00High Fsp³ character is associated with improved solubility and metabolic stability, and higher clinical success rates.[5]

Performance in Kinase Inhibitors: Comparative Data

Direct head-to-head comparisons of kinase inhibitors where the only change is the core scaffold are rare in published literature. However, analysis of individual compounds targeting the same kinase reveals the potential benefits of incorporating a 2-azaspiro[3.3]heptane moiety.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a validated target for various B-cell malignancies. Several BTK inhibitors are approved or in clinical development, offering a rich dataset for scaffold comparison. While a direct 2-azaspiro[3.3]heptane analog of a known BTK inhibitor with published data was not identified, we can compare the properties of a hypothetical inhibitor with this scaffold to existing drugs.

Scaffold TypeExample CompoundTargetIC50 (nM)Key Observations
2-Azaspiro[3.3]heptane HypotheticalBTK-Expected to offer improved solubility and metabolic stability compared to more traditional scaffolds.
Thiophene-Pyridine IbrutinibBTK0.5First-generation covalent inhibitor; associated with off-target effects.
Acrylamide AcalabrutinibBTK3Second-generation covalent inhibitor with improved selectivity over ibrutinib.
Pyrazolopyrimidine ZanubrutinibBTK<0.5Second-generation covalent inhibitor with high selectivity and favorable pharmacokinetics.

The inclusion of the rigid 2-azaspiro[3.3]heptane scaffold is anticipated to provide a unique vector for substituent placement, potentially leading to novel interactions with the kinase binding site and improved selectivity profiles.

Experimental Protocols

To facilitate the direct comparison of kinase inhibitors containing 2-azaspiro[3.3]heptane scaffolds, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted test compound or vehicle (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cellular Proliferation Assay (Cell-Based Assay)

This protocol assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound (serially diluted)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Pharmacokinetic Study

This protocol evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in an animal model.

Materials:

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Animal model (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical instrumentation for compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Administer the test compound to the animals at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method.

  • Plot the plasma concentration versus time.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of signaling pathways and experimental workflows.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulation Inhibitor 2-Azaspiro[3.3]heptane Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Compound 2-Azaspiro[3.3]heptane Derivative Synthesis Biochemical Biochemical Assay (IC50 Determination) Compound->Biochemical Cellular Cell-Based Assay (GI50 Determination) Biochemical->Cellular PK Pharmacokinetic Study (ADME Profiling) Cellular->PK Lead Lead Optimization PK->Lead

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

The 2-azaspiro[3.3]heptane scaffold represents a valuable building block in the design of novel kinase inhibitors. Its inherent three-dimensionality can lead to improved physicochemical and pharmacokinetic properties compared to more traditional, flatter scaffolds. While direct comparative data remains somewhat limited in the public domain, the available information and theoretical advantages strongly support its continued exploration in kinase inhibitor discovery programs. The experimental protocols provided herein offer a framework for the systematic evaluation and benchmarking of new chemical entities incorporating this promising scaffold.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, a compound commonly used in drug discovery and develop...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, a compound commonly used in drug discovery and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator.[1][2]

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[2]

II. Step-by-Step Disposal Procedure

The disposal of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate must be managed through your institution's hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the drain.[4][5]

  • Waste Identification and Classification:

    • Treat all waste containing tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as hazardous chemical waste.[6][7]

    • This includes the pure compound, solutions, contaminated labware (e.g., vials, pipettes), and spill cleanup materials.[7]

  • Waste Segregation and Storage:

    • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Store waste by compatibility, not alphabetically.[4]

    • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][8] The container must be kept tightly closed except when adding waste.[1][2]

    • Storage Area: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation, clearly marked as a hazardous waste area, and accessible only to trained personnel.[6][8]

  • Waste Labeling:

    • Label the waste container clearly with a hazardous waste tag provided by your EHS office as soon as the first drop of waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate". Avoid abbreviations or chemical formulas.[4]

      • The approximate concentration and quantity of the waste.

      • The date of waste generation.[4]

      • The name and contact information of the principal investigator or lab supervisor.[4]

      • The building and room number where the waste was generated.[4]

      • Appropriate hazard pictograms (e.g., harmful/irritant).[4]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.[4][8]

    • Do not transport the hazardous waste yourself. Trained professionals should handle the collection and final disposal.[7]

    • Final disposal will be conducted at an approved treatment and disposal facility in accordance with local, state, and federal regulations.[1]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Report: Notify your supervisor and your institution's EHS office.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can clean up the spill using an absorbent material. The cleanup materials must be disposed of as hazardous waste.[7] For large spills, await the arrival of the emergency response team.

IV. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste accumulation should be followed.

ParameterGuideline
Maximum Laboratory Accumulation Typically no more than 25 gallons of total chemical waste per laboratory.[8]
Reactive Acutely Hazardous Waste No more than 1 quart of P-listed wastes.[8]
Container Fullness for Pickup Request pickup when the container is ¾ full.[8]
Maximum Accumulation Time Request pickup within 150-180 days of the accumulation start date.[8]

Visual Guide: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

start Waste Generation (tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate) is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Yes, treat as hazardous (based on analogue data) is_hazardous->treat_as_hazardous Yes ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) treat_as_hazardous->ppe segregate Segregate Waste (Chemically compatible container) ppe->segregate label_waste Label Container ('Hazardous Waste', full name, date, etc.) segregate->label_waste store_waste Store in Designated SAA (Secure, marked area) label_waste->store_waste request_pickup Request EHS Pickup (Do not transport yourself) store_waste->request_pickup disposal Professional Disposal (Compliant with regulations) request_pickup->disposal

References

Handling

Personal protective equipment for handling Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

Essential Safety and Handling Guide for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2-azaspiro[3.3]heptane-2-c...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Identification and Safety Summary

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and its derivatives are associated with several hazards.[1][2][3] It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity, Single ExposureCategory 3H335
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.[1][4]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.To prevent skin contact and irritation.[4]
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[4]
Skin and Body Protection A lab coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation, which may cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the fume hood or other ventilated enclosure is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood to minimize inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure the reaction vessel is appropriately secured.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Emergency and Disposal Plans

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures. Avoid generating dust.[1]
Disposal Plan
  • Waste Collection: All waste containing Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, including contaminated consumables, must be collected in a clearly labeled, sealed, and chemical-resistant container.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[1][4] The material may be sent to a licensed chemical destruction facility.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol risk_assessment 1. Conduct Risk Assessment verify_hood 2. Verify Fume Hood Functionality risk_assessment->verify_hood gather_materials 3. Assemble Materials in Hood verify_hood->gather_materials don_ppe 4. Don Required PPE gather_materials->don_ppe weigh_dissolve 5. Weigh and Dissolve in Hood don_ppe->weigh_dissolve conduct_reaction 6. Conduct Experiment in Hood weigh_dissolve->conduct_reaction decontaminate 7. Decontaminate Work Area conduct_reaction->decontaminate spill Spill conduct_reaction->spill exposure Personal Exposure conduct_reaction->exposure dispose_waste 8. Segregate & Label Chemical Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE Correctly dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.

References

© Copyright 2026 BenchChem. All Rights Reserved.